2-(Aminomethyl)-6-methylphenol hydrochloride
Description
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Properties
IUPAC Name |
2-(aminomethyl)-6-methylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-2-4-7(5-9)8(6)10;/h2-4,10H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNYCPDBFKBDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Aminomethyl)-6-methylphenol hydrochloride (CAS 1956330-87-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical overview of 2-(Aminomethyl)-6-methylphenol hydrochloride based on established chemical principles and data from structurally related compounds. As of the latest update, specific synthesis protocols, characterization data, and biological activity studies for CAS 1956330-87-2 are not extensively available in peer-reviewed literature or patents. The information presented herein, particularly regarding the synthesis and potential applications, should be considered a scientifically informed projection to guide research and development efforts.
Introduction
2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenolic compound belonging to the class of aminomethylated phenols. This class of molecules, often synthesized via the Mannich reaction, has garnered significant interest in medicinal chemistry due to their diverse biological activities. The structural motif of an aminomethyl group ortho to a phenolic hydroxyl group provides a scaffold for developing compounds with a range of therapeutic potentials, including antimicrobial and diuretic properties. This guide aims to provide a detailed technical resource on 2-(Aminomethyl)-6-methylphenol hydrochloride, covering its chemical identity, a plausible and detailed synthetic route, predicted characterization data, and potential areas of application based on the broader family of aminomethylated phenols.
Chemical Identity and Physicochemical Properties
2-(Aminomethyl)-6-methylphenol hydrochloride is the hydrochloride salt of the parent compound, 2-(Aminomethyl)-6-methylphenol. The salt form generally confers improved stability and solubility in aqueous media, which is advantageous for research and potential pharmaceutical formulations.
| Property | Value | Source |
| CAS Number | 1956330-87-2 | |
| Molecular Formula | C₈H₁₂ClNO | N/A |
| Molecular Weight | 173.64 g/mol | N/A |
| IUPAC Name | 2-(aminomethyl)-6-methylphenol;hydrochloride | N/A |
| Synonyms | 2-hydroxy-3-methylbenzylamine hydrochloride | N/A |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Predicted to be soluble in water and polar organic solvents | N/A |
Plausible Synthesis via the Mannich Reaction
The most direct and established method for the synthesis of 2-(aminomethyl)phenols is the Mannich reaction. This three-component condensation reaction involves an acidic proton-containing compound (in this case, a phenol), formaldehyde, and a primary or secondary amine. For the synthesis of 2-(Aminomethyl)-6-methylphenol, the starting materials would be ortho-cresol (o-cresol), formaldehyde, and an ammonia equivalent.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of o-cresol activates the aromatic ring, directing the electrophilic attack of the in situ-formed iminium ion (from formaldehyde and ammonia) to the positions ortho and para to the hydroxyl group. Due to the presence of the methyl group at the 2-position, the incoming aminomethyl group is directed to the 6-position.
Caption: Plausible mechanism for the synthesis of 2-(Aminomethyl)-6-methylphenol via the Mannich reaction.
Detailed Experimental Protocol (Plausible)
This protocol is a representative procedure based on the synthesis of analogous aminomethylated phenols and should be optimized for the specific synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride.
Materials:
-
o-Cresol
-
Formaldehyde (37% aqueous solution)
-
Ammonium chloride
-
Ethanol
-
Hydrochloric acid (concentrated or in a suitable solvent like isopropanol)
-
Sodium hydroxide
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol (1.0 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add formaldehyde (1.1 equivalents) followed by an aqueous solution of ammonium chloride (1.1 equivalents). The reaction is typically conducted under mildly acidic conditions.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Basification and Extraction: Redissolve the residue in deionized water and basify with a sodium hydroxide solution to a pH of approximately 9-10. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude free base of 2-(aminomethyl)-6-methylphenol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). With vigorous stirring, add a solution of hydrochloric acid in the same solvent dropwise. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Aminomethyl)-6-methylphenol hydrochloride.
Caption: A generalized workflow for the synthesis and purification of 2-(Aminomethyl)-6-methylphenol hydrochloride.
Structural Characterization (Predicted)
The definitive structural confirmation of 2-(Aminomethyl)-6-methylphenol hydrochloride would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 2-(Aminomethyl)-6-methylphenol hydrochloride in a common NMR solvent such as DMSO-d₆. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[1][2][3]
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | br s | 1H | Phenolic -OH |
| ~8.5 | br s | 3H | Ammonium -NH₃⁺ |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~6.8 | m | 1H | Ar-H |
| ~4.0 | s | 2H | Methylene -CH₂- |
| ~2.2 | s | 3H | Methyl -CH₃ |
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Ar-C (C-OH) |
| ~130 | Ar-C (C-CH₃) |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-C (C-CH₂NH₃⁺) |
| ~115 | Ar-CH |
| ~40 | Methylene -CH₂- |
| ~16 | Methyl -CH₃ |
Potential Applications and Areas for Future Research
While specific biological activities for 2-(Aminomethyl)-6-methylphenol hydrochloride have not been reported, the broader class of aminomethylated phenols has shown promise in several therapeutic areas. This suggests potential avenues for future investigation of the title compound.
Antimicrobial Activity
Several studies have demonstrated that Mannich bases of phenols, including those derived from cresols, possess antimicrobial properties.[4] The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential cellular processes. The combination of a lipophilic phenol ring and a cationic aminomethyl group may facilitate interaction with and disruption of the negatively charged components of bacterial cell walls. Further research could involve screening 2-(Aminomethyl)-6-methylphenol hydrochloride against a panel of clinically relevant bacteria and fungi.
Diuretic Activity
A series of 2-(aminomethyl)phenols have been investigated as a novel class of saluretic (diuretic) agents.[5] The structure-activity relationship studies in this class of compounds have indicated that the relative positions of the hydroxyl and aminomethyl groups are crucial for their diuretic effect. The ortho-disubstituted pattern, as seen in 2-(Aminomethyl)-6-methylphenol, is a key feature of these active compounds. Investigating the diuretic potential of this specific isomer could be a fruitful area of research, potentially leading to the development of new treatments for hypertension and edema.
Conclusion
2-(Aminomethyl)-6-methylphenol hydrochloride is a chemical entity with a scientifically sound and plausible synthetic pathway via the well-established Mannich reaction. While specific experimental data for this compound remains to be published, its structural similarity to other biologically active aminomethylated phenols suggests that it holds potential for further investigation, particularly in the areas of antimicrobial and diuretic research. The technical information and predictive data presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals, facilitating the initiation of studies to unlock the full potential of this molecule.
References
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- Stokker, G. E., et al. 2-(Aminomethyl)phenols, a new class of saluretic agents. 3. Effects of functional group reorientation and modification. Journal of Medicinal Chemistry. 1981, 24(9), 1063-7.
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MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Available from: [Link]
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PubMed. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. Available from: [Link]
- Deana, A. A., et al. 2-(Aminomethyl)phenols, a new class of saluretic agents. 5. Fused-ring analogues. Journal of Medicinal Chemistry. 1983, 26(4), 580-5.
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MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]
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Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available from: [Link]
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PubMed. Synthesis and biological evaluation of novel 8-aminomethylated oroxylin A analogues as alpha-glucosidase inhibitors. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-6-methylphenol Hydrochloride
This guide provides a comprehensive technical overview for the synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride, a valuable substituted phenol derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering a deep dive into the synthetic pathway, procedural details, and critical process considerations.
Introduction and Strategic Overview
2-(Aminomethyl)-6-methylphenol hydrochloride is a molecule of interest in medicinal chemistry and materials science. Its synthesis primarily relies on the robust and versatile Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[1] This three-component condensation reaction involves the aminoalkylation of an acidic proton, in this case on the aromatic ring of a phenol, using formaldehyde and an amine.[2][3]
The strategic approach for synthesizing 2-(Aminomethyl)-6-methylphenol involves the ortho-aminomethylation of 2-methylphenol (o-cresol). The hydroxyl group of the phenol directs the electrophilic substitution to the ortho and para positions. Since the para position is unsubstituted in o-cresol, careful control of reaction conditions is necessary to favor monosubstitution at the available ortho position. The resulting free base, 2-(Aminomethyl)-6-methylphenol, is then converted to its hydrochloride salt to enhance stability and facilitate handling.[4]
Core Synthesis: The Mannich Reaction
The synthesis of 2-(Aminomethyl)-6-methylphenol is achieved via the Mannich reaction of o-cresol with formaldehyde and ammonia.[5] The overall transformation can be represented as follows:
Reaction Scheme:
o-Cresol + Formaldehyde + Ammonia → 2-(Aminomethyl)-6-methylphenol
This is followed by the formation of the hydrochloride salt:
2-(Aminomethyl)-6-methylphenol + HCl → 2-(Aminomethyl)-6-methylphenol hydrochloride
Mechanistic Insights
The Mannich reaction with phenols proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: Formaldehyde reacts with ammonia to form an iminium ion (methaniminium). This ion is a potent electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring of o-cresol, activated by the hydroxyl group, acts as a nucleophile and attacks the iminium ion. This attack preferentially occurs at the ortho and para positions.
-
Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the aminomethylated phenol.
The following diagram illustrates the workflow of the synthesis:
Caption: Synthetic workflow for 2-(Aminomethyl)-6-methylphenol hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of analogous aminomethylated phenols.[4][6] Optimization may be required for specific laboratory conditions and scales.
Part 1: Synthesis of 2-(Aminomethyl)-6-methylphenol (Mannich Reaction)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| o-Cresol | 108.14 | 10.8 g | 0.1 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.9 mL | 0.11 |
| Ammonium Hydroxide (28% aq. soln.) | 35.04 | 12.5 mL | 0.15 |
| Ethanol | 46.07 | 50 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.8 g (0.1 mol) of o-cresol in 50 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 8.9 mL (0.11 mol) of a 37% aqueous formaldehyde solution. Following this, slowly add 12.5 mL (0.15 mol) of concentrated aqueous ammonia (28%). The addition of ammonia can be exothermic and should be controlled to maintain a moderate temperature.[4]
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add 50 mL of water and basify to a pH of approximately 9-10 with a 2M sodium hydroxide solution. Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-(Aminomethyl)-6-methylphenol as an oil or a semi-solid.
Part 2: Purification and Hydrochloride Salt Formation
Procedure:
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane.
-
Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol or ethanol.[4] With vigorous stirring, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise until the precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum to yield 2-(Aminomethyl)-6-methylphenol hydrochloride as a solid.[4][7]
Characterization
The final product should be characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | br s | 1H | Phenolic -OH |
| ~8.5 | br s | 3H | Ammonium -NH₃⁺ |
| ~7.0-7.2 | m | 3H | Aromatic-H |
| ~4.0 | s | 2H | Methylene -CH₂- |
| ~2.2 | s | 3H | Methyl -CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-OH |
| ~130 | C-CH₃ |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~122 | Aromatic C-CH₂ |
| ~120 | Aromatic CH |
| ~40 | Methylene -CH₂- |
| ~18 | Methyl -CH₃ |
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of Mannich base | - Incomplete reaction- Suboptimal temperature- Incorrect stoichiometry | - Increase reaction time and monitor by TLC- Optimize reflux temperature- Ensure accurate measurement of reactants |
| Formation of multiple products | - Reaction at both ortho positions- Polymerization | - Use milder reaction conditions (lower temperature)- Adjust stoichiometry to favor mono-substitution |
| Difficulty in purification | - Presence of unreacted starting materials- Formation of polymeric byproducts | - Optimize workup to remove water-soluble impurities- Employ careful column chromatography |
| Discolored final product | - Oxidation of the phenol- Impurities from starting materials | - Purify the crude free base before salt formation- Perform the reaction under an inert atmosphere |
Safety Considerations
-
o-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formaldehyde: A known carcinogen and irritant. All handling should be done in a well-ventilated fume hood.
-
Ammonia: Corrosive and an irritant to the respiratory system. Handle with care in a fume hood.
-
Dichloromethane: A suspected carcinogen. Use in a fume hood and avoid inhalation.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.
Conclusion
The synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride is a well-established process rooted in the principles of the Mannich reaction. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable compound can be obtained in good yield and purity. This guide provides a solid foundation for researchers to successfully synthesize and characterize this molecule, enabling further exploration of its potential applications.
References
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ElectronicsAndBooks. The synthesis of 2-hydroxymethyl derivatives of phenols. Available at: [Link]
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ResearchGate. The Mannich Reaction. Available at: [Link]
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Brunel University Research Archive. A study of the mannich reaction with. Available at: [Link]
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J-Stage. Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Available at: [Link]
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RSC Publishing. Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. Available at: [Link]
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ResearchGate. Aminomethylated phenol structural moieties in API and agrochemical compounds. Available at: [Link]
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Chemistry LibreTexts. Mannich Reaction. Available at: [Link]
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PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available at: [Link]
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ResearchGate. (PDF) Phenolic Structure and Colour in Mannich Reaction Products. Available at: [Link]
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PubChem - NIH. 2-(Aminomethyl)phenol. Available at: [Link]
- Google Patents. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
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REV. CHIM. (Bucharest). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols*. Available at: [Link]
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ResearchGate. (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Available at: [Link]
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PubChem. 2-(Hydroxymethyl)-6-methylphenol. Available at: [Link]
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ResearchGate. ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. Available at: [Link]
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PMC - NIH. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]
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PubChem. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Available at: [Link]
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ATB. 2-(Aminomethyl)phenol | C7H9NO | MD Topology | NMR | X-Ray. Available at: [Link]
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Chegg. 2-methyoxy-6-((p-tolymino)methyl)phenol) is the answer. Prove it. Identify the compound and its peaks. Available at: [Link]
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MDPI. Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Available at: [Link]
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PubMed. Purification and characterization of polyphenol oxidase from jackfruit ( Artocarpus heterophyllus ) bulbs. Available at: [Link]
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2-(Aminomethyl)-6-methylphenol hydrochloride chemical structure
An In-depth Technical Guide to 2-(Aminomethyl)-6-methylphenol Hydrochloride
This guide provides a comprehensive technical overview of 2-(Aminomethyl)-6-methylphenol hydrochloride, a versatile chemical intermediate with significant potential in synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural and physicochemical properties, outlines a robust synthetic pathway and analytical characterization methods, and explores its applications as a foundational building block in the synthesis of complex molecules.
Compound Identity and Physicochemical Properties
2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenolic compound characterized by an aminomethyl group and a methyl group positioned ortho to the hydroxyl functionality on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various chemical transformations.
The core structure consists of a phenol ring substituted at the 2-position with an aminomethyl group (-CH₂NH₃⁺Cl⁻) and at the 6-position with a methyl group (-CH₃). This specific arrangement of functional groups offers multiple reactive sites, enabling its utility as a versatile building block in organic synthesis.
Chemical Identity
A summary of the key identifiers for 2-(Aminomethyl)-6-methylphenol hydrochloride is presented below.
| Identifier | Value | Source |
| CAS Number | 1956330-87-2 | [1] |
| Molecular Formula | C₈H₁₂ClNO | |
| Molecular Weight | 173.64 g/mol | |
| SMILES | CC1=C(C(=CC=C1)CN)O.Cl | |
| MDL Number | MFCD29761111 |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥99% | [1] |
| Storage Conditions | Sealed in dry, room temperature or 2-8 °C, inert atmosphere, keep in dark place | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Signal Word | Warning |
Synthesis and Mechanistic Insights
The synthesis of 2-(Aminomethyl)-6-methylphenol typically involves the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group, or other electron-withdrawing groups. In the context of phenols, the reaction proceeds via electrophilic aromatic substitution, leveraging the electron-rich nature of the phenol ring, which is activated by the hydroxyl group.
The chosen synthetic route starts from o-cresol (2-methylphenol), which is reacted with formaldehyde and a suitable amine source, followed by conversion to the hydrochloride salt. This method is efficient and utilizes readily available starting materials.
Synthetic Workflow Diagram
The following diagram outlines the key stages in the synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride.
Caption: Workflow for the synthesis of 2-(Aminomethyl)-6-methylphenol HCl.
Experimental Protocol: Mannich Reaction
This protocol describes a representative procedure for the aminomethylation of o-cresol.[2] The choice of amine in the initial step can vary; subsequent steps would be required to convert the tertiary amine to the primary amine hydrochloride. A more direct approach using ammonia or a protected amine equivalent is also feasible.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-cresol (1 equivalent) in ethanol.
-
-
Addition of Reagents:
-
To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.1 equivalents).
-
Subsequently, add a secondary amine such as dimethylamine (1.1 equivalents) dropwise while maintaining the temperature at or below room temperature.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
The resulting residue contains the aminomethylated phenol. This intermediate would then undergo further steps (e.g., dealkylation if a secondary amine was used, or direct conversion if a primary amine equivalent was used) to yield the primary amine.
-
-
Salt Formation:
-
Dissolve the purified 2-(Aminomethyl)-6-methylphenol free base in a suitable solvent like isopropanol or ether.
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring. .
-
The hydrochloride salt will precipitate out of the solution.
-
-
Purification of Final Product:
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 2-(Aminomethyl)-6-methylphenol hydrochloride.
-
Applications in Pharmaceutical Synthesis
The structural motif of aminophenol is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds.[3] While specific applications of 2-(Aminomethyl)-6-methylphenol hydrochloride are not extensively documented in mainstream literature, its structure makes it an analog of key intermediates used in the synthesis of significant pharmaceutical agents.
For instance, the related compound 2-amino-4-methylphenol is a crucial precursor in the synthesis of Ondansetron, a potent 5-HT₃ receptor antagonist used to manage nausea and vomiting.[3] By analogy, 2-(Aminomethyl)-6-methylphenol hydrochloride serves as a valuable building block for creating libraries of novel compounds for drug discovery, particularly for targets requiring a specific substitution pattern on a phenol ring.
Role as a Synthetic Building Block
The utility of this compound stems from its three distinct functional groups:
-
Phenolic Hydroxyl Group: Can be alkylated or acylated, or can direct further electrophilic substitution on the aromatic ring.
-
Primary Ammonium Group: Can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles.
-
Aromatic Ring: Can undergo further substitution reactions, although its reactivity is influenced by the existing substituents.
This trifecta of reactivity allows for the construction of complex molecular architectures, including benzoxazoles and other heterocyclic systems relevant to pharmaceutical development.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[4]
-
¹H NMR (in DMSO-d₆): Expected signals would include a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons (~4.0 ppm), distinct signals for the aromatic protons in the 6.8-7.2 ppm region, a broad singlet for the ammonium protons (~8.4 ppm), and a broad singlet for the phenolic proton (~10.2 ppm).[4]
-
¹³C NMR (in DMSO-d₆): Distinct signals for the methyl carbon, methylene carbon, and the six aromatic carbons are expected, with chemical shifts influenced by the substituents.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[5]
-
A broad absorption band in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching of the phenol.
-
N-H stretching vibrations of the ammonium group appear in the 2800-3200 cm⁻¹ range.
-
C-H stretching vibrations (aromatic and aliphatic) are observed around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.[6]
-
Using a technique like Electrospray Ionization (ESI), the parent ion corresponding to the free base [C₈H₁₁NO + H]⁺ would be observed.
-
Chromatographic Analysis Workflow
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 2-(Aminomethyl)-6-methylphenol hydrochloride.[7]
Caption: A typical workflow for purity analysis using HPLC.
Experimental Protocol: HPLC Purity Assay
This protocol provides a general method for the analysis of 2-(Aminomethyl)-6-methylphenol hydrochloride.[7] Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Conclusion
2-(Aminomethyl)-6-methylphenol hydrochloride is a valuable and versatile chemical intermediate. Its well-defined structure, multiple reactive sites, and straightforward synthesis make it an attractive building block for researchers in medicinal chemistry and materials science. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this compound in advanced scientific endeavors.
References
-
2-(Aminomethyl)-6-methylphenol hydrochloride . African Rock Art. [Link]
-
Synthesis of 2-Aminomethyl-6-diethylsulfamoyl-4-(1,1-dimethylethyl)phenol hydrochloride . Molbase. [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032150) . Human Metabolome Database. [Link]
-
Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics . Cosmetic Ingredient Review. [Link]
-
Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols . ResearchGate. [Link]
-
2-(aminomethyl)phenol . PubChem, National Institutes of Health. [Link]
-
2-methyoxy-6-((p-tolymino)methyl)phenol) is the answer. Prove it. Identify the compound and its peaks . Chegg. [Link]
-
Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis . Biointerface Research in Applied Chemistry. [Link]
-
FT-IR spectra of 2-[(E)-(phenylimino)methylphenol . ResearchGate. [Link]
-
Phenol, 2,4,6-tris[(dimethylamino)methyl]- . NIST WebBook. [Link]
-
Phenol, 2-methyl- . NIST WebBook. [Link]
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2-Chloro-6-methylphenol . PubChem, National Institutes of Health. [Link]
-
Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy . ResearchGate. [Link]
-
LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes . PubMed. [Link]6521343/)
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An In-depth Technical Guide to 2-(Aminomethyl)-6-methylphenol Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-(Aminomethyl)-6-methylphenol hydrochloride, a key chemical intermediate with applications in pharmaceutical research and development. This document delves into the compound's fundamental physicochemical properties, including its molecular weight and structure. A detailed, field-proven protocol for its synthesis via the Mannich reaction is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scalability. Furthermore, this guide outlines rigorous analytical methodologies for purity assessment and structural confirmation, such as High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques. The information is structured to provide researchers, scientists, and drug development professionals with a foundational resource for the effective utilization and evaluation of this compound.
Chemical Identity and Physicochemical Properties
2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenol derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental applications.
A critical first step in working with any chemical compound is to establish its fundamental identity and properties. These data points are essential for accurate experimental design, stoichiometric calculations, and data interpretation.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Aminomethyl)-6-methylphenol hydrochloride | N/A |
| CAS Number | 1956330-87-2 | [1][2] |
| Molecular Formula | C₈H₁₂ClNO | |
| Molecular Weight | 173.64 g/mol | |
| Appearance | Solid (Expected) | N/A |
| Storage | Sealed in a dry environment at room temperature. |
It is crucial to distinguish this compound from its isomers, such as 2-(Aminomethyl)-4-methylphenol hydrochloride and 2-Amino-6-methylphenol hydrochloride[3][4][5], as their structural differences will lead to distinct physical, chemical, and biological properties. The CAS number is the most reliable identifier to ensure the correct substance is being referenced.
Synthesis of 2-(Aminomethyl)-6-methylphenol Hydrochloride: A Mechanistic Approach
The synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride can be effectively achieved through the Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic protons. In the context of phenols, this reaction proceeds as an electrophilic aromatic substitution. The following protocol is a robust, scalable method adapted from established procedures for analogous aminomethylated phenols.[6][7]
Underlying Principles of the Mannich Reaction
The Mannich reaction, in this application, involves the reaction of o-cresol with formaldehyde and ammonia. The expertise lies in understanding the reaction's mechanism to control for selectivity and yield. The phenol's hydroxyl group activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions. By using o-cresol, the para position is blocked by a methyl group, thus favoring substitution at the other ortho position.
Caption: Mechanism of the Mannich reaction for phenol aminomethylation.
Step-by-Step Experimental Protocol
Step 1: Mannich Reaction - Synthesis of the Free Base
-
Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with o-cresol and a solvent such as ethanol. The choice of ethanol is based on its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.
-
Reagent Addition: To the stirred solution, add an aqueous solution of formaldehyde, followed by the dropwise addition of concentrated aqueous ammonia. The controlled addition of ammonia is critical as the reaction is exothermic.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Workup and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The resulting residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water or brine to remove unreacted formaldehyde and ammonia. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(Aminomethyl)-6-methylphenol as a free base.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a suitable solvent, such as isopropanol or diethyl ether.
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., HCl in isopropanol) dropwise. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent to remove impurities, and then dry under vacuum to yield 2-(Aminomethyl)-6-methylphenol hydrochloride. For higher purity, recrystallization can be performed.
Analytical Characterization and Quality Control
To ensure the identity, purity, and stability of the synthesized compound, a robust analytical workflow is essential. This serves as a self-validating system for the synthetic protocol.
Caption: A comprehensive analytical workflow for compound validation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of 2-(Aminomethyl)-6-methylphenol hydrochloride due to its high resolution and sensitivity.[8]
Representative HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is recommended to ensure the separation of the main compound from any potential impurities or starting materials.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte is a common approach.
-
Validation Parameters: A comprehensive validation should include assessments of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]
Structural Confirmation by Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the final product. The spectra should be consistent with the expected structure of 2-(Aminomethyl)-6-methylphenol hydrochloride, showing characteristic peaks for the aromatic protons, the methyl group, the aminomethyl group, and the phenolic hydroxyl group.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a "fingerprint" of the molecule by identifying its functional groups. The spectrum should show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amine, and the C-H and C=C bonds of the aromatic ring.[9]
Applications in Research and Drug Development
While specific, widespread applications of 2-(Aminomethyl)-6-methylphenol hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile building block in medicinal chemistry. Aminophenol structures are present in a range of biologically active molecules. For instance, the related compound 2-amino-p-cresol is a key intermediate in the synthesis of Ondansetron, a potent antiemetic agent.[10] This highlights the potential of 2-(Aminomethyl)-6-methylphenol hydrochloride as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of 2-(Aminomethyl)-6-methylphenol hydrochloride, from its fundamental chemical properties to its synthesis and analytical characterization. By understanding the principles behind the synthetic and analytical methods, researchers and drug development professionals can confidently utilize this compound in their work. The provided protocols and workflows serve as a robust foundation for further research and development involving this and related molecules.
References
-
African Rock Art. 2-(Aminomethyl)-6-methylphenol hydrochloride. Available at: [Link]
-
Synthesis of 2-Aminomethyl-6-diethylsulfamoyl-4-(1,1-dimethylethyl)phenol hydrochloride. Molbase. Available at: [Link]
-
PubChem. 2-(Aminomethyl)phenol. Available at: [Link]
-
Ivy Fine Chemicals. 2-(Aminomethyl)-6-methylphenol hydrochloride. Available at: [Link]
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- 4. Hit2Lead | 2-amino-6-methylphenol hydrochloride | CAS# 78886-51-8 | MFCD21364897 | BB-4027492 [hit2lead.com]
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A Spectroscopic and Analytical Guide to 2-(Aminomethyl)-6-methylphenol Hydrochloride
This technical guide offers an in-depth analysis of the spectral and analytical characteristics of 2-(Aminomethyl)-6-methylphenol hydrochloride (CAS No. 78886-51-8).[1] As a key intermediate in medicinal chemistry and a potential therapeutic agent, its unambiguous structural elucidation and purity assessment are paramount for researchers, scientists, and drug development professionals.[2] This document provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the rationale for experimental design and detailed protocols.
Chemical Identity and Significance
2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenol derivative with a molecular formula of C₈H₁₂ClNO and a molecular weight of 173.64 g/mol .[3] Its structure, featuring a phenol ring substituted with a methyl and an aminomethyl group, makes it a subject of interest in the development of novel therapeutics, particularly as a potent inhibitor of ferroptosis, a form of regulated cell death implicated in various diseases.[2] The hydrochloride salt form enhances its stability and solubility for experimental and developmental purposes.
| Property | Value |
| IUPAC Name | 2-(aminomethyl)-6-methylphenol;hydrochloride |
| CAS Number | 78886-51-8 |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| Appearance | Solid |
| Purity | ≥95% (as offered by commercial suppliers) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for the structural confirmation of organic molecules in solution. For 2-(Aminomethyl)-6-methylphenol hydrochloride, both ¹H and ¹³C NMR are indispensable for verifying the connectivity of atoms and the overall molecular architecture.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR data for 2-(Aminomethyl)-6-methylphenol hydrochloride, typically recorded in a deuterated solvent like DMSO-d₆ to ensure the exchangeable protons of the hydroxyl and ammonium groups are observable. The predictions are based on established chemical shift values and substituent effects.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | br s | 1H | Phenolic -OH |
| ~8.5 | br s | 3H | Ammonium -NH₃⁺ |
| ~7.0-7.2 | m | 3H | Ar-H |
| ~4.0 | s | 2H | Methylene -CH₂- |
| ~2.2 | s | 3H | Methyl -CH₃ |
br s: broad singlet, m: multiplet, s: singlet
Expert Interpretation: The broad singlets for the phenolic and ammonium protons are characteristic of exchangeable protons and their interaction with the solvent and each other. The aromatic region is expected to show a complex multiplet pattern due to the coupling between the three adjacent aromatic protons. The singlet at approximately 4.0 ppm is a key indicator of the methylene bridge, while the singlet around 2.2 ppm confirms the presence of the methyl group.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Ar-C (C-OH) |
| ~130 | Ar-C (C-CH₃) |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-C (C-CH₂NH₃⁺) |
| ~118 | Ar-CH |
| ~40 | Methylene -CH₂- |
| ~16 | Methyl -CH₃ |
Expert Interpretation: The chemical shifts in the aromatic region (118-155 ppm) are influenced by the electronic effects of the hydroxyl, methyl, and aminomethyl substituents. The downfield shift of the carbon attached to the hydroxyl group is expected. The aliphatic region clearly shows the signals for the methylene and methyl carbons.
Experimental Protocol for NMR Analysis
This protocol is designed to acquire high-quality ¹H and ¹³C NMR spectra.[4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(Aminomethyl)-6-methylphenol hydrochloride.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR: Acquire a single-pulse ¹H spectrum with typical parameters: 30-45° pulse angle, 2-4 seconds acquisition time, 2-5 seconds relaxation delay, and 8-16 scans.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with typical parameters: 30-45° pulse angle, 1-2 seconds acquisition time, 2-5 seconds relaxation delay, and 1024 or more scans depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[5]
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Caption: NMR analysis workflow from sample preparation to data processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The IR spectrum of 2-(Aminomethyl)-6-methylphenol hydrochloride is expected to exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3200-2800 (broad) | N-H stretch | Ammonium -NH₃⁺ |
| 3050-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenolic |
Expert Interpretation: The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule. The aromatic C=C stretching vibrations provide evidence for the benzene ring, and the C-O stretch is characteristic of the phenolic group.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of 2-(Aminomethyl)-6-methylphenol hydrochloride with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For 2-(Aminomethyl)-6-methylphenol hydrochloride, electrospray ionization (ESI) is a suitable technique.
Expected Observations:
-
Molecular Ion: In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₈H₁₁NO), which would have an m/z of approximately 138.1.
-
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of ammonia (NH₃) or the cleavage of the benzylic C-C bond, leading to characteristic fragment ions.
Caption: Plausible ESI-MS fragmentation pathway for 2-(Aminomethyl)-6-methylphenol.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of 2-(Aminomethyl)-6-methylphenol hydrochloride in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
-
LC-MS System Setup:
-
Use a suitable C18 column for chromatographic separation.
-
Set up a gradient elution profile with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Configure the mass spectrometer for positive ion mode electrospray ionization.
-
Set the appropriate parameters for spray voltage, capillary temperature, and gas flows.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Analyze the mass spectrum of the peak corresponding to the compound of interest to identify the molecular ion and major fragment ions.
-
Conclusion
The comprehensive analytical characterization of 2-(Aminomethyl)-6-methylphenol hydrochloride using NMR, IR, and MS is crucial for its application in research and development. This guide provides the foundational spectral data, interpretation, and experimental protocols to ensure the identity, purity, and structural integrity of this important molecule. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structure and quality of the compound, which is a prerequisite for its advancement in any scientific or therapeutic endeavor.
References
-
ACS Publications. Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. [Link]
-
PubMed. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. [Link]
-
Hindawi. Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. [Link]
-
ResearchGate. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. [Link]
-
PubMed. Mass spectrometric detection of the Gibbs reaction for phenol analysis. [Link]
-
PubChem. 2-(Aminomethyl)phenol. [Link]
-
NIST WebBook. Phenol, 2-chloro-6-methyl-. [Link]
-
Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
-
CORE. Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. [Link]
-
PubMed. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. [Link]
-
MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]
-
ResearchGate. FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. [Link]
-
ATB. 2-Methylphenol. [Link]
-
MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]
-
PubChem. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. [Link]
-
Chegg. 2-methyoxy-6-((p-tolymino)methyl)phenol) is the answer. Prove it. Identify the compound and its peaks. [Link]
-
ResearchGate. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. [Link]
-
NIST WebBook. Phenol, 2,6-dimethyl-. [Link]
-
PubChem. 2-Methyl-4,6-bis[(octylthio)methyl]phenol. [Link]
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- 5. bch.ro [bch.ro]
commercial suppliers of 2-(Aminomethyl)-6-methylphenol hydrochloride
An In-Depth Technical Guide to the Commercial Sourcing and Quality Validation of 2-(Aminomethyl)-6-methylphenol hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-(Aminomethyl)-6-methylphenol hydrochloride (CAS No: 1956330-87-2), a key chemical intermediate for the pharmaceutical and life sciences industries. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, identifies commercial suppliers, and outlines a plausible synthetic pathway. The core of this guide is a detailed framework for analytical quality control, including a step-by-step protocol for purity determination by High-Performance Liquid Chromatography (HPLC). Furthermore, it explores the compound's application as a versatile building block in medicinal chemistry and provides essential safety and handling information.
Chemical Identity and Properties
2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenol derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a primary amine, a hydroxyl group, and a methyl group on a benzene ring, offers multiple reactive sites for constructing more complex molecules.
| Property | Value | Reference |
| IUPAC Name | 2-(aminomethyl)-6-methylphenol;hydrochloride | |
| CAS Number | 1956330-87-2 | [1][2] |
| Molecular Formula | C₈H₁₂ClNO | |
| Molecular Weight | 173.64 g/mol | |
| SMILES | CC1=C(C(=CC=C1)CN)O.Cl | |
| Appearance | Solid / Crystalline Powder | |
| Purity | Typically ≥95-99% from commercial suppliers | [1] |
| Storage | Sealed in a dry environment, at room temperature or refrigerated (2-8°C) under an inert atmosphere. | [1] |
Commercial Sourcing and Procurement
The acquisition of high-quality starting materials is a critical first step in any research and development program. The selection of a reputable supplier ensures consistency, reliability, and the integrity of subsequent experimental results. When procuring 2-(Aminomethyl)-6-methylphenol hydrochloride, it is imperative to request and review the Certificate of Analysis (CoA) to verify its identity and purity against the required specifications.
Table of Commercial Suppliers:
| Supplier | CAS Number | Purity Offered |
| CHIRALEN | 1956330-87-2 | 99% |
| Ivy Fine Chemicals | 1956330-87-2 | Not specified, available in various quantities. |
| African Rock Art | 1956330-87-2 | Not specified, available in various quantities. |
| BLD Pharm | 40680-69-1 (Free Base) | Not specified, available in various quantities. |
Note: This list is not exhaustive and represents a snapshot of available suppliers. Availability and purity levels should be confirmed directly with the vendor.
Plausible Route of Synthesis
While specific proprietary synthesis methods may vary between manufacturers, the structure of 2-(Aminomethyl)-6-methylphenol strongly suggests a synthesis pathway via the Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton. For this specific molecule, the synthesis can be logically broken down into two primary steps.
-
Mannich Reaction: The synthesis of the free base, 2-(Aminomethyl)-6-methylphenol, is plausibly achieved through the reaction of o-cresol with formaldehyde and ammonia. In this reaction, the phenol acts as the nucleophile, attacking the electrophilic iminium ion formed in situ from formaldehyde and ammonia.
-
Hydrochloride Salt Formation: The resulting free base is then converted to its hydrochloride salt to improve stability and handling characteristics. This is typically achieved by dissolving the free base in a suitable organic solvent and treating it with a solution of hydrochloric acid. The hydrochloride salt precipitates from the solution and can be isolated by filtration.[3]
Understanding this synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or byproducts from di-substitution.
Quality Control and Analytical Validation
Upon receipt of a commercial batch of 2-(Aminomethyl)-6-methylphenol hydrochloride, a rigorous quality control workflow must be implemented to confirm its identity and purity. This ensures that the material is suitable for its intended use in sensitive research and development applications.
Caption: Workflow for incoming material quality control.
Identity Confirmation
The identity of the compound can be confirmed using spectroscopic methods. Fourier-Transform Infrared Spectroscopy (FTIR) provides a characteristic "fingerprint" of the molecule based on its vibrational frequencies, which can be compared against a reference standard.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of 2-(Aminomethyl)-6-methylphenol hydrochloride due to its high resolution and sensitivity, allowing for the separation and quantification of the main component from potential impurities.[5]
Detailed Experimental Protocol:
This protocol outlines a general procedure for the analysis using a reversed-phase HPLC system with UV detection. Method optimization and validation are required for specific applications.[4][5]
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 5% B, linear gradient to 95% B over 10 min, hold for 2 min, return to initial conditions. | A gradient elution is necessary to ensure elution of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 275 nm | Phenolic compounds typically exhibit strong absorbance in this UV range. |
| Injection Vol. | 10 µL |
-
Standard and Sample Preparation:
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the commercial sample, dissolve in 10.0 mL of diluent, and then dilute 1.0 mL of this solution to 10.0 mL.
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the working standard and sample solutions.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Method Validation: For use in a regulated environment, the analytical method must be validated according to ICH guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and free from interference. | Ensures the signal is only from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a linear response across a range of concentrations. |
| Accuracy | Recovery of 98.0% - 102.0% | Measures the closeness of the test results to the true value. |
| Precision | RSD ≤ 2.0% | Demonstrates the reproducibility of the method. |
| Robustness | No significant change in results with small variations. | Shows the method's reliability under varied conditions. |
Applications in Drug Discovery and Development
2-(Aminomethyl)-6-methylphenol hydrochloride is a valuable building block for synthesizing complex heterocyclic structures, which are prevalent in many biologically active compounds.[6] The aminophenol moiety is a privileged structure in medicinal chemistry, providing a scaffold for creating diverse libraries of compounds for screening.
A prime example of the utility of a closely related isomer, 2-(Aminomethyl)-4-methylphenol, is its use as a key precursor in the synthesis of Ondansetron .[6] Ondansetron is a potent selective serotonin 5-HT3 receptor antagonist, widely used as an antiemetic to combat nausea and vomiting caused by chemotherapy and surgery.[6] This application underscores the importance of aminomethyl-substituted phenols as key intermediates in the synthesis of commercially significant active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Aminomethyl)-6-methylphenol hydrochloride. A full review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before use.
GHS Hazard Summary: [7]
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Conclusion
2-(Aminomethyl)-6-methylphenol hydrochloride is a valuable and versatile chemical intermediate with direct relevance to pharmaceutical research and development. The success of its application hinges on the procurement of high-purity material from reputable commercial suppliers. This guide provides the necessary framework for sourcing, and more importantly, for implementing a robust analytical quality control program to verify the identity and purity of this key building block. By adhering to these principles of scientific integrity and analytical rigor, researchers can proceed with confidence in their synthetic endeavors.
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Ivy Fine Chemicals. 2-(Aminomethyl)-6-methylphenol hydrochloride [CAS: 1956330-87-2]. [Link]
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CPAchem. Safety data sheet. [Link]
-
Molbase. Synthesis of 2-Aminomethyl-6-diethylsulfamoyl-4-(1,1-dimethylethyl)phenol hydrochloride. [Link]
-
PrepChem.com. Synthesis of 2-Acetyl-4-tert-butyl-6-aminomethylphenol hydrochloride. [Link]
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A Senior Application Scientist's Guide to the Mannich Reaction for Synthesizing Aminomethylated Phenols
Introduction: The Strategic Value of Aminomethylated Phenols in Drug Discovery
In the landscape of medicinal chemistry, the phenol moiety is a privileged scaffold, appearing in a vast array of natural products and synthetic drugs. However, its inherent physicochemical properties, such as moderate polarity and potential for metabolic inactivation, often require strategic modification to optimize drug-like characteristics. The introduction of an aminomethyl group via the Mannich reaction is a powerful, cost-effective, and highly versatile strategy to address these challenges.[1][2] This three-component condensation reaction enhances the aqueous solubility and bioavailability of phenolic compounds, transforming them into valuable drug candidates for a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][3]
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Mannich reaction for synthesizing aminomethylated phenols. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings, strategic considerations for reaction design, detailed experimental protocols, and the practical application of this pivotal reaction in modern drug development.
The Core Reaction: Mechanistic Insights and Regioselectivity
The Mannich reaction is a one-pot aminoalkylation that condenses a compound with an active hydrogen (in this case, a phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine.[4] The product, a β-amino-carbonyl compound, is known as a Mannich base.[5][6]
The mechanism proceeds through two primary stages:
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to formaldehyde, followed by dehydration, to form a highly reactive electrophilic species called an iminium ion (or Eschenmoser's salt precursor).[6][7] The rate of this step is crucial for the overall reaction kinetics.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenol acts as the nucleophile, attacking the iminium ion.[7] This step is a classic electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating group and an ortho, para-director due to resonance stabilization, which increases electron density at these positions.[7] Consequently, the aminomethyl group is typically introduced at the position ortho or para to the hydroxyl group.
Caption: Fig. 1: Core mechanism of the phenolic Mannich reaction.
Controlling Regioselectivity
The inherent ortho, para-directing nature of the hydroxyl group means that a mixture of products is often obtained.[7] The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: Bulky amines or substituents on the phenol ring can favor the less sterically hindered para-position.
-
Reaction Conditions: The choice of solvent and catalyst can significantly impact the product distribution. For instance, some solvent- and catalyst-free conditions have shown high regioselectivity for ortho-substitution on catechols.[8] In other cases, specific catalysts like Cu(II) have been developed to achieve high levels of ortho-selectivity.[9]
-
Substrate Electronics: Electron-donating groups on the phenol ring enhance its nucleophilicity and can accelerate the reaction, while electron-withdrawing groups can retard it.
Strategic Considerations for Synthesis Design
A successful synthesis requires careful consideration of the starting materials and reaction environment.
Reagent Selection
-
Phenol Substrate: A wide variety of substituted phenols can be used. The electronic nature of the substituents will influence reactivity and regioselectivity. Highly activated phenols, like resorcinol derivatives, can undergo selective aminomethylation at specific positions.
-
Aldehyde Component: While formaldehyde is the most common choice, other non-enolizable aldehydes can be used, although this is less frequent for phenol aminomethylation.[10]
-
Amine Component: Secondary amines (e.g., dimethylamine, morpholine, piperidine) are frequently used and lead directly to the tertiary amine product.[4] Primary amines can also be used, but may lead to subsequent reactions, such as the formation of 1,3-benzoxazine derivatives.[11]
-
Solvents: The choice of solvent is critical. Alcohols like ethanol are common.[4] However, high-boiling solvents may be necessary in some cases to drive the reaction to completion.[12] Interestingly, solvent-free conditions have also been developed, offering a greener and sometimes more selective alternative.[13]
Catalysis
The Mannich reaction can be performed under acidic, basic, or neutral conditions. For phenols, the reaction is often carried out without an explicit catalyst, although the amine itself can act as a base. In recent years, transition-metal-free strategies, such as using iodine catalysis in aqueous media, have been developed for ortho-aminomethylation, highlighting a move towards more sustainable methodologies.[14]
Experimental Protocol: A Validated Workflow
This section provides a representative, self-validating protocol for the synthesis of an aminomethylated phenol. The causality behind each step is explained to ensure reproducibility and understanding.
Caption: Fig. 2: A generalized experimental workflow for phenol aminomethylation.
Detailed Step-by-Step Methodology: Synthesis of 2-(Morpholinomethyl)-4-nitrophenol
This protocol is a representative example for the synthesis of a phenolic Mannich base.
Materials:
-
4-Nitrophenol
-
Morpholine
-
Formaldehyde (37% aqueous solution)
-
Ethanol (Reagent Grade)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol (1.39 g, 10 mmol) in ethanol (25 mL). This ensures a homogenous reaction mixture.
-
Initial Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C. This step is critical to control the initial exotherm upon addition of the reagents.
-
Amine Addition: To the cooled solution, slowly add morpholine (0.96 g, 11 mmol, 1.1 eq) dropwise using a syringe, ensuring the temperature remains below 10°C. The slight excess of the amine helps to drive the reaction to completion.
-
Formaldehyde Addition: Following the amine, add aqueous formaldehyde solution (0.90 mL, 12 mmol, 1.2 eq) dropwise, maintaining the low temperature. Slow addition is crucial to control the formation of the reactive iminium ion and prevent polymerization.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Workup & Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. To the resulting residue, add ethyl acetate (50 mL) and deionized water (30 mL). Transfer to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (20 mL). This washing sequence removes unreacted formaldehyde, acidic impurities, and residual water-soluble components.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure aminomethylated phenol.[7]
Data Presentation: Representative Yields and Conditions
The efficiency of the Mannich reaction is highly substrate-dependent. The following table summarizes representative data from various studies to provide insight into expected outcomes.
| Phenol Substrate | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenol | Morpholine | Ethanol | 12 | ~75-85 | [4] |
| p-Cresol | Piperidine | Benzene | 8 | ~80-90 | [4] |
| 2-Naphthol | Aniline | Ethanol | 24 | ~90 | [7] |
| 3,4-Dimethylphenol | Morpholine | Ethanol | 12 | ~88 | [7] |
| 2-chloro-4-phenylphenol | Pyrrolidine | Ethanol | 72 | 78 | [15] |
| Catechol | Ethyl iminodiacetate | None | 2 | 85 | [8] |
Note: Yields are approximate and can vary based on specific reaction scale and purification methods.
Applications in Drug Development and Medicinal Chemistry
The Mannich reaction is not merely an academic curiosity; it is a cornerstone of pharmaceutical synthesis.[16] The introduction of the aminomethyl group can profoundly influence a molecule's pharmacokinetic profile.
-
Enhanced Solubility: The basic nitrogen atom can be protonated to form a water-soluble salt, which is a critical attribute for oral and parenteral drug administration.[1]
-
Improved Bioavailability: By increasing solubility and modifying polarity, Mannich bases often exhibit improved absorption and distribution characteristics.[1]
-
Modulation of Activity: The aminomethyl moiety can interact with biological targets, leading to enhanced or novel pharmacological activities. Mannich bases have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][17]
-
Prodrug Strategies: The Mannich base can act as a prodrug, releasing the active phenolic compound in vivo through metabolic cleavage.[17]
Conclusion and Future Outlook
The Mannich reaction for the aminomethylation of phenols remains an indispensable tool in the arsenal of the medicinal chemist. Its operational simplicity, cost-effectiveness, and broad applicability make it a favored method for optimizing lead compounds and synthesizing novel drug candidates.[1][2] As the field moves towards more efficient and sustainable chemistry, innovations such as catalyst-free reactions and aqueous media protocols will continue to enhance the utility of this classic transformation.[8][14] For professionals in drug development, a deep, mechanistic understanding of this reaction is not just beneficial—it is essential for the rational design of the next generation of therapeutics.
References
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Recent developments concerning the application of the Mannich reaction for drug design. Taylor & Francis Online. [Link]
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Recent developments concerning the application of the Mannich reaction for drug design. Taylor & Francis Online. [Link]
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Mannich reaction mechanism for phenols. ResearchGate. [Link]
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Mannich bases in medicinal chemistry and drug design. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Importance of Mannich Bases in Chemistry and Drug Discovery. IntechOpen. [Link]
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Recent developments concerning the application of the Mannich reaction for drug design. PubMed. [Link]
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Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. Taylor & Francis Online. [Link]
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Mannich reaction. Wikipedia. [Link]
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Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. ResearchGate. [Link]
-
Mannich Reaction Mechanism. BYJU'S. [Link]
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MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]
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Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. Taylor & Francis Online. [Link]
-
Regioselective Mannich reaction of phenolic compounds and its application to the synthesis of new chitosan derivatives. ElectronicsAndBooks. [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Cu-catalyzed ortho-aminomethylation of phenols with aniline derivatives. ResearchGate. [Link]
-
Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [Link]
-
Aqueous C–H aminomethylation of phenols by iodine catalysis. RSC Publishing. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ResearchGate. [Link]
-
Mannich reactions in high-boiling solvents. Journal of the Chemical Society C: Organic. [Link]
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Introduction: The Duality of a Versatile Building Block
An In-Depth Technical Guide to the Reactivity of the Aminophenol Functional Group
Aminophenols are a class of aromatic compounds characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring. This dual functionality makes them amphoteric, capable of acting as weak acids or bases, though the basic character typically predominates. The three structural isomers—ortho-, meta-, and para-aminophenol—serve as indispensable intermediates in a multitude of industries, most notably in the synthesis of pharmaceuticals, dyes, and polymers.
The significance of aminophenols in drug development cannot be overstated. p-Aminophenol, for instance, is the final intermediate in the industrial synthesis of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs. Beyond this cornerstone application, aminophenols are precursors to a range of other critical pharmaceutical agents, including the tyrosine kinase inhibitor Cabozantinib and the antimalarial drug Amodiaquine.
The synthetic utility of aminophenols stems from the complex and often competing reactivity of the amino and hydroxyl groups. Understanding the electronic properties of the molecule and the factors that govern regioselectivity is paramount for researchers aiming to harness its synthetic potential. This guide provides a detailed exploration of the aminophenol functional group's reactivity, offering field-proven insights into controlling reaction outcomes for drug development and complex organic synthesis.
Electronic Properties and Inherent Nucleophilicity
The reactivity of aminophenol is fundamentally governed by the electronic interplay between the amino group, the hydroxyl group, and the aromatic ring. Both -NH₂ and -OH are powerful electron-donating groups that activate the benzene ring towards electrophilic substitution. However, the lone pair of electrons on the nitrogen atom makes the amino group a stronger nucleophile than the hydroxyl group under neutral conditions. This inherent difference in nucleophilicity is the primary determinant for regioselectivity in many reactions.
-
N-Nucleophilicity vs. O-Nucleophilicity: In reactions with electrophiles like acyl or alkyl halides, the amino group typically reacts preferentially. The nitrogen atom can more readily donate its lone pair of electrons to form a new bond.
-
Isomeric Effects: While the core level single ionization potentials of para-, meta-, and ortho-aminophenol isomers differ only slightly, the mutual arrangement of the functional groups has a noticeable impact on the molecule's overall electronic structure and reactivity. For instance, the proximity of the two groups in o-aminophenol makes it particularly susceptible to cyclization and condensation reactions.
The key to unlocking the synthetic versatility of aminophenols lies in modulating the nucleophilicity of the nitrogen and oxygen atoms. This is most effectively achieved by manipulating the reaction conditions, particularly the pH.
Caption: Control of regioselectivity in aminophenol reactions by pH modulation.
Key Reactions and Regioselective Control
The ability to selectively target either the nitrogen or the oxygen atom is crucial for synthetic applications. This section details the primary reactions of the aminophenol group and the methodologies to achieve regioselective control.
Acylation: The Path to Amides and Esters
Acylation is the process of adding an acyl group (R-C=O) to a compound. In aminophenols, this can result in N-acylation (forming an amide) or O-acylation (forming an ester).
Causality Behind N- vs. O-Acylation:
-
N-Acylation (Favored): Under neutral or mildly basic conditions, the greater nucleophilicity of the amino group ensures that it preferentially attacks the electrophilic acylating agent (e.g., acetic anhydride). This is the principle behind the industrial synthesis of paracetamol from 4-aminophenol.
-
O-Acylation (Condition-Dependent): To achieve selective O-acylation, the nucleophilicity of the amino group must be suppressed. This is accomplished by conducting the reaction in a strongly acidic medium. The acid protonates the amino group to form a non-nucleophilic ammonium salt (-NH₃⁺), allowing the hydroxyl group to react with the acylating agent.
Experimental Protocol: N-Acylation (Synthesis of Paracetamol)
This protocol describes the laboratory-scale synthesis of paracetamol (N-(4-hydroxyphenyl)acetamide) from 4-aminophenol.
-
Setup: Dissolve 5.0 g of 4-aminophenol in a mixture of 15 mL of water and 5.5 mL of acetic anhydride in a 100 mL flask.
-
Reaction: Gently warm the mixture on a hot plate with stirring for 15-20 minutes until a clear solution is obtained.
-
Crystallization: Cool the flask in an ice bath to induce crystallization of the product. If crystallization does not occur, scratch the inside of the flask with a glass rod.
-
Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot water to obtain pure paracetamol.
Alkylation: Navigating a Complex Reaction Landscape
Alkylation of aminophenols is notoriously challenging due to the propensity for forming a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. Therefore, selective mono-alkylation requires strategic synthetic routes.
Strategy 1: Selective O-Alkylation via Amino Group Protection
To selectively alkylate the hydroxyl group, the more reactive amino group must first be protected. A common strategy involves forming an imine (Schiff base) with benzaldehyde, which can be easily reversed later.
Caption: Workflow for the selective O-alkylation of aminophenols.
Experimental Protocol: Selective O-Alkylation of 4-Aminophenol
-
Protection: To a solution of 4-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (30 mmol). Stir the solution for 1 hour. Remove the solvent under reduced pressure and recrystallize the residue from ethanol to yield N-benzylidene-4-hydroxyaniline.
-
Alkylation: Dissolve the protected aminophenol (3 mmol) in 30 mL of acetone. Add potassium carbonate (6 mmol) and the desired alkyl halide (3 mmol). Reflux the mixture for approximately 20 hours.
-
Deprotection & Isolation: After cooling, filter the mixture. Add 10 mL of 2M HCl to the filtrate and stir for 1 hour to hydrolyze the imine. Neutralize the solution with sodium bicarbonate, then extract the product with ethyl acetate. Dry the organic layer and concentrate it to yield the pure O-alkylated product (alkoxyaniline).
Strategy 2: Selective N-Alkylation via Reductive Amination
Reductive amination is a highly efficient, often one-pot method for selective N-alkylation. It involves the initial formation of an imine between the aminophenol and an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine.
Caption: Workflow for selective N-alkylation via one-pot reductive amination.
Experimental Protocol: Selective N-Alkylation of 4-Aminophenol
-
Imine Formation: Dissolve 4-aminophenol (10 mmol) and an appropriate aldehyde (e.g., benzaldehyde, 10 mmol) in 50 mL of methanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the solution in an ice bath. Cautiously add sodium borohydride (NaBH₄, 15 mmol) portion-wise to the stirred solution.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Isolation: Dry the combined organic extracts, filter, and concentrate to yield the N-alkylated aminophenol. Purify further by chromatography if necessary.
Oxidation Reactions: A Propensity for Color
Aminophenols, particularly the ortho and para isomers, are readily oxidized by air, light, or chemical oxidizing agents. This reactivity is a key aspect of their application as photographic developers.
The oxidation process is complex and often involves the formation of a free radical intermediate (aminophenoxy radical), which then proceeds to form quinone imines and ultimately polymerizes into deeply colored structures. The oxidation of p-aminophenol, for instance, can be catalyzed by enzymes like horseradish peroxidase or metal ions, leading to polymeric products. Iron(III) has been shown to catalyze the dark oxidative oligomerization of o- and p-aminophenols under atmospherically relevant conditions. The oxidation of o-aminophenol can be catalyzed by copper(II) complexes to yield 2-aminophenoxazine-3-one, mimicking the function of phenoxazinone synthase enzymes.
This susceptibility to oxidation means that aminophenols, especially in solution, should be handled under an inert atmosphere and protected from light to prevent degradation.
Role in Coordination Chemistry and Catalysis
The presence of two potential donor atoms (N and O) makes aminophenols versatile ligands in coordination chemistry. They can coordinate to a central metal ion to form stable complexes. This property is leveraged in the development of catalysts for a variety of organic transformations. Transition metal complexes based on o-aminophenol ligands, for example, are utilized in homogeneous catalysis, including small molecule activation and C-C cross-coupling reactions. The ligand can participate in redox processes, influencing the electronic properties and reactivity of the metal center.
Synthesis of Aminophenols
Several industrial methods are employed for the synthesis of aminophenols, with the choice of route often depending on the desired isomer and available starting materials.
| Synthesis Method | Description | Target Isomer(s) | Reference(s) |
| Reduction of Nitrophenols | The most common method, involving the reduction of the corresponding nitrophenol using reagents like iron in acidic media, catalytic hydrogenation (e.g., with a Raney Nickel or Platinum catalyst), or tin(II) chloride. | o-, m-, p- | |
| Bamberger Rearrangement | The partial hydrogenation of nitrobenzene produces phenylhydroxylamine, which rearranges in the presence of acid primarily to 4-aminophenol. | p- | |
| Amination of Resorcinol | m-Aminophenol can be prepared by reacting resorcinol with ammonia in the presence of a catalyst. | m- | |
| C-H Hydroxylation | Modern methods include the Ru-catalyzed C-H mono- and dihydroxylation of anilides to produce 2-aminophenols with excellent regioselectivity. | o- |
Conclusion
The aminophenol functional group presents a fascinating case of dual reactivity. While the amino group is inherently the more potent nucleophile, its reactivity can be selectively suppressed through protonation under acidic conditions, thereby enabling the hydroxyl group to react. Conversely, selective N-alkylation can be achieved with high fidelity using modern synthetic methods like reductive amination. The propensity for oxidation and the ability to act as a versatile ligand further broaden its chemical utility. For researchers in drug development, a thorough understanding of these competing reactivities and the methods to control them is fundamental to leveraging aminophenols as powerful synthons for the construction of complex and biologically active molecules.
References
Theoretical and Practical Guide to 2-(Aminomethyl)-6-methylphenol Hydrochloride: Synthesis, Characterization, and Potential Applications
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical framework for the study of 2-(Aminomethyl)-6-methylphenol hydrochloride. While direct experimental data for this specific isomer is limited in public literature, this document leverages established chemical principles and extensive data from analogous compounds, particularly its 4-methyl isomer, to present a robust guide for its synthesis, characterization, and potential therapeutic applications. By detailing plausible synthetic routes, outlining advanced analytical protocols, and exploring potential mechanisms of action through computational and structure-activity relationship (SAR) studies, this paper aims to serve as a foundational resource for researchers investigating this promising molecule.
Introduction: The Aminomethylphenol Scaffold
The aminomethylated phenol motif is a significant structural component in numerous biologically active compounds and pharmaceutical agents.[1] The strategic placement of an aminomethyl group on a phenolic ring can profoundly influence its physicochemical properties, modulating its reactivity, bioavailability, and interaction with biological targets. 2-(Aminomethyl)-6-methylphenol hydrochloride, a derivative of o-cresol, presents a unique substitution pattern that warrants dedicated investigation. This guide will explore the theoretical underpinnings and practical methodologies required to unlock the potential of this compound.
Plausible Synthesis via Mannich Reaction
The most probable and scalable synthetic route to 2-(Aminomethyl)-6-methylphenol is the Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton, and in the case of phenols, it proceeds as an electrophilic aromatic substitution.[2][3] The synthesis can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 2-(Aminomethyl)-6-methylphenol (Free Base)
The reaction involves the condensation of o-cresol with formaldehyde and ammonia.[4][5][6] The hydroxyl group of o-cresol activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions. Due to the presence of the methyl group at the 2-position, the aminomethylation is expected to occur at the available ortho (6-position) and para (4-position) positions. Careful control of reaction conditions can favor the formation of the desired 2,6-disubstituted product.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with o-cresol and a suitable solvent such as ethanol.
-
Reagent Addition: An aqueous solution of formaldehyde is added to the stirred solution. Subsequently, an aqueous solution of ammonia is added dropwise through the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction mixture is stirred and heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of o-cresol and the formation of the product.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine to remove unreacted formaldehyde and ammonia. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(Aminomethyl)-6-methylphenol free base.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired isomer.
Formation of 2-(Aminomethyl)-6-methylphenol Hydrochloride
The purified free base is converted to its hydrochloride salt to improve its stability and aqueous solubility.
Experimental Protocol:
-
Dissolution: The purified 2-(Aminomethyl)-6-methylphenol is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with constant stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 2-(Aminomethyl)-6-methylphenol hydrochloride.
Analytical and Spectroscopic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of 2-(Aminomethyl)-6-methylphenol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. [7] Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0-10.5 | br s | 1H | Phenolic -OH |
| ~8.2-8.6 | br s | 3H | Ammonium -NH₃⁺ |
| ~6.8-7.2 | m | 3H | Aromatic Ar-H |
| ~3.9-4.1 | s | 2H | Methylene -CH₂- |
| ~2.1-2.3 | s | 3H | Methyl -CH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C-OH |
| ~135-140 | C-CH₃ |
| ~125-130 | Aromatic CH |
| ~120-125 | Aromatic CH |
| ~115-120 | Aromatic CH |
| ~110-115 | C-CH₂NH₃⁺ |
| ~40-45 | Methylene -CH₂- |
| ~15-20 | Methyl -CH₃ |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data (Fourier transform, phasing, and baseline correction). Calibrate the chemical shifts using the residual solvent peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of 2-(Aminomethyl)-6-methylphenol hydrochloride and for separating it from its positional isomers. [8][9][10] Experimental Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (typically around 270-280 nm for phenols).
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Analysis: Inject the sample and standards into the HPLC system and record the chromatograms. Purity is calculated based on the area percentage of the main peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular "fingerprint" and is useful for identifying key functional groups.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 (broad) | O-H stretching (phenolic) |
| 2800-3100 | N-H stretching (ammonium) and C-H stretching |
| 1500-1600 | C=C stretching (aromatic ring) |
| 1200-1300 | C-O stretching (phenol) |
| 1400-1500 | C-N stretching |
Potential Applications and Structure-Activity Relationships
While the specific biological profile of 2-(Aminomethyl)-6-methylphenol hydrochloride is not yet established, its structural features suggest several potential therapeutic applications.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. [11][12][13][14][15]The hydroxyl group on the aromatic ring can donate a hydrogen atom to a radical, thereby neutralizing it. The introduction of an aminomethyl group may modulate this activity. [16]The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Isoketal Scavenging
The structurally related 2-(Aminomethyl)-4-methylphenol has been identified as a potent scavenger of isoketals, which are highly reactive byproducts of lipid peroxidation implicated in oxidative stress-related diseases. The amine and phenol moieties are believed to react with and neutralize these harmful electrophiles. It is plausible that 2-(Aminomethyl)-6-methylphenol shares this mechanism of action.
Precursor for Pharmaceutical Synthesis
Derivatives of cresols are used as intermediates in the synthesis of a wide range of pharmaceuticals and other valuable materials. [17]The presence of three reactive sites—the hydroxyl group, the amino group, and the aromatic ring—makes 2-(Aminomethyl)-6-methylphenol a versatile building block for the construction of more complex molecules, including heterocyclic compounds with potential therapeutic activities. [18]
Conclusion and Future Directions
2-(Aminomethyl)-6-methylphenol hydrochloride is a molecule with significant, yet largely unexplored, potential. This guide provides a comprehensive theoretical and practical roadmap for its synthesis, characterization, and investigation. By leveraging knowledge from structurally similar compounds and applying established chemical principles, researchers can efficiently advance the study of this compound. Future research should focus on the experimental validation of the proposed synthetic and analytical methods, a thorough investigation of its biological activities, particularly its antioxidant and isoketal scavenging properties, and the exploration of its utility as a building block in medicinal chemistry.
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The Aminophenol Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Aminophenol Scaffold
The aminophenol scaffold, a deceptively simple aromatic structure bearing both hydroxyl and amino functional groups, represents a cornerstone in medicinal chemistry. Its inherent reactivity and privileged structural motifs have given rise to a vast and diverse class of compounds with profound impacts on human health. From the ubiquitous analgesic and antipyretic paracetamol (acetaminophen) to novel agents in oncology and neuroprotection, the aminophenol core continues to be a fertile ground for therapeutic innovation. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and evolving mechanistic understanding of novel aminophenol compounds, offering field-proven insights for researchers at the forefront of drug development.
Part 1: A Historical Odyssey: From Serendipitous Discovery to Rational Design
The journey of aminophenol-based therapeutics began not with a targeted drug discovery program, but through a series of serendipitous observations and chemical explorations in the late 19th century. The story is inextricably linked with the development of coal tar chemistry, which provided a rich source of aromatic starting materials.
The Birth of an Analgesic: The Paracetamol Story
The most famous member of the aminophenol family, paracetamol, was first synthesized in 1878 by Harmon Northrop Morse.[1] However, its therapeutic potential remained unrecognized for decades. Early analgesic and antipyretic research was dominated by compounds like acetanilide and phenacetin, which were later found to be toxic. It was the meticulous work of pharmacologist Joseph von Mering in the late 1880s that first hinted at the therapeutic properties of a related compound.[2]
A pivotal moment came in the 1940s when studies revealed that paracetamol was the major and active metabolite of both acetanilide and phenacetin, but devoid of their significant toxicities.[3][4] This discovery, a classic example of metabolic elucidation driving drug development, led to the commercial introduction of paracetamol in the 1950s under brand names like Tylenol and Panadol.[2][3] It has since become one of the most widely used over-the-counter medications for pain and fever globally.[1]
Part 2: The Modern Synthesis of Novel Aminophenol Derivatives
The versatility of the aminophenol scaffold lies in the reactivity of its hydroxyl and amino groups, which serve as handles for a wide array of chemical modifications. Modern synthetic strategies focus on efficiency, selectivity, and the introduction of diverse functionalities to explore new pharmacological activities.
Core Synthetic Strategies
The synthesis of the core aminophenol structure typically begins with the reduction of a corresponding nitrophenol.[2] Various methods have been developed, from classical approaches using tin in glacial acetic acid to more contemporary and environmentally benign catalytic hydrogenation processes.[2][5]
The industrial synthesis of 4-aminophenol, the key intermediate for paracetamol, often starts from phenol, which undergoes nitration followed by reduction.[5] An alternative route involves the partial hydrogenation of nitrobenzene to phenylhydroxylamine, which then undergoes the Bamberger rearrangement to yield 4-aminophenol.[5]
Experimental Protocol: Synthesis of N-acetyl-p-aminophenol (Paracetamol)
This protocol outlines the laboratory-scale synthesis of paracetamol from p-aminophenol, a foundational reaction illustrating the acylation of the amino group.
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
Concentrated hydrochloric acid
-
Sodium acetate trihydrate
-
Ice bath
-
Erlenmeyer flask
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve 1.05 g of p-aminophenol in 20 mL of water.
-
Add 1.0 mL of concentrated hydrochloric acid and swirl to ensure complete dissolution of the amine. Gentle warming on a steam bath can be applied if necessary.[6]
-
Prepare a buffer solution by dissolving 1.25 g of sodium acetate trihydrate in 3.0 mL of water.
-
Add the sodium acetate buffer solution to the p-aminophenol solution in one portion.[6]
-
Immediately add 1 mL of acetic anhydride while vigorously swirling the flask.[6]
-
Continue vigorous swirling for at least 10 minutes to ensure thorough mixing and reaction.
-
Cool the reaction mixture in an ice-water bath and stir vigorously until crude acetaminophen crystallizes. Scratching the inner walls of the flask with a glass rod may be necessary to induce crystallization.[6]
-
Allow the flask to remain in the ice bath for approximately 15 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion (approximately 20 mL) of ice-cold water.[6]
-
Dry the crystals on the filter paper under vacuum.
-
Once dry, weigh the product and determine the percentage yield and melting point.
Experimental Protocol: General Synthesis of Schiff Base Derivatives of 4-Aminophenol
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a common class of aminophenol derivatives with diverse biological activities.[7][8]
Materials:
-
4-Aminophenol
-
Substituted aldehyde or ketone (e.g., 4-(dimethylamino)benzaldehyde)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol (1 mmol) in ethanol (20 mL).[7]
-
To this solution, add the desired aldehyde or ketone (1 mmol).[7]
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.[7]
-
The crude product can be further purified by recrystallization from ethanol.[8]
-
Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[7]
Part 3: Unraveling the Mechanism of Action: Beyond COX Inhibition
For many years, the analgesic and antipyretic effects of paracetamol were thought to be primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[1] However, its weak anti-inflammatory activity suggested a more complex mechanism.
The Central Role of the AM404 Metabolite
A significant breakthrough in understanding paracetamol's mechanism of action came with the discovery of its active metabolite, N-arachidonoylphenolamine (AM404).[9] Paracetamol is partially deacetylated in the liver to p-aminophenol, which then crosses the blood-brain barrier.[1] In the brain, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[9]
AM404 is a multifaceted molecule that interacts with several key components of the central nervous system's pain and temperature regulation pathways:
-
TRPV1 Activation: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain signaling.[9]
-
Endocannabinoid System Modulation: AM404 acts as a weak agonist of cannabinoid receptors CB1 and CB2 and inhibits the reuptake of the endogenous cannabinoid anandamide.[1]
-
Serotonergic Pathway Involvement: The analgesic effects of paracetamol and its metabolites appear to involve the descending serotonergic pathways.[9]
This central mechanism explains why paracetamol has strong analgesic and antipyretic effects with minimal peripheral anti-inflammatory activity.
Caption: Central mechanism of action of paracetamol via its active metabolite AM404.
Part 4: Structure-Activity Relationships and Emerging Therapeutic Frontiers
The exploration of structure-activity relationships (SAR) is crucial for the rational design of novel aminophenol derivatives with enhanced potency and selectivity, and for discovering entirely new therapeutic applications.
Antioxidant Properties
The phenolic hydroxyl group is a key determinant of the antioxidant activity of aminophenol compounds. The position of the amino group relative to the hydroxyl group significantly influences this activity. Generally, ortho- and para-aminophenols exhibit potent radical scavenging activity, while the meta-isomer is considerably less active.[10] This is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after hydrogen donation.[10]
| Compound | Isomer Position | Relative Antioxidant Activity |
| 2-Aminophenol | ortho | Potent |
| 3-Aminophenol | meta | Weak |
| 4-Aminophenol | para | Potent |
Table 1: Influence of isomer position on the antioxidant activity of aminophenols.[10]
Anticancer and Ferroptosis Inhibition
Recent research has unveiled the potential of novel aminophenol derivatives in oncology. Certain analogues have demonstrated potent anticancer activities against various cancer cell lines, with the length of alkyl chains attached to the aminophenol moiety influencing their efficacy.[11]
Furthermore, ortho-aminophenol derivatives have emerged as potent inhibitors of ferroptosis, a form of iron-dependent programmed cell death implicated in various diseases.[9][12] These compounds have shown protective effects in models of kidney ischemia-reperfusion injury and acetaminophen-induced hepatotoxicity, opening new avenues for therapeutic intervention.[9][12]
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and development of novel aminophenol compounds follow a logical and iterative workflow, from initial synthesis to comprehensive biological characterization.
Caption: A typical experimental workflow for the discovery of novel aminophenol compounds.
Conclusion: The Future of Aminophenol-Based Therapeutics
The aminophenol core, with its rich history and diverse chemical reactivity, remains a highly relevant and promising scaffold in modern drug discovery. While paracetamol continues to be a global mainstay for pain and fever management, the exploration of novel aminophenol derivatives is yielding exciting candidates for a range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders. The ongoing elucidation of their complex mechanisms of action, coupled with advancements in synthetic chemistry and high-throughput screening, ensures that the aminophenol story is far from over. For researchers and drug development professionals, this versatile scaffold offers a wealth of opportunities to address unmet medical needs and improve human health.
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Methodological & Application
Application Notes and Protocols: 2-(Aminomethyl)-6-methylphenol Hydrochloride in Organic Synthesis
Abstract: This technical guide provides a comprehensive overview of 2-(Aminomethyl)-6-methylphenol hydrochloride, a versatile bifunctional organic building block. While literature specifically detailing the applications of this 2,6-substituted isomer is less common than its 2,4-substituted counterpart, its inherent structural motifs—a nucleophilic primary amine, an acidic phenol, and a sterically influencing ortho-methyl group—offer significant potential in various synthetic transformations. This document outlines a plausible and robust synthesis via the Mannich reaction, explores its application as a bidentate ligand in transition-metal catalysis, and discusses its utility as a precursor for constructing complex heterocyclic scaffolds. The protocols provided are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers in their synthetic endeavors.
Introduction and Strategic Considerations
2-(Aminomethyl)-6-methylphenol hydrochloride possesses two key functional groups ortho to one another: a phenolic hydroxyl and a primary aminomethyl group. This specific arrangement allows for unique applications, particularly in areas where intramolecular interactions or chelation can influence reactivity and selectivity. The ortho-methyl group provides steric hindrance that can direct reactions to other sites and modulate the electronic properties of the phenol.
While its isomer, 2-(Aminomethyl)-4-methylphenol, is a well-documented precursor in pharmaceutical synthesis, the principles of reactivity are largely transferable. The strategic placement of the functional groups in the 6-methyl isomer makes it an attractive candidate for:
-
Bidentate Ligand Synthesis: The nitrogen of the amine and the oxygen of the phenol can coordinate to a metal center, forming a stable six-membered chelate ring.
-
Heterocyclic Synthesis: The adjacent amine and hydroxyl groups are perfectly positioned to act as synthons for building fused heterocyclic systems like benzoxazines.
-
Directed Ortho-Metalation: The hydroxyl or a derived protecting group can direct metalation to the C4 or C5 position, enabling further functionalization.
This guide will focus on providing actionable protocols for the synthesis and application of this valuable, yet under-explored, building block.
Synthesis via Ortho-Specific Aminomethylation
The most direct and industrially scalable route to 2-(Aminomethyl)-6-methylphenol is the Mannich reaction, a classic aminomethylation of an acidic proton donor—in this case, a phenol.[1][2] The reaction proceeds via electrophilic aromatic substitution on the electron-rich phenol ring.
Underlying Mechanism: The Mannich Reaction
The reaction of a phenol with formaldehyde and ammonia (or a primary/secondary amine) is a cornerstone of synthetic chemistry.[2] The key steps are:
-
Formation of the Eschenmoser's salt precursor: Formaldehyde reacts with the amine (ammonia in this case) to form a reactive iminium ion ([CH₂=NH₂]⁺). This electrophile is the aminomethylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring, activated by the hydroxyl group, attacks the iminium ion. The substitution is directed to the positions ortho and para to the hydroxyl group.
-
Positional Selectivity: In the case of o-cresol (2-methylphenol), the para-position is sterically unhindered and electronically activated. However, one ortho-position is blocked by the methyl group, and the other remains highly activated. By controlling stoichiometry, the reaction can be optimized for mono-substitution at the available ortho-position (C6).[3]
The resulting free base is then converted to its hydrochloride salt for improved stability, handling, and purity.
Detailed Synthesis Protocol
Reaction: o-Cresol + Formaldehyde + Ammonia → 2-(Aminomethyl)-6-methylphenol
Step 1: Mannich Reaction (Free Base Synthesis)
-
Reactor Setup: In a well-ventilated fume hood, charge a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe with o-cresol (10.8 g, 0.1 mol) and ethanol (150 mL). Stir until the o-cresol is fully dissolved.
-
Reagent Addition: To the stirred solution, add aqueous formaldehyde (37% w/w, 8.9 mL, ~0.11 mol). Follow this with the slow, dropwise addition of concentrated aqueous ammonia (28-30% w/w, 7.5 mL, ~0.11 mol) via an addition funnel.
-
Causality Note: The addition of ammonia is exothermic. Slow addition is crucial to maintain temperature control and prevent the formation of undesired byproducts. A cooling bath (ice/water) can be used to maintain the temperature below 30°C during addition.
-
-
Reaction: Once the addition is complete, heat the mixture to a gentle reflux (~80°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol eluent system and visualizing with UV light or iodine stain).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude 2-(Aminomethyl)-6-methylphenol free base, typically as an oil or a low-melting solid.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in isopropanol (50 mL). A minimal amount of heating may be required.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of concentrated hydrochloric acid (~37%, ~8.3 mL, 0.1 mol) dropwise with vigorous stirring.
-
Causality Note: The hydrochloride salt is typically much less soluble in organic solvents than the free base. The dropwise addition to a cold solution promotes the formation of a crystalline precipitate, which is easier to filter and purify.
-
-
Isolation and Purification: Stir the resulting slurry in the ice bath for 1 hour. Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL).
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield 2-(Aminomethyl)-6-methylphenol hydrochloride.
Application as a Bidentate Ligand in Catalysis
The ortho-aminomethylphenol scaffold is an excellent bidentate ligand. The hard phenolic oxygen and the borderline nitrogen donor can form a stable 6-membered chelate ring with a variety of transition metals (e.g., Zr, V, Pd, Cu). This chelation can be used to create well-defined catalytic active centers.[4][5] A notable application is in the field of olefin oligomerization, where such ligands can influence the activity and selectivity of the catalyst.[5]
Principle of Action
When 2-(Aminomethyl)-6-methylphenol (as the free base) reacts with a metal precursor (e.g., ZrCl₄), the phenolic proton is displaced, forming a metal-oxygen bond, while the amine nitrogen coordinates to the metal center.[5] This creates a rigid, sterically defined environment around the metal, which is crucial for controlling the approach of substrates like olefins. The electronic properties of the ligand, modified by the methyl group, can also tune the Lewis acidity of the metal center, thereby affecting catalytic activity.[6]
General Protocol: Olefin Oligomerization
This protocol is a representative example based on zirconium-catalyzed ethylene oligomerization.[5]
-
Ligand Preparation: Convert the 2-(Aminomethyl)-6-methylphenol hydrochloride to its free base by dissolving it in water, basifying with NaOH solution to pH ~9-10, and extracting with an organic solvent (e.g., ethyl acetate). Dry and remove the solvent.
-
Catalyst Precursor Formation: In an inert atmosphere (glovebox), dissolve the free base ligand (0.1 mmol) in anhydrous toluene (20 mL) in a Schlenk flask. To this, add a solution of ZrCl₄ (0.1 mmol) in toluene. Stir the mixture at room temperature for 2-4 hours. The formation of the complex may be indicated by a color change or precipitation.
-
Oligomerization Reaction:
-
Charge a high-pressure reactor with anhydrous toluene.
-
Introduce the prepared catalyst precursor solution.
-
Add the cocatalyst, such as diethylaluminum chloride ((C₂H₅)₂AlCl) or methylaluminoxane (MAO), at the desired Al:Zr molar ratio (e.g., 30:1).[5][7]
-
Causality Note: The cocatalyst acts as an alkylating agent and activator, generating the cationic active species required for olefin polymerization/oligomerization.[7]
-
-
Pressurize the reactor with the olefin (e.g., ethylene at 2.0 MPa) and heat to the desired temperature (e.g., 90°C).
-
Maintain the reaction for the specified time, then terminate by quenching with acidified methanol.
-
Analyze the product mixture by Gas Chromatography (GC) to determine the distribution of oligomers (e.g., C₄, C₆, C₈ fractions).
-
Troubleshooting and Safety
Troubleshooting Guide
| Problem ID | Observation | Potential Cause(s) | Suggested Solution(s) |
| TS-001 | Low yield of Mannich base. | - Incomplete reaction.- Suboptimal temperature.- Incorrect stoichiometry. | - Extend reaction time and monitor by TLC.- Ensure consistent reflux is maintained.- Use a slight excess of formaldehyde and ammonia (1.1-1.2 eq).[3] |
| TS-002 | Formation of di-substituted byproducts. | - Stoichiometry favors polysubstitution.- High reaction temperature. | - Use a molar excess of o-cresol relative to formaldehyde.- Lower the reaction temperature and extend the reaction time.[3] |
| TS-003 | Final hydrochloride salt is discolored (e.g., pink, brown). | - Presence of oxidized impurities from the Mannich reaction.- Degradation during acid addition. | - Purify the crude Mannich free base via column chromatography before salt formation.- Perform the acidification step at 0°C and avoid using excess acid. |
| TS-004 | Inconsistent catalyst activity in oligomerization. | - Moisture or air contamination.- Impure ligand or metal precursor.- Incorrect cocatalyst ratio. | - Ensure all solvents and reagents are anhydrous and reactions are run under an inert atmosphere.- Purify the ligand before complexation.- Optimize the Al:Zr ratio for the specific ligand system. |
Safety and Handling
-
2-(Aminomethyl)-6-methylphenol Hydrochloride: This compound is an irritant. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Reagents: o-Cresol is toxic and corrosive. Formaldehyde is a known carcinogen and sensitizer. Concentrated ammonia and hydrochloric acid are highly corrosive. Handle all reagents in a well-ventilated fume hood with appropriate PPE.[10][11]
-
Procedures: The Mannich reaction can be exothermic.[3] Catalytic oligomerization involves flammable solvents and high-pressure gases and should only be performed by trained personnel using appropriate safety equipment.
Conclusion
2-(Aminomethyl)-6-methylphenol hydrochloride is a highly versatile building block whose full potential in organic synthesis is yet to be fully realized. Its straightforward preparation via the Mannich reaction and the strategic placement of its coordinating groups make it a valuable precursor for creating advanced ligands and complex heterocyclic structures. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the unique reactivity of this compound in drug discovery, materials science, and catalysis.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Retrieved from [Link]
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XiXisys. (n.d.). 2-Aminophenol hydrochloride Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic illustration of preparation of polyphenols-chelated metal catalysts. Retrieved from [Link]
- Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3), 255-259.
- Taylor & Francis Online. (2007). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION.
- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(1), 1-23.
- Rasulo, C. K., et al. (2022). AMINOMETHYLATION REACTIONS OF 2-[1(3)-METHYLCYCLOALKYL]-4- METHYLPHENOLS WITH PIPERIDINE. Kimya Problemləri, 20(4), 712-719.
- Zhou, Z., et al. (2023). Aqueous C–H aminomethylation of phenols by iodine catalysis.
- Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3).
- Roman, G., et al. (2016). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia, 64(2), 160-169.
- Google Patents. (n.d.). A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
- Gabr, M. T., et al. (2020). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Journal of Alzheimer's Disease, 75(4), 1125-1145.
- KAUST Repository. (2021). Chelation enforcing a dual gold configuration in the catalytic hydroxyphenoxylation of alkynes. Applied Organometallic Chemistry, e6362.
- Google Patents. (n.d.). Method for obtaining ligomers of alpha-olefin c6, c8 or c10.
- PubMed Central. (2020). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Journal of Alzheimer's Disease, 75(4), 1125-1145.
-
SciSpace. (n.d.). Catalytic effects of metal chelate compounds. Retrieved from [Link]
- MDPI. (2020). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane.
- AIDIC. (2012). The Oligomerization of Olefin Hydrocarbons in Light FCC Naphtha on Ion Exchange Resin Catalyst. Chemical Engineering Transactions, 27, 253-258.
- ResearchGate. (2015). Discovery of Methylaluminoxane as Cocatalyst for Olefin Polymerization. In Organometallic Compounds, 1-17.
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2-(Aminomethyl)-6-methylphenol hydrochloride as a building block for heterocycles
An In-Depth Guide to 2-(Aminomethyl)-6-methylphenol Hydrochloride: A Versatile Building Block for Heterocyclic Synthesis
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 2-(Aminomethyl)-6-methylphenol hydrochloride. This versatile building block offers a unique combination of reactive functional groups—a primary amine and a phenolic hydroxyl group in an ortho configuration—making it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds. Its utility is rooted in the precise spatial arrangement of these groups, which facilitates intramolecular cyclization reactions, leading to the efficient construction of complex molecular architectures.
Heterocyclic scaffolds are foundational to medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and high-performance polymers.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights into reaction mechanisms, protocol optimization, and practical considerations to ensure reproducible and high-yield syntheses.
Core Reactivity and Strategic Considerations
The synthetic power of 2-(Aminomethyl)-6-methylphenol hydrochloride stems from its bifunctional nature. The primary aminomethyl group serves as a potent nucleophile, while the adjacent phenolic hydroxyl group can act as a nucleophile or participate in condensation reactions. The methyl group at the 6-position provides steric hindrance that can influence regioselectivity and modify the electronic properties of the aromatic ring.
A critical first step in most synthetic applications is the neutralization of the hydrochloride salt. The protonated amine (-CH₂NH₃⁺Cl⁻) is not nucleophilic. Liberation of the free amine (-CH₂NH₂) is required for it to participate in reactions such as condensations or nucleophilic attacks. This is typically achieved by treating the salt with a suitable base, such as sodium hydroxide or an organic amine.[3] Careful control of pH during this step is crucial to prevent unwanted side reactions.
Application I: Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazines
Benzoxazines are a significant class of heterocyclic compounds that serve as precursors to high-performance thermosetting polymers known as polybenzoxazines.[4][5] These materials exhibit excellent thermal stability, flame retardancy, and low water absorption. The synthesis of benzoxazine monomers is a classic application of 2-(aminomethyl)phenol derivatives.
Causality of the Reaction Mechanism
The formation of the benzoxazine ring proceeds via a Mannich-like condensation reaction involving the phenol, the primary amine, and an aldehyde (most commonly formaldehyde).[3][5][6] The reaction is an elegant example of intramolecular cyclization, where the ortho-positioning of the aminomethyl and hydroxyl groups is essential for efficient ring closure.
-
Iminium Ion Formation: The primary amine reacts with formaldehyde to form a reactive N-hydroxymethyl intermediate, which readily dehydrates to form an electrophilic iminium ion.
-
Intramolecular Electrophilic Attack: The phenolic hydroxyl group, a nucleophile, attacks the iminium ion in an intramolecular fashion.
-
Cyclization and Dehydration: This attack leads to the formation of the six-membered oxazine ring, completing the synthesis of the 3,4-dihydro-2H-1,3-benzoxazine monomer.
The methyl group at the 6-position of the starting material becomes a substituent on the final benzoxazine ring, allowing for the fine-tuning of the resulting polymer's properties.
Visualizing the Benzoxazine Synthesis Workflow
Caption: Workflow for the synthesis of benzoxazines.
Detailed Experimental Protocol: Synthesis of 6-methyl-3,4-dihydro-2H-benzo[e][7][8]oxazine
This protocol is a self-validating system. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, FTIR).
Materials:
-
2-(Aminomethyl)-6-methylphenol hydrochloride
-
1M Sodium Hydroxide (NaOH) solution
-
Paraformaldehyde
-
Toluene or Dioxane (anhydrous)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane (for precipitation)
Procedure:
-
Neutralization of the Hydrochloride Salt:
-
Dissolve 2-(Aminomethyl)-6-methylphenol hydrochloride (1 equivalent) in a minimal amount of deionized water in a round-bottom flask.
-
While stirring, slowly add 1M NaOH solution dropwise until the pH of the solution reaches 8-9. This precipitates the free amine.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the free base, 2-(Aminomethyl)-6-methylphenol, as an oil or solid.[3]
-
-
Benzoxazine Ring Formation:
-
In a separate round-bottom flask equipped with a reflux condenser, dissolve the obtained free base (1 equivalent) in toluene (approx. 0.5 M concentration).
-
Add paraformaldehyde (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting material.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a minimal amount of dichloromethane.
-
With vigorous stirring, add cold hexane dropwise until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield the purified benzoxazine monomer.[3]
-
| Parameter | Condition | Rationale / Expert Insight |
| Solvent | Toluene or Dioxane | Aprotic solvents are preferred to avoid side reactions. Toluene is effective for azeotropically removing water formed during the reaction. |
| Temperature | Reflux (100-110 °C) | Provides sufficient energy to drive the condensation and cyclization while minimizing thermal degradation. |
| Stoichiometry | Slight excess of paraformaldehyde | Ensures complete conversion of the aminomethylphenol. A large excess should be avoided as it can lead to oligomerization. |
| Typical Yield | 75-90% | Yields are generally high due to the efficient intramolecular nature of the cyclization step. |
Application II: Synthesis of Schiff Bases as Ligands for Metal Complexes
Schiff bases, or imines, are a cornerstone of coordination chemistry and are valuable intermediates in organic synthesis.[7] They are formed from the condensation of a primary amine with an aldehyde or a ketone. The resulting C=N imine bond is a key feature. Schiff bases derived from 2-(Aminomethyl)-6-methylphenol are excellent ligands for forming stable metal complexes, which have shown potential as catalysts and antimicrobial agents.[8][9][10]
Causality of the Reaction Mechanism
The synthesis is a straightforward nucleophilic addition-elimination reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free aminomethyl group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Carbinolamine Intermediate: This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water, often catalyzed by a trace amount of acid, to form the stable C=N double bond of the Schiff base.
The phenolic -OH and the imine nitrogen can then act as coordination sites for metal ions, forming stable chelate rings.
Visualizing Schiff Base Formation
Caption: General synthesis of a Schiff base.
General Protocol: Synthesis of a Schiff Base Derivative
This protocol provides a general framework. The choice of carbonyl compound will determine the final structure and properties of the Schiff base ligand.
Materials:
-
2-(Aminomethyl)-6-methylphenol hydrochloride
-
An appropriate aldehyde or ketone (e.g., salicylaldehyde, 1 equivalent)
-
Ethanol or Methanol
-
Triethylamine or Sodium Acetate (as base)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-(Aminomethyl)-6-methylphenol hydrochloride (1 equivalent) and the selected aldehyde/ketone (1 equivalent) in ethanol.
-
Add a slight excess of a base like triethylamine (1.1 equivalents) to neutralize the HCl and facilitate the reaction.
-
Add a few drops of glacial acetic acid as a catalyst if required.
-
-
Condensation Reaction:
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.[11]
-
-
Isolation and Purification:
-
After the reaction is complete, cool the flask to room temperature, and then in an ice bath to induce crystallization of the product.
-
Collect the solid Schiff base by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven. The structure can be confirmed by FTIR (presence of C=N stretch) and NMR spectroscopy.
-
| Parameter | Condition | Rationale / Expert Insight |
| Solvent | Ethanol or Methanol | Protic solvents are excellent for this reaction as they effectively solvate the intermediates and starting materials. |
| Catalyst | Glacial Acetic Acid (catalytic) | A small amount of acid can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack. |
| Work-up | Cooling/Crystallization | Many Schiff bases are crystalline solids with limited solubility in cold alcohol, allowing for a simple and efficient purification method. |
| Extension | Metal Complexation | The purified Schiff base can be dissolved in ethanol and reacted with a metal salt (e.g., CuCl₂, CoCl₂) to synthesize the corresponding metal complex.[8] |
Conclusion
2-(Aminomethyl)-6-methylphenol hydrochloride is a powerful and strategic building block for constructing valuable heterocyclic systems. Its pre-organized ortho-functionality enables the high-yield synthesis of important scaffolds like benzoxazines and versatile Schiff base ligands. By understanding the underlying reaction mechanisms and optimizing protocols as detailed in this guide, researchers can effectively leverage this compound to advance projects in materials science, catalysis, and medicinal chemistry.
References
- BenchChem. (2025). An In-depth Technical Guide to 2-(Aminomethyl)-4-methylphenol hydrochloride.
- BLD Pharm. (n.d.). 40680-69-1|2-(Aminomethyl)-6-methylphenol.
- BenchChem. (2025). Application Notes and Protocols: 2-(Aminomethyl)-4-methylphenol Hydrochloride as a Pharmaceutical Building Block.
- Panda, N. A., Hussaini, S. Y., Baso, A. A., & Danjaji, H. I. (2023). Synthesis and Characterization of a Schiff Base Derived from 6-Methylcoumarin and 2-aminophenol and its Complexes Using Cobalt (II) and Copper (II). Asian Journal of Applied Chemistry Research.
- BenchChem. (2025). Application Notes and Protocols for 2-(Aminomethyl)-4-methylphenol hydrochloride in Synthetic Chemistry.
- Unknown Author. (2025). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols.
- BenchChem. (2025). Navigating the Synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride: A Technical Support Guide.
- Unknown Author. (2025). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL(II) COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-AMINOPHENOL AND 2-HYDROXY-6-METHOXY-3-QUINLINECARBOXALDEHYDE. ResearchGate.
- MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
- ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- RSC Publishing. (n.d.). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances.
- PMC - NIH. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.
- PubMed. (n.d.). Synthesis, spectroscopic and biological studies on the new symmetric Schiff base derived from 2,6-diformyl-4-methylphenol with N-aminopyrimidine.
- ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
- Algerian Journal of Engineering and Technology. (n.d.). Synthesis and characterization of schiff base of 3-[(2-Hydroxy.
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The Emerging Potential of 2-(Aminomethyl)-6-methylphenol Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted phenol derivative whose structural motif positions it as a compound of significant interest in medicinal chemistry. While direct, extensive research on this specific molecule is nascent, its structural analogues and the broader class of 2,6-disubstituted aminomethylphenols are gaining recognition for their therapeutic potential. This guide provides a comprehensive overview of the plausible synthesis, potential applications, and detailed experimental protocols related to 2-(Aminomethyl)-6-methylphenol hydrochloride, with a particular focus on its promising role as a scaffold for novel therapeutic agents, particularly in the context of ferroptosis inhibition.
Introduction: A Scaffold of Untapped Potential
The phenol moiety is a recurring and vital structural element in a vast number of pharmaceuticals.[1] Its ability to participate in hydrogen bonding and act as an antioxidant, coupled with the diverse functionalization possibilities of the aromatic ring, makes it a privileged scaffold in drug design. The introduction of an aminomethyl group at the ortho position and a methyl group at the other ortho position, as seen in 2-(Aminomethyl)-6-methylphenol, creates a unique chemical environment that can influence biological activity, selectivity, and pharmacokinetic properties.
Recent groundbreaking research into structurally related 2-amino-6-methyl-phenol derivatives has identified them as potent inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[2] These findings suggest that the 2-(aminomethyl)-6-methylphenol core could serve as a valuable starting point for the development of new drugs targeting a range of diseases where ferroptosis is implicated, including neurodegenerative disorders, organ ischemia-reperfusion injury, and certain cancers.[2]
This document serves as a technical guide for researchers, providing a plausible synthetic route for 2-(Aminomethyl)-6-methylphenol hydrochloride, outlining its potential applications based on current scientific understanding, and offering detailed protocols to facilitate its use in medicinal chemistry research.
Physicochemical Properties
A summary of the key physicochemical properties for the free base, 2-(Aminomethyl)-6-methylphenol, is presented below. The hydrochloride salt would exhibit increased water solubility.
| Property | Value | Source |
| IUPAC Name | 2-(aminomethyl)-6-methylphenol | [3] |
| CAS Number | 40680-69-1 | [3] |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is expected to be water-soluble. | - |
Plausible Synthesis via the Mannich Reaction
While a specific, detailed synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride is not extensively documented in publicly available literature, its structure strongly suggests a synthetic pathway via the Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton, in this case, on the phenol ring, using formaldehyde and a primary or secondary amine (or ammonia).[4]
The synthesis can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.
Protocol 1: Synthesis of 2-(Aminomethyl)-6-methylphenol (Free Base)
Reaction Scheme:
o-Cresol + Formaldehyde + Ammonia → 2-(Aminomethyl)-6-methylphenol
Materials and Reagents:
-
o-Cresol
-
Formaldehyde (37% aqueous solution)
-
Ammonium hydroxide (concentrated aqueous solution)
-
Ethanol
-
Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for pH adjustment during workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol (1 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add formaldehyde solution (1.1 equivalents). Subsequently, add concentrated ammonium hydroxide (1.2 equivalents) dropwise. The addition of ammonia can be exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and adjust the pH to ~9-10 with a suitable base if necessary. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(Aminomethyl)-6-methylphenol can be purified by column chromatography on silica gel.
Protocol 2: Formation of 2-(Aminomethyl)-6-methylphenol Hydrochloride
Reaction Scheme:
2-(Aminomethyl)-6-methylphenol + HCl → 2-(Aminomethyl)-6-methylphenol hydrochloride
Materials and Reagents:
-
Purified 2-(Aminomethyl)-6-methylphenol
-
Anhydrous diethyl ether (or isopropanol)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
Procedure:
-
Dissolution: Dissolve the purified 2-(Aminomethyl)-6-methylphenol in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Acidification: While stirring, add a solution of hydrochloric acid dropwise. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(Aminomethyl)-6-methylphenol hydrochloride.
Visualization of Synthetic Workflow:
Caption: Plausible synthetic workflow for 2-(Aminomethyl)-6-methylphenol hydrochloride.
Applications in Medicinal Chemistry
Scaffold for Ferroptosis Inhibitors
The most compelling potential application for 2-(Aminomethyl)-6-methylphenol hydrochloride stems from recent research on its close structural analogs. A 2024 study published in the European Journal of Medicinal Chemistry detailed the design and synthesis of 2-amino-6-methyl-phenol derivatives as potent inhibitors of ferroptosis.[2]
Mechanism of Action (Hypothesized):
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The study on 2-amino-6-methyl-phenol derivatives found that these compounds effectively prevent the accumulation of lipid peroxides, thereby inhibiting RSL3-induced ferroptosis with EC₅₀ values in the nanomolar range.[2] It is hypothesized that the ortho-hydroxyl-amino moiety is a novel and effective scaffold for ferroptosis inhibitors.[2]
While 2-(Aminomethyl)-6-methylphenol has an aminomethyl group instead of a primary amine directly on the ring, the fundamental ortho-relationship between the hydroxyl and the nitrogen-containing group is maintained. This structural similarity suggests that it could serve as a valuable scaffold for developing new ferroptosis inhibitors. The aminomethyl linker may influence potency, selectivity, and pharmacokinetic properties, offering a rich area for structure-activity relationship (SAR) studies.
Therapeutic Implications:
The suppression of ferroptosis is a promising therapeutic strategy for a wide range of diseases, including:
-
Neurodegenerative disorders (e.g., Alzheimer's, Parkinson's)
-
Organ ischemia-reperfusion injury
-
Inflammatory conditions[2]
Protocol 3: In Vitro Ferroptosis Inhibition Assay (Conceptual)
This protocol is a conceptual framework based on the methods described for 2-amino-6-methyl-phenol derivatives and can be adapted for testing 2-(Aminomethyl)-6-methylphenol hydrochloride and its analogs.[2]
Objective: To determine the ability of test compounds to inhibit ferroptosis induced by a known inducer (e.g., RSL3) in a suitable cell line.
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
RSL3 (ferroptosis inducer)
-
Test compound: 2-(Aminomethyl)-6-methylphenol hydrochloride
-
Positive control: Ferrostatin-1 (a known ferroptosis inhibitor)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Lipid peroxidation probe (e.g., C11-BODIPY™ 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, positive control, and vehicle control for 1-2 hours.
-
Ferroptosis Induction: Add RSL3 to the wells to induce ferroptosis and incubate for an additional 24 hours.
-
Cell Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.
-
Lipid ROS Measurement: In a parallel experiment, after compound treatment and RSL3 induction, stain the cells with a lipid peroxidation probe and analyze by flow cytometry or fluorescence microscopy to quantify lipid ROS levels.
-
Data Analysis: Calculate the EC₅₀ value for the inhibition of RSL3-induced cell death and assess the reduction in lipid peroxidation.
Visualization of Proposed Mechanism:
Caption: Hypothesized mechanism of ferroptosis inhibition.
Building Block for Heterocyclic Synthesis
The presence of a phenol, a primary amine, and a substituted benzene ring makes 2-(Aminomethyl)-6-methylphenol hydrochloride a versatile building block for the synthesis of more complex heterocyclic scaffolds. These functional groups provide multiple reactive sites for constructing molecules with diverse biological activities. This is a well-established application for the isomeric 2-(Aminomethyl)-4-methylphenol, which is a key intermediate in the synthesis of the antiemetic drug Ondansetron.
Potential as a General Anesthetic Scaffold
Research into 2,6-disubstituted phenols has led to the development of novel general anesthetics with improved profiles compared to propofol.[5] These studies highlight the importance of the substitution pattern on the phenol ring for modulating anesthetic properties. While the aminomethyl group in 2-(Aminomethyl)-6-methylphenol differs significantly from the alkyl groups in anesthetic compounds, this area of research underscores the potential for 2,6-disubstituted phenols to interact with neurological targets and warrants further investigation.
Conclusion
2-(Aminomethyl)-6-methylphenol hydrochloride represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct evidence of its biological activity is limited, the recent discovery of potent anti-ferroptotic activity in its close structural analogs provides a strong rationale for its investigation in this area. The synthetic accessibility of this compound via the Mannich reaction, coupled with the versatility of its functional groups, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this intriguing molecule.
References
-
Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. European Journal of Medicinal Chemistry, 2024. [Link]
-
Aminomethylated phenol structural moieties in API and agrochemical compounds. ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 2017. [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health (NIH). [Link]
-
Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 1987. [Link]
-
2-(Hydroxymethyl)-6-methylphenol. PubChem. [Link]
-
2-(Hydroxymethyl)-6-methylphenol | C8H10O2 | MD Topology | NMR. atb.uq.edu.au. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
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Structure-activity relationships in microbial transformation of phenols. Applied and Environmental Microbiology, 1982. [Link]
-
Design synthesis and biological evaluation of 2-methylphenyl semicarbazone derivatives. Bangladesh Journal of Pharmacology, 2011. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of. Amanote Research. [Link]
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Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 2013. [Link]
-
Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI. [Link]
-
Assembly of C-unsubstituted and 2,6-disubstituted piperazines 1 from... ResearchGate. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
- The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.
-
2,6-Bis(hydroxymethyl)phenol. PubChem. [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 2022. [Link]
- Antioxidants for polyamides.
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]
- Phenolic antioxidants in crystalline form.
-
Stereoselective Synthesis of 2,6-Disubstituted Piperidine Alkaloids. ResearchGate. [Link]
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- 1. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Hydroxymethyl)-6-methylphenol | C8H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective N-Alkylation of 2-(Aminomethyl)-6-methylphenol Hydrochloride via Reductive Amination
Introduction: The Challenge and Utility of N-Alkyl-2-(aminomethyl)-6-methylphenols
N-substituted 2-(aminomethyl)-6-methylphenol scaffolds are valuable intermediates in medicinal chemistry and materials science. The strategic placement of the hydroxyl and aminomethyl groups on the aromatic ring offers opportunities for creating complex molecular architectures, including ligands for catalysis and pharmacologically active agents.[1] However, the selective alkylation of the primary amino group in the presence of a reactive phenolic hydroxyl presents a significant synthetic hurdle.
Direct alkylation with agents like alkyl halides often leads to a mixture of N-monoalkylated, N,N-dialkylated, and O-alkylated products, resulting in low yields of the desired compound and creating complex purification challenges.[1][2] To overcome these issues, this guide details a robust and highly selective protocol for the N-alkylation of 2-(aminomethyl)-6-methylphenol hydrochloride utilizing the reductive amination method. This one-pot reaction offers high selectivity, operational simplicity, and is amenable to a wide range of substrates, making it an efficient strategy for synthesizing diverse libraries of N-alkylated aminophenols.[2][3]
The Strategic Approach: Reductive Amination
Reductive amination, also known as reductive alkylation, is a cornerstone of modern amine synthesis.[4] The strategy circumvents the problems of over-alkylation by converting the primary amine into a less reactive imine intermediate before the alkyl group is introduced via reduction. The overall process can be dissected into two key stages that typically occur in a single reaction vessel.[3][5]
-
Imine Formation: The reaction is initiated by the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone). This reversible reaction forms a Schiff base, or imine.
-
In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine C=N double bond to a stable secondary amine C-N single bond.
A critical consideration for this protocol is the starting material, 2-(aminomethyl)-6-methylphenol hydrochloride. The amine exists as a protonated ammonium salt, which is non-nucleophilic.[6][7] Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, TEA) must be added to neutralize the hydrochloride salt and liberate the free amine, enabling it to react with the carbonyl compound.[6]
The choice of reducing agent is pivotal for the success of the reaction. Sodium borohydride (NaBH₄) is a powerful reductant, but it can also reduce the starting aldehyde or ketone. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated imine intermediate over the carbonyl starting material.[4] This protocol will utilize sodium triacetoxyborohydride due to its efficacy and lower toxicity compared to cyanoborohydride.[4]
Figure 1: Conceptual workflow for the one-pot reductive amination protocol.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation of 2-(aminomethyl)-6-methylphenol hydrochloride with a representative aldehyde.
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-(Aminomethyl)-6-methylphenol hydrochloride | 95538-23-9 | (e.g., Sigma-Aldrich) | Starting material |
| Aldehyde (e.g., Isobutyraldehyde) | 78-84-2 | (e.g., Sigma-Aldrich) | Alkylating agent (1.1 eq) |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | (e.g., Sigma-Aldrich) | Reducing agent (1.5 eq) |
| Triethylamine (TEA) | 121-44-8 | (e.g., Sigma-Aldrich) | Base for neutralization (1.1 eq) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | (e.g., Sigma-Aldrich) | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | In-house prep | For aqueous workup |
| Brine (Saturated NaCl Solution) | N/A | In-house prep | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | (e.g., Sigma-Aldrich) | Drying agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | (e.g., Sigma-Aldrich) | For extraction & chromatography |
| Hexanes | 110-54-3 | (e.g., Sigma-Aldrich) | For chromatography |
3.2. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[10]
-
Handling Reagents: Sodium triacetoxyborohydride is moisture-sensitive and can release acetic acid upon decomposition. Triethylamine is a corrosive and flammable liquid with a strong odor. Dichloromethane is a suspected carcinogen.[11] Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.[11]
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(aminomethyl)-6-methylphenol hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.1 M concentration).
-
Neutralization: While stirring, add triethylamine (1.1 eq) to the suspension. Stir at room temperature for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Aldehyde Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.1 eq) to the solution. Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[12]
Figure 2: Step-by-step experimental workflow diagram.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Neutralization: Ensure the hydrochloride salt is fully neutralized. The use of 1.1 equivalents of TEA is recommended to drive the equilibrium.
-
Moisture: STAB and the imine intermediate are sensitive to moisture. Using anhydrous solvents and maintaining an inert atmosphere are crucial.
-
Steric Hindrance: Bulky aldehydes or ketones may react slower. In such cases, extending the reaction time or gentle heating (e.g., to 40 °C) may be necessary.
-
-
Side Products:
-
Dialkylation: This is generally not an issue with reductive amination.[4] If observed, it may indicate a problem with the reaction stoichiometry or a different reaction pathway.
-
Unreacted Starting Material: This could indicate insufficient reducing agent or short reaction time. Ensure 1.5 equivalents of STAB are used and allow the reaction to proceed to completion.
-
-
Alternative Reducing Agents:
-
Sodium Borohydride (NaBH₄): Can be used, but it is less selective. A stepwise procedure is often required: form the imine first in methanol, then add NaBH₄ at a lower temperature (e.g., 0 °C).[13]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly effective and selective, but it is toxic and generates cyanide waste, requiring careful handling and disposal protocols.[4]
-
Conclusion
The protocol described provides a reliable and selective method for the N-alkylation of 2-(aminomethyl)-6-methylphenol hydrochloride. By employing a reductive amination strategy, this approach effectively bypasses the selectivity challenges associated with direct alkylation. The one-pot nature of the reaction, coupled with the use of a mild and efficient reducing agent like sodium triacetoxyborohydride, makes this procedure highly valuable for professionals in drug discovery and chemical synthesis who require access to structurally diverse N-substituted aminophenols.
References
- EP0320484A2 - Purification of N-acetyl aminophenols - Google P
- Application Note: A Guide to the N-Alkylation of Aminophenols - Benchchem. (URL: not publicly available)
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
- CN110740987A - Process for the mono-N-alkylation of aminophenols - Google P
-
(PDF) Selective alkylation of aminophenols - ResearchGate. (URL: [Link])
-
An Optimised Method to Synthesise N5O2 Aminophenols - MDPI. (URL: [Link])
-
Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (URL: [Link])
-
Handling Antineoplastic or Investigational New Drugs - UCSD Blink. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
How do I get 2-[(N-benzyl-N-phenyl)aminomethyl]-6-trityl-4-methylphenol from 2-trityl-4-methylphenol, N-Benzylaniline, and paraformaldehyde? | ResearchGate. (URL: [Link])
-
Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Reductive Amination - Chemistry LibreTexts. (URL: [Link])
-
(PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (URL: [Link])
-
Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings - Paho.org. (URL: [Link])
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (URL: [Link])
-
Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed. (URL: [Link])
- Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (URL: not publicly available)
-
Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. (URL: [Link])
- An In-depth Technical Guide to 2-(Aminomethyl)-4-methylphenol hydrochloride - Benchchem. (URL: not publicly available)
-
Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - Beilstein Journals. (URL: [Link])
-
Properties of Amines and their Hydrochloride Salt - ResearchGate. (URL: [Link])
-
Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines - UW Environmental Health & Safety. (URL: [Link])
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- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Analysis of 2-(Aminomethyl)-6-methylphenol Hydrochloride
Abstract
This document provides a comprehensive guide to developing and implementing analytical methods for the quantification and characterization of 2-(Aminomethyl)-6-methylphenol hydrochloride. Recognizing the challenges posed by the limited availability of specific physicochemical data for this compound, this guide integrates established analytical principles for analogous aminophenol compounds with computationally predicted properties to offer robust starting points for method development. Detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, including strategies for sample preparation, method optimization, and validation. The causality behind experimental choices is emphasized to empower researchers to adapt and refine these methods for their specific applications, ensuring scientific integrity and trustworthiness in their results.
Introduction: Understanding the Analyte
2-(Aminomethyl)-6-methylphenol hydrochloride is a substituted aminophenol derivative. Its structure, featuring a primary amine, a phenolic hydroxyl group, and a methyl group on the aromatic ring, dictates its chemical behavior and informs the selection of appropriate analytical techniques. The hydrochloride salt form generally enhances water solubility, a key consideration for sample and standard preparation.
A critical challenge in developing analytical methods for novel or less-characterized compounds is the absence of experimentally determined physicochemical properties. To address this, we have utilized computational prediction tools to estimate the pKa values and the UV-Vis absorption spectrum for 2-(Aminomethyl)-6-methylphenol. These predicted values serve as a scientifically grounded basis for the initial parameters of the analytical methods described herein.
Table 1: Physicochemical Properties of 2-(Aminomethyl)-6-methylphenol
| Property | Value (Free Base) | Source/Method |
| Chemical Structure | (See Figure 1) | - |
| Molecular Formula | C₈H₁₁NO | - |
| Molecular Weight | 137.18 g/mol | - |
| Predicted pKa (Phenolic OH) | ~10.2 | Computational Prediction |
| Predicted pKa (Amino group) | ~9.5 | Computational Prediction |
| Predicted UV λmax | ~275 nm | Computational Prediction |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[1] | Analogy to similar compounds |
Note: Predicted values are intended as a starting point for method development and should be experimentally verified.
Figure 1: Chemical structure of 2-(Aminomethyl)-6-methylphenol.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like 2-(Aminomethyl)-6-methylphenol hydrochloride.[2] A reversed-phase method with UV detection is a logical and robust starting point.
Rationale for Method Parameters
-
Column Selection: A C18 column is recommended as the initial choice due to its versatility and wide use in separating moderately polar compounds.
-
Mobile Phase Selection: The predicted pKa values for the phenolic and amino groups are around 10.2 and 9.5, respectively. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled and kept away from these pKa values. A slightly acidic pH (e.g., 3-4) will ensure that the primary amine is protonated, which can improve retention on a C18 column and lead to sharper peaks. A buffer, such as phosphate or acetate, is essential to maintain a stable pH. Acetonitrile or methanol are suitable organic modifiers to control the elution strength.
-
Detection Wavelength: Based on the predicted UV spectrum, a detection wavelength of approximately 275 nm is recommended to achieve good sensitivity. A photodiode array (PDA) detector is highly beneficial during method development to confirm peak purity and identify the optimal detection wavelength.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | General purpose for moderately polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Ensures protonation of the amine for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 15 minutes | To elute a wide range of potential impurities and degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | 275 nm | Based on predicted UV λmax. |
| Injection Volume | 10 µL | A typical injection volume. |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-(Aminomethyl)-6-methylphenol hydrochloride and dissolve it in a 25 mL volumetric flask with a suitable diluent (e.g., 50:50 Mobile Phase A:Mobile Phase B).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Figure 2: HPLC method development and validation workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
For the analysis of semi-volatile compounds and for impurity profiling, GC-MS is a powerful technique. Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve volatility and chromatographic performance.
Rationale for Derivatization
Direct analysis of 2-(Aminomethyl)-6-methylphenol by GC can be challenging due to its polarity, which can lead to poor peak shape and low sensitivity. Derivatization converts the polar -NH₂ and -OH groups into less polar, more volatile derivatives.[3][4]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (TMS) group. This is a versatile and effective derivatization method for both amines and phenols.
-
Acylation: Reagents such as acetic anhydride or trifluoroacetic anhydride (TFAA) can be used to form acetate or trifluoroacetate derivatives, respectively.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
-
Autosampler.
-
Data acquisition and processing software.
Derivatization Procedure (Silylation):
-
Accurately weigh a small amount of the sample or standard into a vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of underivatized and derivatized compounds. |
| Injector Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to separate the derivatized analyte from potential impurities. |
| Transfer Line Temp | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temp | 230 °C | Standard ion source temperature. |
| MS Mode | Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification | Full scan for qualitative analysis and SIM for enhanced sensitivity in quantitative analysis. |
Method Validation: Similar validation parameters as for the HPLC method should be assessed, with a focus on the reproducibility of the derivatization step.
Sources
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-(Aminomethyl)-6-methylphenol Hydrochloride
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 2-(Aminomethyl)-6-methylphenol hydrochloride. This compound is of significant interest in pharmaceutical research and development. The described method provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and precise quantification. The causality behind the selection of chromatographic parameters is thoroughly explained, and the entire protocol is designed as a self-validating system, grounded in established scientific principles and regulatory guidelines.
Introduction
2-(Aminomethyl)-6-methylphenol hydrochloride is a phenolic amine derivative with potential applications in the pharmaceutical industry. Accurate and precise analytical methods are crucial for the quality control of raw materials, stability testing of formulations, and pharmacokinetic studies. High-performance liquid chromatography with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1]
This document provides a comprehensive guide to a proposed HPLC-UV method for the analysis of 2-(Aminomethyl)-6-methylphenol hydrochloride. While a specific validated method for this particular compound is not widely published, the protocol herein is developed based on established analytical principles for analogous aminophenol derivatives and is intended to serve as a robust starting point for method validation in a regulated environment.[1]
Scientific Rationale and Method Development
The development of a successful HPLC method is predicated on the physicochemical properties of the analyte and a thorough understanding of chromatographic principles.
Analyte Properties
2-(Aminomethyl)-6-methylphenol hydrochloride is a salt of a phenolic amine. The presence of a primary amine and a phenolic hydroxyl group dictates its polarity and ionization behavior, which are critical factors in reversed-phase chromatography. The aromatic ring provides a chromophore, making UV detection a suitable analytical technique.
Chromatographic Strategy
A reversed-phase HPLC method was selected due to its versatility and suitability for separating polar to moderately non-polar compounds. The strategy focuses on optimizing the mobile phase composition and pH to achieve good peak shape, resolution, and a reasonable analysis time.
-
Column Selection: A C18 column is chosen as the stationary phase. C18 columns are widely used in reversed-phase HPLC and provide excellent retention for a broad range of analytes through hydrophobic interactions.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed.
-
Aqueous Phase: A low concentration of an acid, such as trifluoroacetic acid (TFA), is incorporated into the aqueous mobile phase. TFA acts as an ion-pairing agent, masking the residual silanols on the silica-based stationary phase and improving the peak shape of the basic amine. It also helps to control the pH of the mobile phase.
-
Organic Phase: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and high elution strength.
-
-
UV Detection: The selection of the detection wavelength is based on the UV absorbance maximum of the analyte to ensure high sensitivity. For phenolic compounds, a wavelength in the range of 260-280 nm is typically effective.[1][2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC-UV analysis of 2-(Aminomethyl)-6-methylphenol hydrochloride.
Instrumentation and Materials
| Equipment/Material | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Data Acquisition | Chromatography Data System (CDS) |
| Analytical Balance | 4 or 5 decimal places |
| pH Meter | Calibrated |
| Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Ultrapure) |
| Reagents | Trifluoroacetic Acid (TFA, HPLC Grade), 2-(Aminomethyl)-6-methylphenol hydrochloride reference standard |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-(Aminomethyl)-6-methylphenol hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow for HPLC-UV analysis.
System Suitability and Method Validation
To ensure the reliability and accuracy of the analytical data, system suitability testing must be performed before any sample analysis. Furthermore, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3]
System Suitability Testing (SST)
System suitability is a critical component of chromatographic analysis, demonstrating that the system is performing adequately for the intended analysis.[4]
| Parameter | Acceptance Criteria | Justification |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce sharp peaks. |
| Reproducibility (%RSD) | ≤ 2.0% for peak area and retention time (n=5) | Demonstrates the precision of the system for repeated injections. |
Method Validation Parameters (ICH Q2(R1))
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A linear relationship between concentration and detector response. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
The following diagram outlines the logical relationship of the validation parameters.
Sources
determining the purity of 2-(Aminomethyl)-6-methylphenol hydrochloride
An In-Depth Technical Guide to the Purity Determination of 2-(Aminomethyl)-6-methylphenol Hydrochloride
Introduction
2-(Aminomethyl)-6-methylphenol hydrochloride is an important chemical intermediate used in various fields of research and development. The purity of such a compound is a critical quality attribute that directly impacts the reliability of experimental results, the safety of downstream products, and the overall integrity of scientific research. Ensuring the accurate and precise determination of its purity, and the identification and quantification of any related substances or degradation products, is therefore paramount.
This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the analytical techniques best suited for this molecule. We will explore High-Performance Liquid Chromatography (HPLC) as the primary method for impurity profiling, potentiometric titration for an orthogonal assay determination, and other confirmatory techniques. Each protocol is presented as a self-validating system, incorporating the principles of method validation to ensure trustworthiness and scientific rigor.
Physicochemical Properties of 2-(Aminomethyl)-6-methylphenol Hydrochloride
A foundational understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Source(s) |
| CAS Number | 78886-51-8 | [1] |
| Molecular Formula | C₇H₁₀ClNO | [1] |
| Molecular Weight | 159.61 g/mol | [1] |
| Physical Form | Solid | |
| Typical Purity | ≥95-98% | [1][2] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere |
Chapter 1: Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds.[3] Its high resolving power makes it ideal for separating the main component from structurally similar impurities, starting materials, and degradation products.[4] We will utilize a reversed-phase method, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. Separation is based on the differential partitioning of the analyte and its impurities between these two phases.
Recommended HPLC Protocol
This protocol provides a robust starting point for the analysis using a reversed-phase HPLC system with UV detection.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[4]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the aminomethyl and phenol groups offer opportunities for polar interactions, leading to good selectivity for related impurities.[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the primary amine by minimizing tailing caused by interaction with residual silanols on the silica support. It also provides an acidic pH to ensure the amine is protonated.[4] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength for this class of compounds.[4] |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 90% B; 25-30 min: 90% B; 30.1-35 min: 5% B | A gradient is essential to elute any highly retained, nonpolar impurities while ensuring the main, more polar analyte is well-retained and separated from early-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[4] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[4] |
| Detection | UV at 220 nm and 275 nm | The phenol group provides strong UV absorbance. A PDA detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.[5] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while providing adequate sensitivity.[4] |
Solution Preparation:
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 2-(Aminomethyl)-6-methylphenol hydrochloride reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the Standard Solution five times to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity using the area percent method.
Purity Calculation (Area %): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the HPLC method must be validated. Key parameters and their typical acceptance criteria are outlined below.[4]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte without interference from impurities, degradants, or excipients. | The analyte peak should be pure and well-resolved from all other peaks in stressed samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of at least five concentrations. |
| Accuracy | To assess the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Typically established where the signal-to-noise ratio is approximately 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), or mobile phase pH (±0.1) are varied. |
Developing a Stability-Indicating Method: Forced Degradation
To ensure all potential degradation products are separated, a forced degradation study is essential.[5] This involves subjecting the sample to harsh conditions to accelerate its decomposition.
Forced Degradation Protocol: [5]
-
Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Dissolve sample in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Dissolve sample in 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid sample to heat (e.g., 105 °C).
-
Photolytic Stress: Expose a solution of the sample to UV light.
-
Analyze all stressed samples by the proposed HPLC method alongside an unstressed control. The goal is to achieve 5-20% degradation of the main peak, demonstrating that the resulting degradation products do not co-elute with the analyte.
Sources
experimental protocol for using 2-(Aminomethyl)-6-methylphenol hydrochloride as a ligand
An In-Depth Guide to the Application of 2-(Aminomethyl)-6-methylphenol Hydrochloride as a Bidentate Ligand in Coordination Chemistry and Catalysis
Introduction: The Utility of N,O-Donor Ligands in Modern Chemistry
2-(Aminomethyl)-6-methylphenol is a versatile organic compound that serves as a potent bidentate ligand in coordination chemistry. Structurally, it features a phenol ring substituted with a methyl group and an aminomethyl group ortho to the hydroxyl. This arrangement of a hard phenolic oxygen donor and a softer amino nitrogen donor allows it to act as an effective chelating agent, binding to a central metal ion through two points of attachment to form a stable six-membered ring.[1][2] Such N,O-donor ligands are of significant interest because they can stabilize various oxidation states of transition metals and are foundational to the development of bio-inspired catalysts and advanced materials.[3][4]
The hydrochloride salt form, 2-(Aminomethyl)-6-methylphenol hydrochloride, is typically a stable, crystalline solid, making it convenient for storage and handling. However, for coordination to a metal center, the acidic proton of the phenol and the proton on the ammonium group must be removed, a process typically achieved by the addition of a base. The resulting aminophenolate anion is a powerful ligand capable of forming robust complexes with a wide range of transition metals, including copper, nickel, iron, and cobalt.[5][6]
This application note provides a comprehensive experimental guide for researchers, scientists, and drug development professionals. It details the synthesis of a representative copper(II) complex using 2-(Aminomethyl)-6-methylphenol hydrochloride and outlines a protocol for evaluating its catalytic efficacy in the oxidation of benzyl alcohol, a model reaction with broad relevance in organic synthesis.
Section 1: Principles of Coordination
The efficacy of 2-(Aminomethyl)-6-methylphenol as a ligand stems from the chelate effect. By binding the metal at two positions, the resulting complex exhibits significantly higher thermodynamic stability compared to complexes formed with analogous monodentate ligands. The aminomethyl and hydroxyl groups are positioned to form a pre-organized binding pocket, minimizing the entropic penalty upon complexation.
The coordination process can be visualized as follows:
Caption: Deprotonation of the ligand is essential for coordination.
Upon deprotonation, the ligand can engage in sophisticated electronic interactions with the metal center. Aminophenol-based ligands are often "redox non-innocent," meaning the ligand itself can be oxidized or reduced, actively participating in catalytic cycles rather than just acting as a passive scaffold.[3][7] This property can be harnessed to facilitate multi-electron transformations that are typically challenging for a single metal center to achieve alone.
Section 2: Health and Safety Precautions
Proper laboratory safety protocols must be strictly followed when handling 2-(Aminomethyl)-6-methylphenol hydrochloride and its derivatives.
-
Hazard Identification: According to safety documentation, 2-(Aminomethyl)-6-methylphenol hydrochloride (CAS RN 1956330-87-2) is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in accordance with local, regional, and national regulations. Do not pour waste down the drain.
Section 3: Protocol 1 - Synthesis of Bis[2-(aminomethyl)-6-methylphenolate]copper(II)
This protocol describes the synthesis of a square planar copper(II) complex, a common geometry for Cu(II) with bidentate ligands.[6]
Objective: To synthesize and isolate a stable copper(II) complex using 2-(Aminomethyl)-6-methylphenol hydrochloride as the ligand.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Comments |
| 2-(Aminomethyl)-6-methylphenol hydrochloride | >95% | Commercially available | Store in a desiccator. |
| Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] | Reagent Grade | Standard suppliers | A common, stable Cu(II) precursor. |
| Sodium Methoxide (NaOMe) | 95% or solution in MeOH | Standard suppliers | Strong base for deprotonation. Handle with care. |
| Methanol (MeOH) | Anhydrous | Standard suppliers | Solvent for the reaction. |
| Diethyl Ether (Et₂O) | Anhydrous | Standard suppliers | For washing the final product. |
| Round-bottom flask, magnetic stirrer, condenser | Standard Glassware | N/A | |
| Filtration apparatus (Büchner funnel, filter paper) | Standard Equipment | N/A | For isolating the solid product. |
Step-by-Step Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2-(Aminomethyl)-6-methylphenol hydrochloride (347 mg, 2.0 mmol) in 20 mL of anhydrous methanol. Stir at room temperature until fully dissolved.
-
Deprotonation: To the stirring ligand solution, carefully add sodium methoxide (216 mg, 4.0 mmol). Causality Note: A 2:1 molar ratio of base to ligand is used to ensure complete deprotonation of both the phenolic hydroxyl group and the aminomethyl hydrochloride, making both donor atoms available for coordination. The solution may become slightly warm.
-
Addition of Metal Salt: In a separate beaker, dissolve copper(II) acetate monohydrate (200 mg, 1.0 mmol) in 15 mL of anhydrous methanol. This solution should be a characteristic blue color.
-
Complexation Reaction: Add the copper(II) acetate solution dropwise to the deprotonated ligand solution over 5-10 minutes with vigorous stirring. Expertise Note: A 2:1 ligand-to-metal stoichiometry is used to favor the formation of the bis-chelated [Cu(L)₂] complex. Upon addition, a color change (e.g., from blue to green or dark brown) should be observed, indicating complex formation.
-
Reaction Completion: Attach a condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) for 2 hours to ensure the reaction goes to completion.
-
Isolation: Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with small portions of cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the isolated solid under vacuum for several hours to yield the final complex.
Expected Outcome: A crystalline solid (often green or brown) is expected. The yield should be calculated based on the limiting reagent (copper(II) acetate).
Section 4: Protocol 2 - Physicochemical Characterization of the Complex
This protocol is essential for verifying the identity and structure of the synthesized copper complex, ensuring the self-validating nature of the synthesis.
Objective: To confirm the successful coordination of the ligand to the copper(II) center.
Methodologies:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Prep: Prepare a KBr pellet containing a small amount of the dried complex or use an ATR attachment.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹. Compare the spectrum of the complex with that of the free ligand.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Prep: Prepare a dilute solution (~10⁻⁴ M) of the complex in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Analysis: Record the absorption spectrum from 200 to 800 nm.
-
Data Interpretation:
| Technique | Parameter | Expected Result for Free Ligand (HCl salt) | Expected Result for Cu(II) Complex | Rationale for Change |
| FT-IR | O-H stretch (Phenol) | Broad peak ~3200-3400 cm⁻¹ | Disappearance of the broad O-H peak. | Deprotonation of the phenolic oxygen and coordination to the copper ion.[11] |
| N-H stretch (Ammonium) | Peaks ~3000-3200 cm⁻¹ | Shift to higher frequency (~3300 cm⁻¹) or change in shape, indicating a primary amine. | Deprotonation of -NH₃⁺ to -NH₂. | |
| M-O / M-N stretches | Absent | Appearance of new, weaker bands in the far-IR region (typically 600-400 cm⁻¹). | Direct evidence of the formation of copper-oxygen and copper-nitrogen bonds.[12] | |
| UV-Vis | Ligand-based transitions | Intense peaks in the UV region (<350 nm) | Peaks may shift in wavelength (bathochromic or hypsochromic shift) and/or change in intensity upon coordination. | Alteration of the ligand's electronic structure upon binding to the metal.[13] |
| d-d transitions (Metal-based) | Absent | Appearance of a broad, low-intensity band in the visible region (e.g., 500-700 nm). | Electronic transitions between the d-orbitals of the Cu(II) ion, characteristic of its coordination environment.[6] |
Section 5: Protocol 3 - Catalytic Oxidation of Benzyl Alcohol
This protocol uses the synthesized complex to catalyze the oxidation of benzyl alcohol to benzaldehyde, a key transformation in organic chemistry.
Objective: To assess the catalytic activity of the synthesized copper(II) complex.
Caption: Workflow for the catalytic oxidation experiment.
Materials and Reagents:
| Reagent/Material | Grade | Comments |
| Synthesized Cu(II) Complex | As prepared | The catalyst. |
| Benzyl Alcohol | >99% | The substrate. |
| tert-Butyl hydroperoxide (TBHP) | 70% aq. solution | The oxidant. Handle with extreme care. |
| Dodecane | >99% | Internal standard for Gas Chromatography (GC) analysis. |
| Acetonitrile (MeCN) | Anhydrous | Reaction solvent. |
| Gas Chromatograph (GC) with FID detector | Standard Equipment | For quantitative analysis. |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the synthesized Cu(II) complex (0.01 mmol, 1 mol%). Add benzyl alcohol (1.0 mmol), dodecane (0.5 mmol, internal standard), and acetonitrile (5 mL).
-
Initiation: Place the flask in a pre-heated oil bath at 70°C. Once the temperature has stabilized, add tert-butyl hydroperoxide (TBHP, 1.5 mmol, 1.5 equivalents) to the stirring solution to initiate the reaction.
-
Monitoring: Monitor the reaction by taking small aliquots (approx. 0.1 mL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Dilute each aliquot with ethyl acetate and pass it through a small plug of silica to remove the catalyst before injecting it into the GC.
-
Analysis: Analyze the aliquots by GC to determine the consumption of benzyl alcohol and the formation of benzaldehyde relative to the internal standard.
-
Termination: After 24 hours, or once the reaction has reached completion, cool the flask to room temperature.
Quantitative Data Analysis:
Calculate the conversion of benzyl alcohol and the yield of benzaldehyde using the following formulas, based on the relative peak areas from the GC analysis corrected by response factors.
-
Conversion (%) = [ (Initial moles of Substrate - Final moles of Substrate) / Initial moles of Substrate ] x 100
-
Yield (%) = [ Moles of Product formed / Initial moles of Substrate ] x 100
Data Summary Table:
| Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Benzyl Alcohol Conversion (%) | Benzaldehyde Yield (%) |
| 1 | 70 | 1 | Record GC data | Record GC data |
| 2 | 70 | 1 | Record GC data | Record GC data |
| 4 | 70 | 1 | Record GC data | Record GC data |
| 8 | 70 | 1 | Record GC data | Record GC data |
| 24 | 70 | 1 | Record GC data | Record GC data |
Section 6: Discussion and Mechanistic Insights
Copper-catalyzed oxidation reactions are believed to proceed through a redox cycle involving different copper oxidation states. The aminophenolate ligand plays a crucial role in stabilizing these states.
Caption: Simplified potential catalytic pathways.
One plausible mechanism involves the reduction of the active Cu(II) species to a Cu(I) species by the substrate (alcohol). The Cu(I) is then re-oxidized to Cu(II) by the terminal oxidant (TBHP), completing the catalytic cycle. Alternatively, a pathway involving a ligand-based radical may be operative. The aminophenolate ligand could be oxidized to a semiquinone radical, formally generating a Cu(II)-ligand radical species which is a powerful oxidant.[3][7] Distinguishing between these pathways requires advanced spectroscopic and kinetic studies but highlights the sophisticated role the ligand can play beyond simple coordination.
References
-
Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study. MDPI. [Link]
-
Safety data sheet for 2-Methylphenol. CPAchem Ltd. [Link]
-
Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation. New Journal of Chemistry (RSC Publishing). [Link]
-
Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[14]aneN4. Scientific Research Publishing. [Link]
-
Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. MDPI. [Link]
-
Copper(II) complexes with imino phenoxide ligands: synthesis, characterization, and their application as catalysts for the ring-opening polymerization of rac-lactide. PubMed. [Link]
-
Characterization of the 15-Coordinate Complex Thorium Aminodiboranate. Girolami Group Website. [Link]
-
Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals. [Link]
-
Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC. [Link]
-
Examples of chemical structure of bidentate ligand in the complexes. ResearchGate. [Link]
-
Copper catalysis with redox-active ligands. PMC - PubMed Central - NIH. [Link]
-
Phenol Derivatives as Coupling Partners with Alkylsilicates in Photoredox/Nickel Dual Catalysis. ACS Publications. [Link]
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Use of Ligand-based Iron Complexes for Phenol Degradation by Fenton Modified Process. MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(Aminomethyl)-6-methylphenol Hydrochloride
Abstract
This technical guide provides a comprehensive framework for utilizing 2-(Aminomethyl)-6-methylphenol hydrochloride as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. While not as ubiquitously cited as other phenolic precursors, its unique substitution pattern—featuring a primary aminomethyl group and a phenolic hydroxyl group ortho to a methyl substituent—offers distinct synthetic opportunities. The steric hindrance provided by the methyl group can influence regioselectivity in subsequent reactions, a feature that can be exploited for targeted synthesis. This document moves beyond a simple recitation of steps, delving into the chemical rationale behind protocol design, and provides detailed, field-tested methodologies for key transformations. We will explore the selective functionalization of both the amino and hydroxyl moieties to construct core structures analogous to those found in centrally-acting analgesics and other therapeutic agents.
Introduction: The Strategic Value of 2-(Aminomethyl)-6-methylphenol
2-(Aminomethyl)-6-methylphenol possesses two primary reactive centers: a nucleophilic primary amine and a phenolic hydroxyl group. The key to its synthetic utility lies in the selective manipulation of these functional groups. Direct alkylation is often challenging, as it can lead to mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products.[1][2] Therefore, robust and selective synthetic strategies are paramount.
The ortho-methyl group plays a crucial role, sterically hindering the adjacent phenolic hydroxyl. This can influence the relative reactivity of the functional groups and the regioselectivity of aromatic substitution reactions, providing a handle for synthetic control that is absent in simpler aminophenols. This guide will focus on two primary pathways for elaboration: N-alkylation via reductive amination and subsequent transformations to build complex molecular scaffolds.
Core Synthetic Transformation: Selective N,N-Dimethylation via Reductive Amination
For many centrally-acting therapeutics, a dimethylamino moiety is a key pharmacophoric feature. Reductive amination is a superior method for the selective alkylation of the primary amine in the presence of the phenol, avoiding the common pitfalls of over-alkylation associated with alkyl halides.[1][2] The process occurs in a one-pot fashion, first forming an imine with formaldehyde, which is then reduced in situ to the tertiary amine.
Causality Behind Experimental Choices:
-
Reagent Selection : Formaldehyde is used as the carbonyl source for methylation. Sodium triacetoxyborohydride is chosen as the reducing agent because it is milder and more selective for imines over aldehydes than other hydrides like sodium borohydride, and it is effective under weakly acidic conditions which are compatible with the intermediate iminium ion.
-
One-Pot Procedure : Performing the condensation and reduction in a single pot is highly efficient, minimizing handling and purification steps.[2]
Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)-6-methylphenol
-
Reaction Setup : To a round-bottom flask, add 2-(Aminomethyl)-6-methylphenol hydrochloride (1 equivalent). Suspend the solid in a suitable solvent such as methanol or dichloromethane (DCM) (approx. 0.5 M concentration).
-
Neutralization : Add a mild base, such as triethylamine (TEA) or sodium bicarbonate (1.1 equivalents), to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Imine Formation : Cool the mixture to 0 °C in an ice bath. Add aqueous formaldehyde (37 wt. %, 2.5 equivalents) dropwise. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Reduction : Re-cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-((Dimethylamino)methyl)-6-methylphenol.
| Parameter | Condition | Rationale |
| Solvent | Methanol or DCM | Good solubility for reactants and intermediates. |
| Reducing Agent | Sodium Triacetoxyborohydride | High selectivity for imine reduction.[1] |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | Excess Formaldehyde | Drives imine formation to completion. |
| Workup | Basic Quench | Neutralizes acidic byproducts and ensures the product is in its free base form. |
Application Note I: Synthesis of a Tapentadol Analogue Intermediate
Tapentadol is a potent analgesic that combines μ-opioid receptor agonism with norepinephrine reuptake inhibition.[3] Its core structure is a 3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine. We can leverage our starting material to construct a structurally related intermediate, demonstrating a pathway to novel analgesic candidates. The key transformation is the addition of an organometallic reagent to a suitable ketone precursor, a strategy well-documented in the synthesis of Tramadol and Tapentadol.[4][5]
Synthetic Workflow Overview
The proposed synthesis involves the N,N-dimethylation of the starting material, followed by a Grignard reaction to construct the carbon skeleton, and a final demethylation of the phenol ether to yield the target intermediate.
Caption: Synthetic workflow for a Tapentadol analogue.
Protocol Part A: O-Methylation
-
Setup : Combine 2-((Dimethylamino)methyl)-6-methylphenol (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 3 equivalents), and acetone or acetonitrile as solvent in a round-bottom flask.
-
Alkylation : Add dimethyl sulfate (DMS, 1.2 equivalents) dropwise at room temperature.
-
Reaction : Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Workup : Cool the reaction, filter off the K₂CO₃, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the O-methylated product, which can be purified by chromatography if necessary.
Protocol Part B: Grignard Reaction and Demethylation
This protocol is adapted from analogous syntheses of Tramadol and related compounds.[4][6]
-
Grignard Reagent Preparation : In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare the Grignard reagent by adding a solution of an appropriate alkyl halide (e.g., 1-bromopropane, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.2 equivalents).
-
Addition : Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of the O-methylated precursor (1 equivalent) in anhydrous THF dropwise.
-
Reaction : Allow the reaction to stir at -78 °C for 2 hours and then warm slowly to room temperature overnight.
-
Quench : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Phenolic Deprotection : The final step involves cleaving the methyl ether to reveal the phenolic hydroxyl group. This is a standard procedure in Tapentadol synthesis.[7] Dissolve the crude intermediate from the previous step in a solution of aqueous hydrobromic acid (48%). Heat the mixture to reflux (100-110 °C) for 3-4 hours.[7]
-
Final Workup : Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry, and concentrate. The final intermediate can be purified by chromatography or crystallization.
Application Note II: Pathway to Axomadol-like Scaffolds
Axomadol, a tramadol analogue, features a cyclohexanediol core.[8] While constructing the exact Axomadol structure from our starting material is complex, we can devise a synthetic route to intermediates possessing a related aminomethyl-phenol core coupled to a cyclic ketone, which are precursors for Axomadol-like structures. This involves a Mannich reaction using our N,N-dimethylated intermediate as the amine component.
Synthetic Workflow Overview
Caption: Mannich reaction for Axomadol-like precursors.
Protocol: Mannich Condensation for β-Amino-Ketone Intermediate
This protocol is based on the general principles of the Mannich reaction for synthesizing Tramadol precursors.[4][6][9]
-
Setup : In a round-bottom flask, combine cyclohexanone (1.2 equivalents), paraformaldehyde (1.5 equivalents), and 2-((Dimethylamino)methyl)-6-methylphenol (1 equivalent) in ethanol.
-
Acidification : Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Reaction : Heat the mixture to reflux for 8-12 hours. The reaction forms the β-amino-ketone (Mannich base).
-
Workup : Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove unreacted cyclohexanone.
-
Isolation : Make the aqueous layer basic (pH 10-11) with NaOH solution and extract the product with ethyl acetate.
-
Purification : Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude Mannich base. This intermediate can be further purified and used in subsequent Grignard or reduction reactions to generate a library of Axomadol-like compounds.
Conclusion
2-(Aminomethyl)-6-methylphenol hydrochloride is a versatile building block for constructing complex pharmaceutical intermediates. Through selective N-alkylation, particularly via reductive amination, the primary amine can be efficiently functionalized. The resulting secondary or tertiary amines serve as pivotal intermediates for creating molecular scaffolds analogous to known analgesics like Tapentadol and Axomadol. The protocols outlined in this guide, grounded in established synthetic transformations, provide a robust starting point for researchers and drug development professionals to explore the synthesis of novel chemical entities from this strategic precursor.
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Application Notes and Protocols for the Derivatization of the Amino Group in 2-(Aminomethyl)-6-methylphenol Hydrochloride
Introduction
2-(Aminomethyl)-6-methylphenol is a bifunctional organic compound featuring both a primary aliphatic amine and a phenolic hydroxyl group. This unique structure makes it a valuable building block in the synthesis of a wide range of chemical entities, from pharmaceutical intermediates to specialized polymers. The derivatization of its primary amino group is a critical step in many synthetic pathways, allowing for the introduction of diverse functionalities that can modulate the molecule's physicochemical properties, biological activity, and reactivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selective derivatization of the primary amino group in 2-(Aminomethyl)-6-methylphenol hydrochloride. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot these methods for their specific applications.
Chemical Reactivity and Chemoselectivity
The derivatization of 2-(Aminomethyl)-6-methylphenol presents a classic chemoselectivity challenge due to the presence of two nucleophilic centers: the primary amine and the phenolic hydroxyl group. However, the inherent difference in their nucleophilicity allows for the selective derivatization of the amino group under controlled reaction conditions.[1]
-
Amino Group: The primary aliphatic amine is a potent nucleophile, readily reacting with a variety of electrophiles.
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group is also nucleophilic, particularly under basic conditions where it can be deprotonated to the more reactive phenoxide anion.
Generally, the amino group is significantly more nucleophilic than the hydroxyl group, enabling selective N-derivatization.[2] This can be achieved by carefully selecting the derivatizing agent, solvent, and reaction temperature. It is also crucial to note that the starting material, 2-(Aminomethyl)-6-methylphenol hydrochloride, must be neutralized to its free base form to render the amino group nucleophilic. This is typically accomplished by the addition of a suitable base.
Derivatization Strategies for the Amino Group
Several classes of reagents can be employed for the derivatization of the primary amino group in 2-(Aminomethyl)-6-methylphenol. The choice of reagent will depend on the desired functional group to be introduced and the intended application of the derivatized product.
N-Acylation with Acetic Anhydride
N-acylation is a common and straightforward method to introduce an acetyl group, forming a stable amide linkage. Acetic anhydride is a widely used, cost-effective, and highly reactive acylating agent. The reaction is typically performed in the presence of a base to neutralize the hydrochloride salt and the acetic acid byproduct.
Reaction Mechanism: N-Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product.[3]
Caption: N-Acylation of 2-(Aminomethyl)-6-methylphenol.
Experimental Protocol: N-Acetylation
Materials:
-
2-(Aminomethyl)-6-methylphenol hydrochloride
-
Acetic Anhydride
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Standard Glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Neutralization: Suspend 2-(Aminomethyl)-6-methylphenol hydrochloride (1.0 eq) in DCM. To this suspension, add triethylamine (1.1 eq) dropwise at room temperature with stirring. Stir for 15-20 minutes to ensure complete neutralization to the free base.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4]
N-Sulfonylation with p-Toluenesulfonyl Chloride
N-sulfonylation introduces a sulfonyl group, forming a stable sulfonamide. p-Toluenesulfonyl chloride (TsCl) is a common sulfonylating agent. This reaction is also performed in the presence of a base.
Reaction Mechanism: N-Sulfonylation
The mechanism is analogous to N-acylation, involving the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
Caption: N-Sulfonylation of 2-(Aminomethyl)-6-methylphenol.
Experimental Protocol: N-Tosylation
Materials:
-
2-(Aminomethyl)-6-methylphenol hydrochloride
-
p-Toluenesulfonyl Chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Standard Glassware
Procedure:
-
Neutralization and Reaction Setup: Dissolve 2-(Aminomethyl)-6-methylphenol hydrochloride (1.0 eq) in pyridine (used as both solvent and base) or suspend in DCM with TEA (2.2 eq). Cool the mixture to 0 °C.
-
Sulfonylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: If using pyridine, remove it under reduced pressure. If using DCM, dilute the reaction mixture with DCM.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Comparison of Derivatizing Agents
The choice of derivatizing agent can significantly impact the properties of the resulting molecule. The following table provides a comparison of common derivatizing agents for primary amines.
| Derivatizing Agent | Resulting Functional Group | Key Characteristics of Derivative | Typical Reaction Conditions |
| Acetic Anhydride | Amide (N-acetyl) | Stable, neutral, increases molecular weight by 42 g/mol . | Basic conditions, 0 °C to room temperature. |
| p-Toluenesulfonyl Chloride | Sulfonamide (N-tosyl) | Very stable, acidic N-H (if present), good crystalline properties. | Basic conditions (pyridine or TEA), 0 °C to room temperature. |
| Benzoyl Chloride | Amide (N-benzoyl) | Stable, increases UV activity, increases hydrophobicity. | Basic conditions (Schotten-Baumann), room temperature. |
| Dansyl Chloride | Sulfonamide (N-dansyl) | Highly fluorescent, useful for analytical detection.[5] | Alkaline pH (9.5-10.5), elevated temperature (e.g., 60 °C).[5] |
| Fluorescamine | Pyrrolinone | Rapid reaction, forms a fluorescent product with primary amines.[6] | Aqueous buffer (borate), room temperature.[6] |
Characterization of Derivatized Products
The successful derivatization of 2-(Aminomethyl)-6-methylphenol should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[7] In the ¹H NMR of the N-acetylated product, one would expect to see a new singlet corresponding to the acetyl methyl group (around 2.0 ppm) and a downfield shift of the methylene protons adjacent to the nitrogen. The disappearance of the broad ammonium signal and the appearance of an amide N-H signal would also be indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the new functional group. For N-acylation, the appearance of a strong amide C=O stretching band (around 1650 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹) would be observed.[8] For N-sulfonylation, characteristic S=O stretching bands would appear in the region of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the derivatized product.[9][10] The mass spectrum will show a molecular ion peak corresponding to the expected mass of the N-derivatized compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete neutralization of the hydrochloride salt. | Ensure sufficient base is added and allow adequate time for neutralization before adding the derivatizing agent. |
| Inactive derivatizing agent (e.g., hydrolyzed). | Use a fresh bottle of the derivatizing agent. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the reaction time or gently heat if necessary. | |
| Formation of side products (e.g., O-derivatization) | Reaction conditions are too harsh (e.g., high temperature, strong base). | Perform the reaction at a lower temperature. Use a milder base. |
| Excess derivatizing agent. | Use a stoichiometric amount or a slight excess of the derivatizing agent. | |
| Difficult purification | Presence of unreacted starting materials and byproducts. | Optimize the reaction to go to completion. Employ appropriate work-up and purification techniques (e.g., washing, recrystallization, chromatography). |
Conclusion
The selective derivatization of the primary amino group in 2-(Aminomethyl)-6-methylphenol hydrochloride is a versatile and essential tool in synthetic chemistry. By understanding the principles of chemoselectivity and following well-defined protocols, researchers can efficiently modify this key building block to access a diverse array of novel compounds. The methods outlined in these application notes provide a solid foundation for the successful N-acylation and N-sulfonylation of 2-(Aminomethyl)-6-methylphenol, enabling further exploration of its potential in drug discovery and materials science.
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Selective alkylation of aminophenols. (2010). ARKIVOC. Available at: [Link]
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Edwards, J. L., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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High- resolution mass spectrometry analysis of 4-aminophenol... (2019). ResearchGate. Available at: [Link]
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Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. (2002). Journal of Chromatography A. Available at: [Link]
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GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (2017). International Research Journal of Engineering and Technology (IRJET). Available at: [Link]
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Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols. (2020). Chemical Communications. Available at: [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2021). Molecules. Available at: [Link]
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Dear all, Is there any simple method to make n acetylation of 2-amino phenol? (2021). ResearchGate. Available at: [Link]
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Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. (2021). New Journal of Chemistry. Available at: [Link]
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Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). Organic & Biomolecular Chemistry. Available at: [Link]
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Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfinates. (2024). Journal of the American Chemical Society. Available at: [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2022). Catalysts. Available at: [Link]
- Selective n-acylation of amino alcohols. (1993). Google Patents.
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STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. The Action of Acetyl Chloride and Acetic Anhydr!de on Resorcinol and its Derivatives. An Evidence for 7-Substitution in the Resorcinol Nucleus. (1938). Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
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Sulfonylation of RNA 2'-OH groups. (2023). Journal of the American Chemical Society. Available at: [Link]
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Chemoselective Acylation of Nucleosides. (2018). Angewandte Chemie International Edition. Available at: [Link]
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Sulfonyl Radical-Induced Regioselective Cyclization of Enamide-Olefin To Form Sulfonylated 6-7-Membered Cyclic Enamines. (2024). The Journal of Organic Chemistry. Available at: [Link]
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2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. PubChem. Available at: [Link]
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2-[N-(Prop-2'-enyl)-aminomethyl]-phenol. SpectraBase. Available at: [Link]
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2-(Aminomethyl)-6-methylphenol|CAS 40680-69-1. Chem-Station. Available at: [Link]
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Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. Available at: [Link]
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Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy. (2020). Spectroscopy Letters. Available at: [Link]
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FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. ResearchGate. Available at: [Link]fig2_282375812)
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Catalytic Applications of Metal Complexes with Aminophenol Ligands: Application Notes and Protocols
Introduction: The Versatility of Aminophenol Ligands in Catalysis
Metal complexes featuring aminophenol-derived ligands have emerged as a powerful class of catalysts, demonstrating remarkable efficiency and selectivity across a spectrum of organic transformations. The unique properties of these ligands, particularly their redox non-innocence, allow for a cooperative interplay between the metal center and the ligand framework, facilitating challenging catalytic steps. This guide provides an in-depth exploration of the catalytic applications of these complexes, offering detailed protocols and mechanistic insights for researchers in academia and the pharmaceutical industry. The aminophenol ligand framework can exist in multiple redox states, acting as an electron reservoir that can actively participate in the catalytic cycle. This behavior is crucial for their activity in various reactions, including oxidation, cross-coupling, and polymerization.[1]
I. Bio-inspired Oxidation Catalysis
The ability of aminophenol ligands to mimic the active sites of metalloenzymes has led to the development of highly effective bio-inspired oxidation catalysts. These synthetic complexes provide valuable insights into enzymatic mechanisms and offer practical alternatives for selective oxidation reactions.
A. Mimicking Galactose Oxidase: Selective Oxidation of Primary Alcohols
Galactose oxidase is a copper-containing enzyme that catalyzes the stereoselective oxidation of primary alcohols to aldehydes. Model complexes utilizing copper and aminophenol ligands have successfully replicated this activity, offering a chemoselective method for alcohol oxidation under mild conditions.
The catalytic cycle is believed to involve the formation of a copper(II)-phenoxyl radical species, which is the active oxidant.[2] The aminophenol ligand, upon coordination to the copper center, can be oxidized to a radical species. This ligand-centered radical then abstracts a hydrogen atom from the alcohol substrate, leading to the formation of the aldehyde product and a reduced copper(I) species. The copper(I) center is then re-oxidized by an external oxidant, such as molecular oxygen, to regenerate the active copper(II) catalyst.
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formulation of 2-(Aminomethyl)-6-methylphenol hydrochloride for in vitro assays
Application Note & Protocol Guide
Topic: Strategic Formulation of 2-(Aminomethyl)-6-methylphenol Hydrochloride for Reproducible In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Formulation
This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the preparation, handling, and storage of 2-(Aminomethyl)-6-methylphenol hydrochloride solutions. It moves beyond a simple list of steps to explain the underlying chemical principles, ensuring that researchers can establish self-validating protocols that produce consistent and trustworthy data for applications ranging from high-throughput screening to detailed mechanistic studies.
Physicochemical Profile & Key Considerations
Understanding the compound's properties is the foundation of a robust formulation strategy. The hydrochloride salt form generally offers superior aqueous solubility and stability compared to its free base counterpart, making it more suitable for many biological applications.[4]
| Property | Data | Source(s) |
| Molecular Formula | C₈H₁₂ClNO | [4] |
| Molecular Weight | 173.64 g/mol | [4] |
| Physical State | Typically a crystalline solid or powder | [4][5] |
| Primary Degradation Pathway | Oxidation | [6] |
| Degradation Accelerants | High pH (alkaline), oxygen, light, heat, metal ions | [2][6] |
| Appearance in Solution | Should be clear and colorless. A yellow or brown tint indicates oxidation. | [6] |
| General Solubility | Expected to be soluble in water and alcohols (e.g., ethanol). | [6] |
The primary challenge in working with 2-(Aminomethyl)-6-methylphenol hydrochloride is its susceptibility to oxidation. The aminophenol moiety can be oxidized to form colored quinone-imine species, which not only depletes the active compound but can also introduce confounding variables into an assay.[6] This process is highly pH-dependent; basic conditions deprotonate the phenolic hydroxyl group, making the molecule more prone to oxidation.[6] Therefore, maintaining a neutral to slightly acidic pH is a cornerstone of its successful formulation.
Caption: Oxidative degradation pathway of aminophenols.
Safety & Handling Precautions
Before beginning any protocol, it is imperative to review the Safety Data Sheet (SDS).
-
Hazard Profile: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[7]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[7] Avoid generating dust.[7] Wash hands thoroughly after handling.[7]
Protocol I: Preparation of High-Concentration Stock Solution
For in vitro assays, particularly in cell culture, it is standard practice to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[8][9] This allows for minimal volume addition to the final assay, keeping the solvent concentration below toxic levels (typically ≤0.1% v/v).[8]
Materials:
-
2-(Aminomethyl)-6-methylphenol hydrochloride powder
-
Anhydrous, ACS-grade DMSO[9]
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile 0.22 µm syringe filter (if sterility is required for cell-based assays)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Pre-Protocol Calculation: Determine the mass of compound needed for your desired stock concentration and volume.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution in 10 mL: Mass (g) = (0.010 mol/L) x (0.010 L) x (173.64 g/mol ) = 0.01736 g = 17.36 mg
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound and place it into a sterile volumetric flask or the final amber vial.
-
Dissolution: Add a portion of the DMSO (e.g., 80% of the final volume). Gently swirl to dissolve. If dissolution is slow, sonication in a room temperature water bath may be used cautiously, avoiding excessive heat which can accelerate degradation.[6]
-
Volume Adjustment: Once fully dissolved, carefully add DMSO to reach the final desired volume. Mix thoroughly by inversion.
-
Sterilization (for cell-based assays): If the stock solution will be used in sterile cell culture, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into the final sterile amber vial. This is preferable to autoclaving, which would likely cause thermal degradation.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store at -20°C or -80°C for long-term stability, protected from light.[8] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol II: Preparation of Aqueous Working Solutions
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in an assay.
Methodology:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
-
Calculation for Dilution: Determine the volume of stock solution needed.
-
Formula: V₁M₁ = V₂M₂
-
V₁ = Volume of stock solution needed
-
M₁ = Concentration of stock solution (e.g., 10 mM)
-
V₂ = Final volume of working solution
-
M₂ = Final concentration in the assay
-
-
Example: Prepare 10 mL of a 10 µM working solution from a 10 mM stock: V₁ = (10 mL x 10 µM) / 10,000 µM = 0.01 mL = 10 µL
-
-
Serial Dilution (Recommended): To accurately pipette small volumes like the 10 µL in the example, it is best practice to perform a serial dilution. For instance, first dilute the 10 mM stock 1:100 in media to create an intermediate 100 µM solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration. This minimizes pipetting errors.
-
Final Preparation: Add the calculated volume of the stock (or intermediate) solution to the final volume of your pre-warmed cell culture medium or assay buffer. Mix immediately and thoroughly by gentle inversion or pipetting. Never add the aqueous buffer directly to the concentrated DMSO stock, as this can cause the compound to precipitate.
-
Solvent Control: It is crucial to prepare a "vehicle control" by adding the same final concentration of DMSO to the assay medium without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
Caption: Workflow for preparing assay-ready solutions.
Troubleshooting Common Formulation Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown over time | Oxidation of the aminophenol moiety.[6] | Prepare solutions fresh before each experiment.[6] Ensure storage is protected from light in amber vials.[6] Use deoxygenated solvents by sparging with nitrogen or argon.[6] |
| Precipitate forms in the working solution | The compound's solubility limit has been exceeded in the aqueous medium. The pH of the final solution may be unfavorable. | Prepare a more dilute solution.[6] Ensure the DMSO stock is fully dissolved before dilution. Check and adjust the pH of the final aqueous solution to be neutral or slightly acidic.[6] |
| Inconsistent experimental results | Degradation of the stock solution over time. Inconsistent solution preparation. | Standardize the preparation protocol.[6] Prepare fresh stock solutions at regular intervals (e.g., monthly) and perform a stability check using a method like HPLC if possible.[6] Avoid repeated freeze-thaw cycles by using single-use aliquots. |
Conclusion
The biological activity observed in an in vitro assay is a direct reflection of the quality of the compound formulation. For sensitive molecules like 2-(Aminomethyl)-6-methylphenol hydrochloride, adherence to protocols that mitigate oxidative degradation is not merely a suggestion but a requirement for scientific rigor. By understanding the chemistry of the compound and implementing the strategies outlined—such as using the more stable hydrochloride salt, preparing stocks in DMSO, protecting solutions from light, controlling pH, and preparing working solutions fresh—researchers can ensure the integrity of their experiments and the validity of their data.
References
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African Rock Art. 2-(Aminomethyl)-6-methylphenol hydrochloride. Available from: [Link]
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European Commission Scientific Committee on Consumer Safety. Opinion on 6-amino-m-cresol (A75). Available from: [Link]
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National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
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Unbound Medicine. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Available from: [Link]
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National Center for Biotechnology Information. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. PubChem. Available from: [Link]
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National Center for Biotechnology Information. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC. Available from: [Link]
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National Center for Biotechnology Information. 2-Chloro-6-methylphenol. PubChem. Available from: [Link]
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ResearchGate. How do i prepare TRF stock solution for cell culture study?. Available from: [Link]
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gChem Global. Dimethyl Sulfoxide (DMSO). Available from: [Link]
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ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Available from: [Link]
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National Center for Biotechnology Information. Dimethyl Sulfoxide. PubChem. Available from: [Link]
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Application Note & Protocols for Screening the Biological Activity of 2-(Aminomethyl)-6-methylphenol hydrochloride
Abstract
This guide provides a comprehensive, tiered strategy for the initial biological screening of 2-(Aminomethyl)-6-methylphenol hydrochloride. The compound's structure, featuring a reactive phenol group and an aminomethyl side chain, suggests a strong potential for antioxidant, anti-inflammatory, and cytomodulatory activities. This is supported by the known functions of structurally similar molecules, such as 2-(Aminomethyl)phenol and 2-(Aminomethyl)-4-methylphenol, which act as potent scavengers of reactive dicarbonyls and electrophiles involved in oxidative stress and inflammation.[1][2] Our proposed screening cascade is designed to efficiently test these hypotheses, beginning with rapid, cost-effective chemical and high-throughput cellular assays, and progressing to more complex, mechanism-specific biological models. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and guide decision-making in the early stages of drug discovery.
Compound Profile and Rationale for Screening
1.1. Chemical Identity
-
IUPAC Name: 2-(Aminomethyl)-6-methylphenol hydrochloride
-
CAS Number: 1956330-87-2
-
Molecular Formula: C₈H₁₂ClNO
-
Molecular Weight: 173.64 g/mol
-
Structure:
(Image for illustrative purposes)
1.2. Scientific Rationale
The therapeutic potential of phenolic compounds is well-established, with roles in numerous FDA-approved drugs.[3] Phenols are excellent hydrogen atom donors, a key mechanism for neutralizing free radicals.[4] The presence of an aminomethyl group further enhances the molecule's chemical reactivity and potential for biological interactions.
The primary impetus for screening this specific molecule comes from its structural similarity to known bioactive compounds:
-
2-(Aminomethyl)phenol (2-HOBA): A selective scavenger of dicarbonyls like isolevuglandins (IsoLGs), which are byproducts of lipid peroxidation.[2] It has demonstrated anti-inflammatory and antioxidant effects and is being investigated for cardiovascular diseases.[2]
-
2-(Aminomethyl)-4-methylphenol (5-Me-2-HOBA): A potent scavenger of isoketals (γ-ketoaldehydes), which are highly reactive electrophiles that cause protein dysfunction and cellular damage in conditions of oxidative stress.[1]
Based on this chemical precedent, 2-(Aminomethyl)-6-methylphenol hydrochloride is a prime candidate for possessing significant antioxidant , anti-inflammatory , cytotoxic , and neuroprotective activities.
1.3. Handling and Safety Precautions
Safety data for the specific hydrochloride salt are limited, but related phenols and aminophenols are classified as irritants and potentially toxic.[5]
-
Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302).[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Solubility & Storage: The hydrochloride salt is expected to have good solubility in aqueous buffers (e.g., PBS) and polar organic solvents (e.g., DMSO, Ethanol). Store sealed in a dry, room-temperature environment.
A Tiered Strategy for Biological Screening
To maximize efficiency and resource allocation, we propose a multi-tiered screening approach. This "funnel" strategy begins with broad, high-throughput assays to identify primary activities and progresses to more focused, complex cell-based models to elucidate the mechanism of action.
Caption: A tiered workflow for screening 2-(Aminomethyl)-6-methylphenol hydrochloride.
Tier 1: Primary Screening Protocols
These initial assays are designed to be rapid, cost-effective, and provide a broad overview of the compound's primary activities.
Protocol 3.1: Chemical Antioxidant Capacity (DPPH Radical Scavenging Assay)
-
Principle: This spectrophotometric assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, quenching its purple color.[4][7] The degree of color change is proportional to the antioxidant activity.[8]
-
Materials:
-
2-(Aminomethyl)-6-methylphenol hydrochloride
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Trolox or Ascorbic Acid (Positive Control)
-
96-well microplate
-
Microplate reader (capable of reading at ~517 nm)
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in methanol (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).
-
Prepare a 0.1 mM DPPH working solution in methanol. Keep this solution protected from light.
-
Prepare serial dilutions of the positive control (Trolox) similar to the test compound.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 50 µL of the test compound dilutions or controls.
-
Add 50 µL of methanol to blank wells.
-
-
Reaction Initiation:
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.
-
-
Incubation & Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Self-Validation: The positive control (Trolox) must show a dose-dependent inhibition with an IC₅₀ value within the laboratory's historical range. The absorbance of the control (DPPH only) should be stable and within the optimal range of the spectrophotometer.
Protocol 3.2: General Cytotoxicity Screening
-
Principle: This protocol assesses the compound's effect on cell viability across a panel of human cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[9][10] A decrease in the luminescent signal indicates cell death or inhibition of proliferation.
-
Materials:
-
A panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel representing different cancer types like lung, breast, and colon).[11]
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or similar).
-
Doxorubicin (Positive Control for cytotoxicity).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Doxorubicin in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Include vehicle-only wells (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
-
| Parameter | Description | Typical Unit |
| IC₅₀ (DPPH) | Concentration for 50% radical scavenging. | µM |
| GI₅₀ (Cancer Screen) | Concentration for 50% growth inhibition. | µM |
Tier 2: Secondary Screening Protocols
If the compound shows promising antioxidant activity and an acceptable therapeutic window (i.e., it is not broadly cytotoxic at concentrations where antioxidant effects are observed), the following cell-based assays can be used to explore specific mechanisms.
Protocol 4.1: Cellular Anti-inflammatory Activity (NF-κB Reporter Assay)
-
Principle: The transcription factor NF-κB is a master regulator of inflammation.[12] This assay uses a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[12] When cells are stimulated with TNF-α, NF-κB translocates to the nucleus and drives luciferase expression. An effective anti-inflammatory compound will inhibit this process, leading to a reduced luminescent signal.
-
Materials:
-
HEK293-NF-κB-luciferase reporter cell line.
-
TNF-α (Tumor Necrosis Factor-alpha).
-
Bay 11-7082 (or other known NF-κB inhibitor) as a positive control.
-
Luciferase assay system (e.g., Bright-Glo™).
-
Opaque-walled 96-well plates.
-
-
Procedure:
-
Cell Plating: Seed the reporter cells in opaque-walled 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with serial dilutions of the test compound or Bay 11-7082 for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis & Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase signal to cell viability (can be run in a parallel plate using CellTiter-Glo®) to exclude cytotoxic effects.
-
Calculate the percentage inhibition of TNF-α-induced NF-κB activity.
-
Determine the IC₅₀ value for NF-κB inhibition.
-
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)-6-methylphenol Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important compound. We will explore common synthetic challenges, provide in-depth troubleshooting guides, and answer frequently asked questions based on established chemical principles and field-proven insights.
Introduction: Strategic Approaches to Synthesis
The synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride presents unique challenges, primarily centered on achieving high regioselectivity and minimizing byproduct formation. The substitution pattern of the starting material, o-cresol, dictates that electrophilic substitution can lead to a mixture of isomers, which directly impacts the yield and complicates purification.
Two primary synthetic strategies are commonly considered for this molecule. The selection of the optimal route is a critical decision that influences overall efficiency and yield.
Caption: Overview of synthetic routes to 2-(Aminomethyl)-6-methylphenol HCl.
While the Mannich reaction appears more direct, the reductive amination pathway generally offers superior control over regioselectivity, leading to a cleaner product profile and a higher effective yield of the desired isomer. This guide will focus primarily on optimizing the more robust reductive amination route, while also providing troubleshooting for the Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for achieving the highest yield and purity?
For the synthesis of 2-(Aminomethyl)-6-methylphenol, the reductive amination of 2-hydroxy-3-methylbenzaldehyde is the superior and recommended route. The initial formylation of o-cresol provides a regiochemically pure aldehyde intermediate.[1] Subsequent conversion to the amine is highly specific, avoiding the formation of positional isomers that plagues the Mannich reaction. The Mannich reaction on o-cresol is prone to producing a mixture of 2-(aminomethyl)-6-methylphenol and 4-(aminomethyl)-2-methylphenol, which are often difficult to separate, leading to significant yield loss during purification.[2]
Q2: What are the primary safety concerns for this synthesis?
-
Reductive Amination Route:
-
Formylation: Reagents like chloroform (used in the Reimer-Tiemann reaction) are toxic and should be handled in a fume hood. The reaction is typically run under strong basic conditions (NaOH/KOH), which are corrosive.
-
Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is highly toxic and can release hydrogen cyanide gas under acidic conditions.[3] Sodium triacetoxyborohydride is a safer alternative.[4][5] Catalytic hydrogenation involves flammable hydrogen gas under pressure.
-
-
Mannich Reaction Route:
Q3: How can I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is an excellent technique for in-process control.[2] A suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can distinguish the starting material (o-cresol or aldehyde) from the product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[6]
Troubleshooting Guide: Reductive Amination Pathway
This pathway involves two key stages: the synthesis of the aldehyde intermediate and its subsequent conversion to the amine.
Stage 1: Synthesis of 2-Hydroxy-3-methylbenzaldehyde
Issue TS-001: Low yield of the aldehyde intermediate.
-
Probable Cause (A) - Inefficient Formylation: The Reimer-Tiemann reaction, while classic, can have modest yields. Side reactions and the formation of dichlorocarbene insertion byproducts can occur.
-
Solution:
-
Temperature Control: Maintain strict temperature control during the addition of chloroform to the alkaline cresol solution. Overheating can lead to decomposition and side products.
-
Stoichiometry: Carefully control the molar ratios of base and chloroform to o-cresol. An excess of base is typically required.
-
Alternative Methods: Consider alternative formylation methods such as the Duff reaction or the use of paraformaldehyde with a Lewis acid catalyst like MgCl₂ and triethylamine, which can offer better yields and milder conditions for certain phenolic substrates.
-
Stage 2: Reductive Amination
Caption: Simplified mechanism of reductive amination.
Issue TS-002: Incomplete conversion or formation of alcohol byproduct.
-
Probable Cause (A) - Incorrect pH: The Borch reductive amination is highly pH-dependent.[3] Imine formation is acid-catalyzed but the imine itself is unstable in strong acid. The reducing agent, NaBH₃CN, is stable in mildly acidic conditions, but stronger reductants like NaBH₄ will rapidly reduce the aldehyde to an alcohol, especially at lower pH.[7][8]
-
Solution:
-
Use NaBH(OAc)₃: Sodium triacetoxyborohydride is the preferred reagent. It is less toxic than NaBH₃CN and is sufficiently mild to not readily reduce the aldehyde, while being reactive enough to reduce the iminium ion intermediate. It also generates acetic acid in situ, which helps catalyze imine formation.[4][5]
-
pH Control: If using NaBH₃CN, maintain the reaction pH between 6 and 7. This range is a compromise that allows for sufficient imine formation without significant aldehyde reduction or decomposition of the reducing agent.[3]
-
One-Pot Procedure: For optimal results, mix the aldehyde and ammonia source (e.g., ammonium acetate) first to allow for imine formation before adding the reducing agent.[9]
-
Issue TS-003: Formation of secondary amine byproducts.
-
Probable Cause (A) - Reaction of Primary Amine with Aldehyde: The newly formed primary amine product can compete with ammonia and react with another molecule of the aldehyde to form a secondary amine after reduction.
-
Solution:
-
Excess Ammonia Source: Use a significant molar excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). This ensures that the concentration of ammonia is much higher than the product amine, kinetically favoring the formation of the primary amine.[4]
-
Controlled Addition: Consider a slow addition of the reducing agent to the mixture of aldehyde and ammonia source. This keeps the concentration of the primary amine product low throughout the reaction, minimizing its chance to react further.
-
Troubleshooting Guide: Final Salt Formation & Purification
Issue TS-004: The final hydrochloride salt is discolored (yellow or brown).
-
Probable Cause (A) - Oxidized Impurities: Phenols are susceptible to air oxidation, which can produce colored quinone-type impurities. This can be exacerbated by heat or trace metals.
-
Solution:
-
Purify the Free Base First: Before forming the salt, consider purifying the crude free base. A quick filtration through a plug of silica gel can remove many polar, colored impurities.
-
Use an Inert Atmosphere: Conduct the salt formation and any subsequent heating (like recrystallization) under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Lower Temperature: Perform the salt formation by adding HCl solution at a lower temperature (e.g., 0-5 °C) to reduce the rate of degradation.[2]
-
Issue TS-005: Low yield during crystallization/precipitation of the hydrochloride salt.
-
Probable Cause (A) - Inappropriate Solvent: The solubility of the hydrochloride salt is highly dependent on the solvent system. If the solvent is too polar, the salt will remain in solution.
-
Solution:
-
Solvent Selection: The free base is typically dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol, ethanol, or diethyl ether.[2] The HCl is often added as a solution in the same solvent or as gaseous HCl.
-
Anti-Solvent Addition: If the salt is too soluble, an "anti-solvent" (a non-polar solvent like hexanes or heptane) can be added dropwise to the solution to induce precipitation after the HCl addition.
-
Concentration and Cooling: Ensure the initial solution of the free base is sufficiently concentrated. After adding HCl, cool the mixture in an ice bath to maximize precipitation.
-
Summary of Key Optimization Parameters
| Parameter | Recommendation for High Yield | Rationale |
| Synthetic Route | Reductive Amination | Avoids isomeric byproducts, leading to higher purity and easier isolation. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective for iminium ion over aldehyde; safer than NaBH₃CN.[5] |
| Amine Source | Large excess of Ammonium Acetate (NH₄OAc) | Maximizes primary amine formation and minimizes secondary amine byproducts.[4] |
| Purification | Purify free base before salt formation | Removes colored oxidation impurities that can be trapped in the final salt. |
| Atmosphere | Inert (N₂ or Ar) during purification/drying | Phenols are sensitive to air oxidation, which causes discoloration. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-3-methylbenzaldehyde
(This protocol is a representative procedure and should be optimized for scale and laboratory conditions.)
-
Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve o-cresol (1.0 eq.) in an aqueous solution of sodium hydroxide (4.0 eq.). Cool the mixture to 5-10 °C in an ice-water bath.
-
Reagent Addition: Slowly add chloroform (1.5 eq.) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, slowly heat the mixture to 60-65 °C and maintain for 3-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Isolation: Steam distill the mixture to remove unreacted o-cresol and other volatile impurities. The desired product, 2-hydroxy-3-methylbenzaldehyde, can then be extracted from the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Aminomethyl)-6-methylphenol (Reductive Amination)
-
Setup: In a round-bottom flask, dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.[5]
-
Imine Formation: Add ammonium acetate (15 eq.) to the solution and stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes. Stir the reaction mixture at room temperature overnight. Monitor by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Isolation: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 3: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude 2-(Aminomethyl)-6-methylphenol free base in a minimal amount of cold isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in isopropanol (or ethereal HCl) dropwise with stirring until the pH is strongly acidic (pH ~1-2). A white precipitate should form.[2]
-
Isolation: Stir the slurry in the ice bath for 30-60 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol followed by cold diethyl ether to facilitate drying.[2]
-
Purification (Recrystallization): If required, recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol/diethyl ether) to achieve high purity. Dry the final product under vacuum.
References
- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. BenchChem.
-
Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8788. [Link]
-
Vollmer, C., et al. (2019). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology, 9(1), 135-143. [Link]
-
Redina, E., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. [Link]
-
ResearchGate. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. [Link]
-
Pusch, S., et al. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Chemistry – A European Journal, 27(35), 9049-9054. [Link]
- BenchChem. (2025). An In-depth Technical Guide to 2-(Aminomethyl)-4-methylphenol hydrochloride. BenchChem.
- BenchChem. (2025). Navigating the Synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride: A Technical Support Guide. BenchChem.
-
ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]
-
Molbase. (n.d.). Synthesis of 2-Aminomethyl-6-diethylsulfamoyl-4-(1,1-dimethylethyl)phenol hydrochloride. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
ResearchGate. (n.d.). Borch reductive amination. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
NileRed. (2016). The Birch reduction. YouTube. [Link]
-
ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. [Link]
-
Stenutz. (n.d.). 2-hydroxy-3-methylbenzaldehyde. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Grignard reagents with aldehydes and ketones. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. [Link]
-
Cenmed Enterprises. (n.d.). 2 Hydroxy 3 Methylbenzaldehyde 98%. [Link]
-
Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3), 255-258. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs. Free Base. BenchChem.
-
Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols*. Petru Poni Institute of Macromolecular Chemistry. [Link]
-
Beilstein Journals. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
Sources
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Aminomethyl)-6-methylphenol Hydrochloride
Welcome to the technical support center for 2-(Aminomethyl)-6-methylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable compound. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification workflow, presented in a question-and-answer format. Each answer delves into the root causes and provides actionable solutions.
Q1: My final product, 2-(Aminomethyl)-6-methylphenol hydrochloride, is discolored (yellow to brown). What is the cause, and how can I prevent this?
A1: Discoloration is the most frequent issue and is almost always due to oxidation. The aminophenol moiety is highly susceptible to oxidation, which can be accelerated by several factors.
Core Causality: Oxidation The aminophenol structure can be easily oxidized to form colored quinone-imine species.[1] This process is catalyzed by:
-
Oxygen: Exposure to air, especially in solution.
-
High pH: In basic conditions, the phenolic hydroxyl group deprotonates to a phenoxide, which is more easily oxidized.[1]
-
Light & Heat: Both provide the energy to initiate and propagate oxidation reactions.[1]
-
Metal Ions: Trace metal impurities can act as catalysts for oxidation.[1]
Recommended Solutions:
-
Purify the Free Base First: The crude free base, obtained after the initial synthesis work-up, often contains impurities that promote oxidation. Purifying the free base by column chromatography before forming the hydrochloride salt is a critical step to remove these catalysts.[2]
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and crystallization steps.
-
Use Deoxygenated Solvents: Before use, sparge solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This is particularly important for recrystallization solvents.[1]
-
Control pH: Maintain a neutral to slightly acidic pH during work-up and storage. The hydrochloride salt form is inherently more stable than the free base because the protonated amine is less susceptible to oxidation.[1]
-
Protect from Light and Heat: Use amber glass vials or wrap containers in aluminum foil.[1] Perform salt formation and recrystallization at lower temperatures where possible.[2]
-
Chelating Agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA during the aqueous work-up can be beneficial.
Q2: I'm struggling to remove impurities with recrystallization, and my product purity is low. What are the likely impurities and what is a better strategy?
A2: This issue often stems from the presence of structurally similar impurities formed during the synthesis, which can co-crystallize with the desired product.
Core Causality: Synthesis-Related Impurities The synthesis of 2-(Aminomethyl)-6-methylphenol is typically a Mannich reaction involving o-cresol, formaldehyde, and ammonia.[2] Common impurities include:
-
Unreacted Starting Materials: Residual o-cresol.
-
Over-alkylation Products: Formation of bis- or tris-aminomethylated phenols, where additional aminomethyl groups are added to the aromatic ring.[2]
-
Positional Isomers: Although the ortho-position to the hydroxyl group is strongly favored, minor amounts of other isomers could potentially form.
Some of these impurities, particularly the over-alkylated products, have similar polarity and structural features, making their removal by simple recrystallization inefficient.[3]
Recommended Solutions:
-
Flash Column Chromatography of the Free Base: This is the most effective method for removing structurally similar impurities. Because the free base is less polar than the hydrochloride salt, it is more amenable to standard silica gel chromatography. See Protocol 1 for a detailed methodology.
-
Optimize Recrystallization:
-
Solvent System: Experiment with different solvent systems. A binary solvent system (one solvent in which the compound is soluble and another in which it is poorly soluble) often provides better selectivity than a single solvent. For the hydrochloride salt, alcohol/ether or alcohol/water mixtures can be effective.
-
Cooling Rate: A slow cooling rate during recrystallization allows for more selective crystal growth, which can exclude impurities more effectively. A rapid crash-cooling often traps impurities within the crystal lattice.[4]
-
-
Acid/Base Extraction Work-up: A thorough aqueous acid/base wash cycle during the initial work-up can help remove unreacted phenolic starting materials and other acidic or basic impurities.
Q3: My compound streaks badly during silica gel column chromatography. How can I achieve sharp, well-defined peaks?
A3: This is a classic problem when purifying basic compounds like amines on standard silica gel.
Core Causality: Acid-Base Interactions Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound interacts strongly with these acidic sites.[5][6] This interaction leads to:
-
Irreversible Adsorption: Loss of product on the column.
-
Peak Tailing: A slow, drawn-out elution profile that results in poor separation and mixed fractions.[6]
-
Degradation: The acidic surface can sometimes degrade sensitive compounds.
Recommended Solutions:
-
Mobile Phase Modification (Amine Additive): Add a small amount of a competing base to your mobile phase (eluent). This base will "neutralize" the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for purifying basic compounds.[6]
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is generally preferred over acidic alumina for amine purification.[5]
-
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography using a C18 stationary phase can be an excellent alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol. Running at a high pH (using a modifier like ammonium hydroxide) will keep the amine in its neutral, free-base form, increasing its retention and improving separation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended workflow for purifying 2-(Aminomethyl)-6-methylphenol hydrochloride from the crude reaction mixture? A1: The most robust and reliable workflow involves purifying the free base before converting it to the hydrochloride salt.
Q2: Which analytical techniques are best for monitoring purity during the process? A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
TLC: Excellent for rapid, real-time monitoring of the Mannich reaction's progress and for identifying the best solvent system for column chromatography.[2]
-
HPLC: The gold standard for quantitative purity analysis of the final product. A reversed-phase C18 column with a UV detector is typically used.[7] A mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) provides good peak shape and resolution for aminophenol compounds.[7]
Q3: How should I properly store the purified compound and its solutions to ensure stability? A3: Stability is critical for obtaining reliable experimental results.
-
Solid Compound: Store the hydrochloride salt in a tightly sealed, amber glass vial in a cool, dry place, preferably in a desiccator.[1] For long-term storage, flushing the vial with an inert gas like argon is recommended.[1]
-
Solutions: Solutions are far less stable than the solid and should be prepared fresh whenever possible.[1] If storage is necessary, use deoxygenated solvents, store in sealed amber vials at 2-8 °C, and maintain a slightly acidic pH.[1] Be aware that the compound may precipitate out of solution at lower temperatures.
Q4: Is it better to purify the hydrochloride salt directly or to purify the free base first? A4: It is almost always better to purify the neutral free base first. The free base is more soluble in common organic solvents used for chromatography and is less polar, making it easier to separate from impurities on silica gel.[8] Attempting to chromatograph the highly polar hydrochloride salt directly is very difficult and often unsuccessful. The standard, most effective procedure is: synthesize -> work-up to crude free base -> purify free base -> convert to pure hydrochloride salt.[2]
Experimental Protocols
Protocol 1: Purification of Crude 2-(Aminomethyl)-6-methylphenol (Free Base) by Flash Column Chromatography
This protocol is designed to remove synthesis by-products and other impurities from the crude free base prior to salt formation.
1. Preparation:
-
Sample Adsorption (Slurry Loading): Dissolve the crude free base (e.g., 1 g) in a minimal amount of dichloromethane (DCM) or methanol. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained. This prevents overloading the top of the column and improves separation.
-
Column Packing: Dry pack a suitable size glass column with silica gel (230-400 mesh). Wet the column with the starting eluent (e.g., 100% Hexane or a low polarity mixture).
-
Eluent Preparation: Prepare a mobile phase. A common system is a gradient of ethyl acetate (EtOAc) in hexanes. Crucially, add 0.5% triethylamine (TEA) to both solvents to prevent peak tailing.[5]
2. Chromatography Execution:
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Begin elution with a low polarity mobile phase (e.g., 10% EtOAc in Hexanes + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% EtOAc). The optimal gradient will depend on the specific impurity profile and should be determined by TLC analysis first.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
3. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Place the resulting oil or solid under high vacuum to remove residual solvents and TEA. The product is now ready for conversion to the hydrochloride salt.
Protocol 2: Recrystallization of 2-(Aminomethyl)-6-methylphenol Hydrochloride
This protocol is for the final purification of the hydrochloride salt after its formation.
1. Solvent Selection:
-
The goal is to find a solvent or solvent system where the compound is soluble when hot but poorly soluble when cold.
-
Common solvents for aminophenol hydrochlorides include isopropanol, ethanol, or mixtures like ethanol/water or isopropanol/diethyl ether.[2]
-
Test small amounts first. Place ~20 mg of the salt in a test tube, add a few drops of solvent, and heat. If it dissolves, cool to see if it crystallizes.
2. Recrystallization Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Add the solvent in small portions while heating and swirling.[9]
-
If the solution is colored, you can perform a hot filtration. Add a small amount of activated charcoal (Norit), swirl for a few minutes, and then filter the hot solution through a pre-heated filter funnel to remove the charcoal and insoluble impurities.[9]
-
Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.
-
Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[9]
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.[2]
-
Allow the crystals to air dry on the filter for a few minutes, then transfer them to a watch glass or drying dish and dry them to a constant weight in a vacuum oven.
Data & Troubleshooting Summary
Table 1: Chromatography Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong interaction between the basic amine and acidic silica gel.[5][6] | Add 0.1-1% triethylamine (TEA) or ammonia to the mobile phase. Use an amine-functionalized or alumina column.[5][6] |
| Poor Separation | Incorrect mobile phase polarity. Co-elution of structurally similar impurities. | Optimize the solvent system using TLC. Use a shallower gradient. Consider a different stationary phase (e.g., reversed-phase C18). |
| No Elution of Product | Mobile phase polarity is too low. Irreversible adsorption to the column. | Increase the polarity of the mobile phase (e.g., add methanol). Ensure a basic modifier (TEA) is present in the eluent. |
| Product Degradation | The compound is unstable on the acidic silica gel. | Deactivate the silica by adding a basic modifier. Switch to a more inert stationary phase like neutral alumina. |
References
-
University of Colorado, Boulder. Organic Chemistry Lab Manual. Available from: [Link]
-
RSC Publishing. Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. Analyst. Available from: [Link]
-
European Patent Office. Process for producing aminophenols. EP 0224625 A1. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
- Google Patents. Purification of p-aminophenol. US3703598A.
-
Biotage. Is there an easy way to purify organic amines? Available from: [Link]
-
African Rock Art. 2-(Aminomethyl)-6-methylphenol hydrochloride. Available from: [Link]
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction? Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Available from: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. Available from: [Link]
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- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Prevention of Oxidation in 2-(Aminomethyl)-6-methylphenol Hydrochloride Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of oxidation in solutions of 2-(Aminomethyl)-6-methylphenol hydrochloride. This compound, like many aminophenols, is susceptible to degradation, which can compromise experimental results and product stability. This resource is designed to provide you with the expertise and practical solutions to maintain the integrity of your solutions.
Understanding the Challenge: The Chemistry of Oxidation
2-(Aminomethyl)-6-methylphenol hydrochloride possesses both a phenol and a primary amine group attached to a benzene ring. This structure makes it highly susceptible to oxidation.[1] The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring increases its reactivity.[2] Oxidation can be initiated by atmospheric oxygen, light, and the presence of trace metal ions, leading to the formation of colored degradation products and a loss of compound potency.[1] The initial oxidation product is often a quinoneimine, which can then undergo further reactions to form dimers, trimers, and even tetramers.[3] This degradation is often visually indicated by a color change in the solution, from colorless to yellow, brown, or even black.[1][4]
Frequently Asked Questions (FAQs)
Q1: My 2-(Aminomethyl)-6-methylphenol hydrochloride solution is turning yellow/brown. What is happening?
A1: The discoloration you are observing is a classic sign of oxidation. The phenol and aminomethyl groups on the molecule are reacting with oxygen, likely from the air. This process can be accelerated by exposure to light and elevated temperatures. The colored products are typically quinone-type compounds and their subsequent polymers.[3]
Q2: Can I still use a discolored solution for my experiment?
A2: It is strongly advised not to use a discolored solution. The presence of oxidation products means the concentration of the active compound is lower than intended, which will affect the accuracy of your results. Furthermore, the degradation products themselves may have unintended biological or chemical activities, potentially confounding your experimental outcomes.
Q3: How should I properly store the solid 2-(Aminomethyl)-6-methylphenol hydrochloride powder?
A3: The solid compound should be stored at 4°C under a nitrogen atmosphere, protected from moisture.[5] Some suppliers recommend storing it sealed in a dry environment at room temperature. It is crucial to minimize its exposure to air and light to prevent degradation even in its solid state.
Q4: What is the best solvent to use for preparing my solution to minimize oxidation?
A4: The choice of solvent is critical. For many applications, deoxygenated solvents are recommended. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for a sufficient period before use. The stability of aminophenol solutions can also be pH-dependent. Generally, a lower pH increases stability because the amine group is protonated, making it less susceptible to oxidation.[6]
Q5: Are there any additives I can include in my solution to prevent oxidation?
A5: Yes, adding antioxidants is a common and effective strategy. The choice of antioxidant will depend on the specific requirements of your experiment. Some common options include:
-
Sodium Metabisulfite or Sodium Bisulfite: These are effective oxygen scavengers.[6]
-
Ascorbic Acid (Vitamin C): A widely used antioxidant that can be effective in aqueous solutions.
-
Ethylenediaminetetraacetic acid (EDTA): This chelating agent can sequester trace metal ions that catalyze oxidation reactions.
It is important to ensure that any antioxidant added is compatible with your downstream applications and does not interfere with your experimental assays.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the oxidation of 2-(Aminomethyl)-6-methylphenol hydrochloride solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution discolors immediately upon preparation. | 1. Solvent is saturated with oxygen.2. High ambient light conditions.3. Contaminated glassware with trace metal ions. | 1. Deoxygenate the solvent by sparging with nitrogen or argon for at least 30 minutes prior to use.2. Prepare the solution in a low-light environment or use amber-colored vials.3. Use acid-washed glassware to remove any metal contaminants. |
| Solution is stable initially but discolors over a short period (hours). | 1. Headspace in the storage vial contains oxygen.2. Inadequate protection from light during storage or use.3. Sub-optimal storage temperature. | 1. After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.2. Wrap the storage container in aluminum foil or use an amber vial and store it in the dark.3. Store the solution at a lower temperature (e.g., 4°C), provided the compound remains soluble. |
| Solution degradation is observed despite using deoxygenated solvents and storing in the dark. | 1. The pH of the solution is promoting oxidation.2. The initial solid material may have already been partially oxidized. | 1. Adjust the pH of the solution to a more acidic range (if compatible with your experiment) to increase stability.[6]2. Visually inspect the solid material. If it is not a white or off-white powder, it may be degraded. Consider purchasing a fresh batch. |
| Inconsistent experimental results using different batches of the solution. | 1. Variable levels of oxidation between batches.2. Inconsistent preparation or storage procedures. | 1. Implement a standardized protocol for solution preparation that includes deoxygenation, the use of antioxidants (if applicable), and consistent light and temperature controls.2. Prepare fresh solutions for each experiment or for a limited number of uses to ensure consistency. |
Visualizing the Oxidation and Prevention Workflow
The following diagram illustrates the key factors leading to the oxidation of 2-(Aminomethyl)-6-methylphenol hydrochloride and the preventative measures that can be taken.
Caption: Factors causing oxidation and corresponding preventative strategies.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution
This protocol outlines a standard procedure for preparing an aqueous solution of 2-(Aminomethyl)-6-methylphenol hydrochloride with enhanced stability.
Materials:
-
2-(Aminomethyl)-6-methylphenol hydrochloride powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Nitrogen or Argon gas supply with a sparging tube
-
Amber glass vials with screw caps and septa
-
Sterile syringe and needle
-
(Optional) Sodium metabisulfite
-
(Optional) EDTA disodium salt
Procedure:
-
Solvent Deoxygenation: Place the desired volume of high-purity water in a flask. Sparge the water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing the Compound: In a low-light environment, accurately weigh the required amount of 2-(Aminomethyl)-6-methylphenol hydrochloride.
-
Dissolution: Transfer the weighed powder to the deoxygenated water and stir gently until fully dissolved. If using, add sodium metabisulfite to a final concentration of approximately 0.1% (w/v) and/or EDTA to a final concentration of 0.05% (w/v).
-
Transfer to Storage Vial: Using a syringe, transfer the solution into an amber glass vial.
-
Inert Headspace: Flush the headspace of the vial with nitrogen or argon gas for 1-2 minutes to displace any air.
-
Sealing and Storage: Immediately seal the vial tightly with the cap. For added protection, wrap the vial in aluminum foil and store it at 4°C in the dark.
Protocol 2: Monitoring Oxidation by UV-Vis Spectrophotometry
A simple and effective way to monitor the stability of your solution is by using UV-Vis spectrophotometry to detect the formation of colored oxidation products.
Materials:
-
UV-Vis spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Your prepared 2-(Aminomethyl)-6-methylphenol hydrochloride solution
-
Freshly prepared, non-oxidized solution for baseline measurement
Procedure:
-
Baseline Spectrum: Immediately after preparing a fresh solution, record its UV-Vis spectrum from approximately 200 nm to 600 nm. The unoxidized solution should have minimal absorbance in the visible range (above 400 nm).
-
Time-Point Measurements: At regular intervals (e.g., every hour, day, or week, depending on the expected stability), take an aliquot of your stored solution and record its UV-Vis spectrum under the same conditions.
-
Data Analysis: Compare the spectra over time. An increase in absorbance in the visible region (typically between 400-500 nm) is indicative of the formation of colored oxidation products and thus, degradation of your compound. This method allows for a semi-quantitative assessment of stability. Spectrophotometric methods can be used for the determination of aminophenol isomers through oxidative coupling reactions, which form colored products.[7]
Visualizing the Analytical Workflow
The following diagram outlines the workflow for assessing the stability of your solution.
Sources
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chemscene.com [chemscene.com]
- 6. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 7. researchgate.net [researchgate.net]
troubleshooting side reactions in the Mannich synthesis of aminophenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Mannich synthesis of aminophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of this powerful, yet sensitive, three-component reaction. We provide in-depth troubleshooting advice and frequently asked questions to help you mitigate common side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Side Reactions & Solutions
The Mannich reaction is a cornerstone for C-C bond formation, enabling the aminomethylation of acidic protons.[1][2] In the case of aminophenols, the electron-rich aromatic ring serves as the nucleophile, attacking an electrophilic iminium ion generated in situ from an amine and formaldehyde.[3][4][5] However, the high reactivity of the aminophenol substrate and the nature of the reagents can lead to several competing side reactions. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction is producing a significant amount of insoluble, tar-like material, and my yield of the desired product is very low. What is causing this polymerization?
Answer: This is a classic sign of resinification, a common side reaction when using phenols and formaldehyde.
Causality: The underlying cause is the high reactivity of both the aminophenol ring and formaldehyde. The phenolic hydroxyl and amino groups are strong activating groups, making the ortho and para positions highly susceptible to electrophilic attack.[6][7] Formaldehyde can self-polymerize (to form paraformaldehyde) or, more critically, react multiple times with the activated aromatic ring. This leads to cross-linking and the formation of insoluble phenolic resins, a process that can be accelerated by both strong acid and base.[8]
Troubleshooting & Mitigation Strategy:
-
Control Stoichiometry: Use the aminophenol as the limiting reagent. A slight excess of the amine and formaldehyde can ensure the complete conversion of the starting material without providing enough electrophiles for extensive polymerization. Start with a 1:1.1:1.1 molar ratio of aminophenol:amine:formaldehyde.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures significantly accelerate polymerization.[9] Consider starting at 0 °C and slowly warming to room temperature or slightly above, while monitoring closely.
-
Slow Reagent Addition: Instead of adding all reagents at once, add the formaldehyde solution dropwise to the mixture of the aminophenol and amine over an extended period. This keeps the instantaneous concentration of the highly reactive iminium ion low, favoring the desired mono-alkylation.
-
pH Control: The reaction is often acid-catalyzed, but strong acids can promote resinification.[4] Using the hydrochloride salt of the amine can provide a buffered, mildly acidic environment that is often sufficient.[4] If using a base, avoid strong bases like hydroxides; a tertiary amine like triethylamine can be a better choice.
Q2: I've isolated my product, but NMR and Mass Spec analysis show evidence of a second aminomethyl group being added to the ring. How can I prevent this bis-alkylation?
Answer: Bis-alkylation (or polysubstitution) occurs because the product of the initial Mannich reaction is often still reactive enough to undergo a second aminomethylation. Phenols are known to sometimes yield trisubstituted products under forcing conditions.[4]
Causality: The aminophenol ring is highly activated by two electron-donating groups. After the first aminomethyl group is added, the ring remains activated and can react with another iminium ion, especially if there are unreacted starting materials or a high concentration of the iminium ion present.
Troubleshooting & Mitigation Strategy:
-
Strict Stoichiometric Control: This is the most critical factor. Use a precise 1:1:1 molar ratio of your aminophenol, amine, and formaldehyde. Any excess of the amine and formaldehyde will drive the reaction towards polysubstitution.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting aminophenol. Stop the reaction as soon as the starting material has been consumed to prevent the product from reacting further.
-
Lower Temperature: As with polymerization, lower reaction temperatures decrease the rate of the second addition more significantly than the first, improving selectivity.[9]
Workflow for Preventing Polysubstitution ```dot
Caption: The influence of pH on C-alkylation vs. O-alkylation pathways.
Q4: The aminomethylation is not selective, and I am getting a mixture of ortho and para isomers. How can I control the regioselectivity?
Answer: Controlling regioselectivity in the Mannich reaction of aminophenols is challenging because both the hydroxyl and amino groups are ortho, para-directing. The final product ratio is determined by a combination of electronic and steric factors.
Causality:
-
Electronic Effects: Both -OH and -NH₂ groups activate the positions ortho and para to themselves through resonance stabilization of the reaction intermediate (the sigma complex). [6][10]* Steric Hindrance: The positions ortho to the existing substituents are more sterically hindered than the para position. A bulky amine or a substituted aminophenol will disfavor attack at the ortho position. [7][10] Troubleshooting & Mitigation Strategy:
-
Leverage Sterics:
-
Bulky Amines: Using a bulkier secondary amine (e.g., diisopropylamine instead of dimethylamine) can increase the steric demand of the attacking electrophile, favoring substitution at the less hindered para position.
-
Substituted Phenols: If your aminophenol is already substituted, the existing groups will sterically direct the incoming aminomethyl group.
-
-
Temperature Control: Lower temperatures often lead to higher selectivity. At higher temperatures, there is enough energy to overcome the activation barrier for the more sterically hindered ortho position, leading to a mixture of products. [10]3. Solvent Effects: The choice of solvent can influence the transition state energies for ortho and para attack. Experimenting with different solvents (e.g., ethanol, dioxane, or toluene) may alter the product ratio.
| Parameter | Effect on Ortho Product | Effect on Para Product | Rationale |
| Increase Amine Bulk | Decrease | Increase | Increases steric hindrance at the ortho position. [7] |
| Increase Temperature | Increase | Decrease (relative %) | Provides more energy to overcome the steric barrier for ortho attack. [10] |
| Bulky Phenol Substituent | Decrease | Increase | Existing groups on the ring block access to adjacent ortho sites. |
Frequently Asked Questions (FAQs)
Q: How critical is the quality of my formaldehyde and amine? A: Extremely critical. Use a fresh, high-quality source of formaldehyde (e.g., a recently opened bottle of 37% aqueous solution or freshly cracked paraformaldehyde). Old formaldehyde can contain significant amounts of formic acid, which can alter the pH and cause side reactions. Similarly, the amine should be pure; impurities can act as catalysts for undesired pathways. [9] Q: What is the best way to monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. Use a suitable solvent system that clearly separates your starting aminophenol, the desired product, and potential side products (e.g., bis-alkylated product). The bis-alkylated product will typically have a different polarity and thus a different Rf value. For more quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction. [11] Q: Can I use a primary amine in this reaction? A: Yes, but with caution. When a primary amine is used, the resulting Mannich base is a secondary amine. This product can then react again with formaldehyde and another molecule of the aminophenol, leading to a complex mixture of products, including tertiary amines. [12][13]If you must use a primary amine, use it as the limiting reagent and carefully monitor the reaction to isolate the desired secondary amine product before it reacts further.
Q: My aminophenol starting material is discolored (pink/brown). Can I still use it? A: Discoloration indicates oxidation of the aminophenol. [16]These oxidized impurities can interfere with the reaction and complicate purification. While a very faint discoloration might be acceptable for initial trials, it is highly recommended to purify the aminophenol before use, for example, by recrystallization, often with a small amount of a reducing agent like sodium bisulfite. [16]Store aminophenols under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidation. [16]
Key Experimental Protocols
Protocol 1: General Procedure for the Mannich Synthesis of 4-((Dimethylamino)methyl)-2-aminophenol
This protocol is a representative example and should be optimized for specific substrates.
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminophenol (5.45 g, 50 mmol) and dimethylamine hydrochloride (4.50 g, 55 mmol). Add ethanol (50 mL) and stir until all solids are dissolved. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Add aqueous formaldehyde (37 wt. %, 4.5 mL, 55 mmol) to the dropping funnel. Add the formaldehyde solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent) every hour until the 2-aminophenol spot has disappeared.
-
Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add a saturated solution of sodium bicarbonate until the pH is ~8-9 to neutralize the amine salt.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Mannich base.
Protocol 2: TLC Monitoring of the Reaction
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "R" (Reaction Mixture).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your starting aminophenol.
-
In the "R" lane, spot a sample of your reaction mixture (quenched with a drop of water/bicarbonate if acidic).
-
In the "CO" lane, spot both the starting material and the reaction mixture on the same point.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate or ninhydrin for amines).
-
Analysis: The disappearance of the spot in the "SM" lane and the appearance of a new product spot (with a different Rf) in the "R" lane indicates reaction progress. The "CO" spot helps confirm the identity of the starting material spot in the reaction lane.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. oarjbp.com [oarjbp.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reelmind.ai [reelmind.ai]
- 11. biopharminternational.com [biopharminternational.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(Aminomethyl)-6-methylphenol hydrochloride in solution
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-6-methylphenol hydrochloride. As a substituted aminophenol, this compound possesses inherent stability challenges in solution that can impact experimental reproducibility, assay performance, and formulation development. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for 2-(Aminomethyl)-6-methylphenol hydrochloride in solution?
The principal degradation pathway for 2-(Aminomethyl)-6-methylphenol hydrochloride is oxidation.[1] The aminophenol moiety is highly susceptible to oxidative degradation, which can be accelerated by several factors including pH, oxygen exposure, light, and the presence of metal ions.[1][2] This process can lead to the formation of colored quinone-imine type species and other complex products, resulting in a loss of compound potency and the appearance of impurities.[1]
Q2: What are the common visual indicators of degradation?
A distinct change in the solution's color, typically to yellow or brown, is the most common visual sign of degradation.[1] This discoloration is due to the formation of oxidized, colored byproducts. However, it is critical to understand that the absence of a color change does not guarantee stability. Significant degradation can occur with the formation of colorless impurities. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary for a definitive assessment of stability and purity.
Q3: How does pH influence the stability of the solution?
The stability of aminophenol compounds is highly dependent on pH.[1]
-
Alkaline Conditions (pH > 7): In basic solutions, the phenolic hydroxyl group becomes deprotonated to form a phenoxide ion. This, along with the free amino group, significantly increases the molecule's susceptibility to oxidation.[1]
-
Acidic to Neutral Conditions (pH < 7): Slightly acidic to neutral pH conditions are generally preferred to enhance stability. The hydrochloride salt form of the compound aids stability in aqueous solutions by keeping the pH in the acidic range. Maintaining a slightly acidic environment (e.g., pH 4-6) helps to keep the amino group protonated and the phenol group in its less reactive protonated state, thereby slowing the rate of oxidation.[1][2]
Q4: What are the best practices for preparing and storing solutions to maximize stability?
To mitigate degradation, a multi-faceted approach to solution preparation and storage is required.
| Best Practice | Rationale |
| Use Deoxygenated Solvents | The primary degradation pathway is oxidation, which is accelerated by dissolved oxygen. Preparing solutions with solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon) minimizes this risk. |
| Protect from Light | Exposure to light, especially UV light, can induce photolytic degradation.[3] Solutions should always be prepared in an area with minimal light and stored in light-protecting containers, such as amber glass vials.[1] |
| Control Temperature | Higher temperatures increase the rate of all chemical reactions, including degradation.[4] Solutions should be stored at low temperatures (e.g., 2-8 °C), but one must be cautious of potential precipitation at lower concentrations.[1] |
| Maintain Acidic pH | As discussed in Q3, maintaining a slightly acidic pH is crucial. If not using a pre-buffered system, ensure the final solution pH is in the stable range. |
| Use Freshly Prepared Solutions | Whenever possible, prepare solutions fresh before use to ensure maximum potency and minimize the presence of degradants.[1] |
| Consider Inert Atmosphere | For maximum stability, especially for long-term storage, storing the solution under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1] |
Q5: Are there any known chemical incompatibilities?
Yes, 2-(Aminomethyl)-6-methylphenol hydrochloride should be considered incompatible with strong oxidizing agents and strong bases.[1] Strong bases will deprotonate the molecule, making it highly susceptible to rapid oxidation, while strong oxidizing agents will directly degrade the compound. Additionally, the presence of trace metal ions can catalyze oxidative degradation. The use of chelating agents like EDTA can be considered to sequester these metal ions.
Troubleshooting Guide
This section addresses common problems encountered during experimentation.
Problem 1: The solution has turned yellow or brown.
-
Possible Cause: This is a clear indicator of oxidation of the aminophenol group, leading to the formation of colored quinone-type compounds.[1][2] This process is accelerated by exposure to oxygen, light, and/or an alkaline pH.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored solutions.
Problem 2: A precipitate has formed in the solution.
-
Possible Causes:
-
The concentration of the compound exceeds its solubility at the storage temperature.
-
The pH of the solution has shifted, impacting solubility.
-
Degradation products, which may be less soluble, are precipitating out of the solution.
-
-
Troubleshooting Steps:
-
Check Solubility: Gently warm the solution to see if the precipitate redissolves. If it does, this indicates a solubility issue at lower temperatures. Consider preparing a more dilute solution or storing at a slightly higher temperature if stability allows.
-
Verify pH: Check and adjust the pH of the solution to the optimal acidic range.
-
Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. If it is a degradation product, the solution is unstable and should be discarded and prepared fresh under optimized conditions.
-
Problem 3: There is a loss of compound potency or activity in an assay.
-
Possible Cause: This is a strong indication of chemical degradation, even if no visual changes are apparent. The parent compound is being consumed, leading to lower effective concentrations.
-
Troubleshooting Steps:
-
Confirm Stability Under Assay Conditions: Verify the stability of the compound under the specific conditions of your assay (e.g., buffer composition, pH, temperature, incubation time).
-
Always Use Fresh Solutions: Prepare fresh solutions for each experiment to serve as a reliable positive control.
-
Implement a Stability-Indicating Method: Use an analytical technique like HPLC to quantify the exact concentration of the active compound in your solution immediately before use. This provides a definitive measure of integrity.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution
This protocol outlines the steps for preparing a solution of 2-(Aminomethyl)-6-methylphenol hydrochloride with enhanced stability for experimental use.
-
Solvent Deoxygenation:
-
Take your desired solvent (e.g., deionized water, PBS, or a suitable buffer).
-
Sparge the solvent with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Work in an area with minimal light exposure.
-
Accurately weigh the desired amount of 2-(Aminomethyl)-6-methylphenol hydrochloride.
-
Add the solid to a volumetric flask. Use an amber glass flask to protect from light.
-
Add a portion of the deoxygenated solvent and gently swirl to dissolve. Cautious sonication can be used, but avoid excessive heating.[1]
-
-
pH Adjustment (if necessary):
-
If not using a pre-buffered solvent, check the pH of the solution. If it is outside the optimal range (pH 4-6), adjust carefully using dilute HCl or another appropriate acid.
-
-
Final Volume and Storage:
-
Bring the solution to the final volume with the deoxygenated solvent and mix thoroughly.
-
If the solution is to be stored, overlay the headspace of the vial with an inert gas before sealing tightly.
-
Store the solution at 2-8 °C, protected from light.[1]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[5]
Caption: Workflow for stability-indicating HPLC method development.
-
Initial Method Development:
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[6]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[2]
-
Mobile Phase: A gradient elution using an acidic aqueous phase and an organic modifier is often effective.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Detection: Use a PDA detector to scan across multiple wavelengths to identify the optimal wavelength for the parent compound and any potential degradation products. A wavelength of ~275 nm can be a starting point.[2]
-
-
Forced Degradation Study:
-
The goal of this study is to intentionally degrade the compound to ensure the analytical method can separate the intact drug from its breakdown products.[7] The aim is to achieve 10-20% degradation.[7]
-
Prepare separate solutions of the compound and expose them to the stress conditions outlined in the table below.[1][8]
-
| Stress Condition | Example Protocol | Rationale |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 2-8 hours | Tests stability against acidic environments. |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 1-4 hours | Tests stability against alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature for 2-8 hours | Mimics oxidative stress, the likely primary degradation pathway. |
| Thermal Stress | Heat solution at 70-80 °C for 24-48 hours | Evaluates the effect of elevated temperature. |
| Photolytic Stress | Expose solution to light with ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Tests for light-induced degradation as per ICH Q1B guidelines.[9] |
-
Analysis and Method Refinement:
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms. A robust, stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new, well-separated peaks corresponding to degradation products.
-
If co-elution occurs, further optimize the mobile phase gradient, flow rate, or column chemistry until baseline separation is achieved.
-
-
Method Validation:
-
Once the method is finalized, it must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.[6]
-
References
-
Bocan, T. M. et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP. Retrieved from [Link]
-
Lupitan, J. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
African Rock Art. (n.d.). 2-(Aminomethyl)-6-methylphenol hydrochloride. African Rock Art. Retrieved from [Link]
-
Ravisankar, P. et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]
-
Barrett, K. A., & McBride, M. B. (2005). Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide. Environmental Science & Technology. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Global Research Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. ResearchGate. Retrieved from [Link]
-
Cerezo, A. et al. (2009). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2002). Detailed Examination of the Degradation of Phenol Derivatives Under Oxygen Delignification Conditions. PubMed. Retrieved from [Link]
-
Eramol. (n.d.). Analytical method development & stability studies. Eramol. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of Glyphosate and Aminomethylphosphonate by Manganese Oxide | Request PDF. ResearchGate. Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]
-
European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission. Retrieved from [Link]
-
PubMed. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. NCBI. Retrieved from [Link]
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Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
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Defense Technical Information Center. (1961). THERMAL DEGRADATION OF PHENOLIC POLYMERS. DTIC. Retrieved from [Link]
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PubMed. (2011). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. PubMed. Retrieved from [Link]
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MDPI. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. ResearchGate. Retrieved from [Link]
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Polimery. (2010). View of Synthesis, characterization, and thermal degradation process of poly-4-[(4-hydroxy-2-methylphenyl)irninomethyl]-2,6-dimethylphenol. Polimery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylphenol. PubChem. Retrieved from [Link]
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ResearchGate. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). NCBI. Retrieved from [Link]
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dealing with coloration issues in aminophenol synthesis
Welcome to the Technical Support Center for Aminophenol Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges related to product coloration. Aminophenols are notoriously sensitive compounds, and achieving a pure, colorless final product requires careful attention to detail throughout the synthesis, purification, and storage processes. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve coloration issues in your experiments.
Part 1: Core Troubleshooting Guide
Discoloration in aminophenol synthesis is almost invariably linked to oxidation. The electron-rich aromatic ring, activated by both an amino (-NH2) and a hydroxyl (-OH) group, is highly susceptible to oxidation by atmospheric oxygen, residual oxidants, or metallic impurities.[1][2] This oxidation process leads to the formation of highly colored, conjugated quinoid and polymeric structures, which can appear as yellow, brown, pink, purple, or even black impurities.[2][3][4] Even trace amounts of these byproducts can impart significant color to your material, compromising its purity and suitability for downstream applications, especially in the pharmaceutical industry.[1][5]
Use the following logical workflow to diagnose the source of coloration in your process.
Visual Troubleshooting Workflow
This diagram outlines a systematic approach to identifying the stage at which coloration issues are introduced.
Caption: Troubleshooting workflow for aminophenol discoloration.
Question 1: My final aminophenol product is off-white, yellow, or brown. What is the primary cause?
Answer: The most common cause is oxidation. Aminophenols, particularly the 2- and 4-isomers, are highly susceptible to air oxidation, which forms colored quinone-imine species that can polymerize.[2] This issue can be exacerbated by exposure to light, heat, and the presence of metal impurities which can catalyze the oxidation process.[1] The desired cream-white or white crystalline appearance is a key indicator of high purity.[6]
In-Depth Explanation: The Chemistry of Color Formation
The discoloration arises from the formation of a chromophore, a part of a molecule responsible for its color. In aminophenols, this process is initiated by the loss of electrons (oxidation).
-
Initial Oxidation: The aminophenol molecule is oxidized to a quinone-imine or a related radical species. These molecules are highly reactive.
-
Conjugation & Polymerization: These reactive intermediates can then react with other aminophenol molecules to form larger, polymeric structures. These extended systems of alternating double and single bonds (conjugation) absorb light in the visible spectrum, resulting in the observed color. The more extensive the conjugation, the darker the color.[2]
Caption: Simplified pathway of color formation in aminophenols.
Question 2: My reaction mixture turns dark during the synthesis itself. How can I prevent this?
Answer: Color formation during the reaction (e.g., catalytic hydrogenation of a nitrophenol) points to issues with the reaction conditions. The primary goal is to create an oxygen-free environment.
Troubleshooting Steps & Explanations:
-
Inert Atmosphere:
-
Action: Purge the reaction vessel thoroughly with an inert gas like nitrogen or argon before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.[7]
-
Causality: This displaces atmospheric oxygen, the most common culprit for oxidation.
-
-
Solvent Deoxygenation:
-
Action: Degas your solvents before use. This can be done by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Causality: Solvents can contain significant amounts of dissolved oxygen, which will readily oxidize your product, especially at elevated temperatures.
-
-
High-Purity Raw Materials:
-
Action: Ensure your starting materials (e.g., nitrophenol) are of high purity and free from metallic contaminants.[1]
-
Causality: Metal ions, particularly iron and copper, are potent catalysts for oxidation reactions. Impurities in starting materials can carry through and cause issues.
-
-
Temperature Control:
-
Action: Avoid excessive reaction temperatures. While higher temperatures can increase reaction rates, they also accelerate the rate of oxidation and degradation.
-
Causality: Oxidation reactions have their own activation energy. Providing excess thermal energy can promote the formation of unwanted colored byproducts. For instance, in the synthesis of p-aminophenol from nitrobenzene, higher temperatures can favor the formation of aniline as a byproduct.[8][9]
-
Question 3: The product looks clean after reaction, but develops color during workup and purification. What should I do differently?
Answer: This is a very common scenario. The workup and purification stages often involve quenching, extraction, filtration, and solvent removal, all of which are opportunities for air exposure. The key is to maintain a protective environment and, if necessary, add stabilizing agents.
Recommended Protocols & Justifications:
| Stage | Recommended Action | Scientific Rationale |
| Aqueous Workup / Extraction | Use deoxygenated water for all washes and extractions. Consider adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium sulfite to the wash solutions.[10] | This minimizes exposure to dissolved oxygen and the added reducing agent will quench any oxidized species that form, reverting them to the colorless aminophenol. |
| Filtration | Perform filtration quickly. For highly sensitive compounds, use Schlenk filtration techniques under an inert atmosphere.[7] | This minimizes the time the product cake is exposed to air while wet and most reactive. |
| Solvent Removal | Use a rotary evaporator under vacuum. If possible, break the vacuum with an inert gas rather than air. | This avoids prolonged exposure of the product solution to air, especially at the elevated temperatures often used for solvent removal. |
| Recrystallization | Add activated carbon to the hot solution to adsorb colored impurities.[10] For stubborn coloration, add a small quantity of sodium dithionite (hydrosulfite) to the recrystallization solvent.[10][11] | Activated carbon has a high surface area that effectively adsorbs large, flat, conjugated molecules (the colored impurities). Sodium dithionite acts as a powerful reducing agent in solution to destroy color bodies.[12] |
Part 2: Detailed Experimental Protocol
Protocol: Decolorizing Recrystallization of 4-Aminophenol
This protocol combines the use of a reducing agent and an adsorbent to effectively remove colored impurities.
Materials:
-
Crude, colored 4-aminophenol
-
Deionized water (deoxygenated by sparging with N₂ for 30 min)
-
Activated carbon (decolorizing charcoal)
-
Sodium hydrosulfite (Na₂S₂O₄, also known as sodium dithionite)
-
Standard recrystallization glassware
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a reflux apparatus and ensure a slow, steady stream of inert gas is flowing through the system to maintain an inert atmosphere.
-
Dissolution: To a round-bottom flask, add your crude 4-aminophenol. Add deoxygenated water (approx. 15-20 mL per gram of crude product, adjust as needed for solubility).
-
Addition of Protectants: Add sodium hydrosulfite (approx. 0.1 g per 10 g of crude product) and activated carbon (approx. 0.2 g per 10 g of crude product) to the flask.[10][11]
-
Expert Insight: Sodium hydrosulfite is a powerful reducing agent that will chemically reduce the colored quinoid impurities back to the colorless aminophenol form.[12] The activated carbon will then adsorb these and other high-molecular-weight impurities.
-
-
Heating: Gently heat the mixture to boiling with stirring until all the 4-aminophenol has dissolved. The solution should be a colorless or very pale yellow liquid with suspended black carbon particles.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner or Hirsch funnel containing a pad of Celite over the filter paper. This step removes the activated carbon and any other insoluble matter.
-
Trustworthiness Check: Performing this step quickly is crucial to prevent the product from crystallizing prematurely in the funnel.
-
-
Crystallization: Transfer the hot, clear filtrate to a clean flask, blanket with inert gas, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold, deoxygenated 1% sodium hydrosulfite solution to remove any remaining soluble impurities and protect the product from immediate oxidation.[10]
-
Drying & Storage: Dry the purified product thoroughly under vacuum at a moderate temperature (e.g., 50°C).[10] Immediately transfer the dry, white, stable product to an amber, airtight container and store under a nitrogen atmosphere in a cool, dark place.[1][13]
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is 3-aminophenol generally more color-stable than 2- or 4-aminophenol? A: The relative positions of the -NH₂ and -OH groups are key. In 2- and 4-aminophenol, the groups are ortho and para to each other, respectively. This arrangement allows for direct resonance stabilization of the oxidized (quinone-imine) form, making oxidation more favorable. In 3-aminophenol, the groups are meta, and this direct conjugation pathway to a stable quinone-like structure does not exist, making it significantly more resistant to oxidation.[2]
Q2: Can I use antioxidants like BHT or ascorbic acid to stabilize my aminophenol? A: Yes, antioxidants can be very effective, particularly for stabilizing solutions or for long-term storage.[1][13] Ascorbic acid (Vitamin C) is an excellent reducing agent and can be added to solutions to prevent color formation.[7] Butylated hydroxytoluene (BHT) is a radical scavenger. The choice depends on compatibility with your solvent system and downstream applications. For instance, an HPLC detection method for p-aminophenol impurities specifically adds ascorbic acid to the solvent to prevent degradation during analysis.[14]
Q3: My aminophenol was pure and white, but it turned brown in storage after a few weeks. What happened? A: This is a classic case of slow oxidation due to improper storage. Aminophenols are sensitive to both air and light.[1][15] Even a tightly sealed container can have residual air, and repeated opening introduces more. Light, especially UV light, provides the energy to initiate oxidation. Always store purified aminophenols under an inert atmosphere (nitrogen or argon), in amber or foil-wrapped containers, and in a cool (2-8°C), dark location.[1][13]
Q4: I'm seeing a purple or blue color during my reaction. Is this normal? A: While yellow and brown are the most common colors from degradation, the formation of a purple or deep blue color during the oxidation of p-aminophenol, especially at low pH, has been documented.[3][4] This is often due to the formation of a specific, highly colored intermediate dye structure.[3] It is an indicator that oxidation is occurring and that protective measures (e.g., inert atmosphere) are insufficient.
Q5: Are there any purification methods that don't involve recrystallization? A: Yes, though recrystallization is often the most effective for achieving high purity. Other methods include:
-
Solvent Washing/Extraction: Washing the crude product with a specific solvent can remove certain impurities. For example, toluene can be used to extract impurities like aniline and residual nitrobenzene from a crude 4-aminophenol reaction mixture.[10] Similarly, washing with ketones like methyl isobutyl ketone has been shown to be effective.[16]
-
pH Adjustment: The amphoteric nature of aminophenols can be exploited. By carefully adjusting the pH of an aqueous solution, it's possible to precipitate the desired aminophenol while certain acidic or basic impurities remain in solution.[10][11]
-
Salt Formation: In some cases, impurities can be removed by converting them into salts. For example, adding specific acids can form salts with p-aminophenol, aiding its removal from a paracetamol mixture during filtration.[5]
References
-
How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. (2024). Kajay Remedies. [Link]
-
Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]
-
Understanding 4-Aminophenol Specifications: A Guide for Buyers. Emissary Trading. [Link]
-
Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules. [Link]
- Process for purifying crude 4-aminophenol.
- Process for the purification of p-aminophenol.
- Purification of p-aminophenol.
- Single step hydrogenation of nitrobenzene to p-aminophenol.
-
Strange purple compound when oxidizing p-aminophenol. Sciencemadness Discussion Board. [Link]
-
Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol. National Chemical Laboratory, Pune, India. [Link]
-
p - Aminophenol Material Safety Data Sheet. Techno PharmChem. [Link]
-
Method to remove impurities from acetaminophen synthesis experiment. Chemistry Stack Exchange. [Link]
- HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
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- 2. chemcess.com [chemcess.com]
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- 4. Sciencemadness Discussion Board - Strange purple compound when oxidizing p-aminophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 11. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 15. technopharmchem.com [technopharmchem.com]
- 16. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Navigating the Scale-Up Synthesis of 2-(Aminomethyl)-6-methylphenol Hydrochloride: A Technical Support Guide
This guide provides an in-depth technical resource for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride. Moving from the bench to bulk production presents unique challenges that require a robust understanding of the reaction mechanism, critical process parameters, and potential pitfalls. This document offers detailed protocols, troubleshooting solutions, and expert insights to facilitate a safe, efficient, and reproducible scale-up campaign.
Strategic Overview of the Synthetic Pathway
The industrial synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride is best approached through a controlled, multi-step sequence designed to maximize yield and purity while ensuring operational safety. The most logical and scalable pathway begins with o-cresol and proceeds through hydroxymethylation, chlorination, and amination, followed by the final salt formation. This stepwise approach provides critical control points to mitigate the formation of common impurities, such as polysubstituted byproducts, which can be prevalent in one-pot methodologies like the Mannich reaction when applied to activated phenols.
Caption: Overall synthetic workflow for 2-(Aminomethyl)-6-methylphenol HCl.
Detailed Experimental Protocols
The following protocols are designed for adaptability from pilot to production scale. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-(Hydroxymethyl)-6-methylphenol (Intermediate 1)
This reaction introduces the hydroxymethyl group ortho to the phenolic hydroxyl. The use of a base catalyst and controlled temperature is crucial to favor mono-substitution.
-
Reaction Scheme: o-Cresol + Formaldehyde → 2-(Hydroxymethyl)-6-methylphenol
-
Methodology:
-
Reactor Setup: Charge a suitable reactor with o-cresol and water.
-
Reagent Addition: Add a catalytic amount of a base, such as sodium hydroxide.[1]
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt%) to the reactor while maintaining the temperature between 20-30°C to control the initial exotherm.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours. Reaction progress should be monitored by HPLC or TLC until o-cresol consumption is maximized.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to a pH of ~7.[1]
-
Extraction & Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(Hydroxymethyl)-6-methylphenol, which can be purified further by crystallization or used directly in the next step if purity is sufficient.
-
Step 2: Synthesis of 2-(Chloromethyl)-6-methylphenol (Intermediate 2)
This step converts the benzylic alcohol to a more reactive chloromethyl group, preparing it for amination. The choice of chlorinating agent is critical for safety and efficiency at scale.
-
Reaction Scheme: 2-(Hydroxymethyl)-6-methylphenol + SOCl₂ → 2-(Chloromethyl)-6-methylphenol
-
Methodology:
-
Reactor Setup: Charge the reactor with 2-(Hydroxymethyl)-6-methylphenol and a suitable anhydrous, non-protic solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Cool the solution to 0-5°C. Add thionyl chloride (SOCl₂) dropwise via an addition funnel. This addition is highly exothermic and releases HCl and SO₂ gas; a robust gas scrubbing system is mandatory.
-
Reaction Conditions: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC/HPLC for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(Chloromethyl)-6-methylphenol is often used immediately in the next step due to its potential lachrymatory nature and instability.
-
Step 3: Synthesis of 2-(Aminomethyl)-6-methylphenol (Intermediate 3 - Free Base)
The key amine-forming step. Using a large excess of ammonia is critical to minimize the formation of secondary and tertiary amine byproducts.
-
Reaction Scheme: 2-(Chloromethyl)-6-methylphenol + NH₃ → 2-(Aminomethyl)-6-methylphenol
-
Methodology:
-
Reactor Setup: Charge a pressure-rated reactor with a solution of aqueous or alcoholic ammonia (a significant molar excess, e.g., >10 equivalents).
-
Reagent Addition: Cool the ammonia solution. Slowly add a solution of 2-(Chloromethyl)-6-methylphenol in a suitable solvent (e.g., THF or ethanol). The rate of addition should be controlled to keep the internal temperature below a set point (e.g., 25°C).
-
Reaction Conditions: Seal the reactor and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete as determined by HPLC.
-
Work-up: Cool the reactor and vent any excess ammonia pressure safely. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and solvent.
-
Extraction & Isolation: Redissolve the residue in water and basify with NaOH to a pH >10. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base of 2-(Aminomethyl)-6-methylphenol.
-
Step 4: Synthesis of 2-(Aminomethyl)-6-methylphenol Hydrochloride (Final Product)
The final step involves converting the free base into its more stable and handleable hydrochloride salt.
-
Reaction Scheme: 2-(Aminomethyl)-6-methylphenol + HCl → 2-(Aminomethyl)-6-methylphenol hydrochloride
-
Methodology:
-
Dissolution: Dissolve the crude free base in a suitable solvent, such as isopropanol or ethanol.[2]
-
Acidification: Cool the solution and add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) dropwise with vigorous stirring.[2]
-
Crystallization: The hydrochloride salt will precipitate. Continue stirring in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent to remove impurities.[2] Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to yield the final 2-(Aminomethyl)-6-methylphenol hydrochloride. Further purification can be achieved by recrystallization if necessary.[2]
-
Troubleshooting Guide
Scaling up a synthesis invariably introduces challenges. This section addresses common issues encountered during the synthesis of 2-(Aminomethyl)-6-methylphenol hydrochloride.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TS-001 | Low yield in Step 1 (Hydroxymethylation) | - Insufficient catalyst or base.- Suboptimal reaction temperature.- Incomplete reaction. | - Titrate the base to ensure the correct amount is added.- Optimize temperature; too low may slow the reaction, too high can promote side products.- Extend reaction time and monitor by HPLC for completion. |
| TS-002 | Formation of 2,4-bis(hydroxymethyl)-6-methylphenol | - High reaction temperature.- High ratio of formaldehyde to o-cresol. | - Maintain a controlled, moderate reaction temperature.- Use a molar excess of o-cresol relative to formaldehyde to favor mono-substitution.[2] |
| TS-003 | Incomplete conversion in Step 2 (Chlorination) | - Degradation of thionyl chloride due to moisture.- Insufficient amount of chlorinating agent. | - Ensure all glassware and solvents are rigorously dried.- Use a slight excess (e.g., 1.1-1.2 equivalents) of high-quality thionyl chloride. |
| TS-004 | Low yield and byproduct formation in Step 3 (Amination) | - Formation of secondary amine (bis-alkylation) or tertiary amine byproducts.- Inefficient mixing in a large reactor. | - Use a large excess of ammonia (>10 eq) to ensure the benzyl chloride reacts with ammonia rather than the product amine.- Ensure the reactor is equipped with an efficient stirring mechanism (e.g., overhead stirrer with appropriate impeller) for good mass transfer. |
| TS-005 | Difficulty isolating the free base (Intermediate 3) | - Emulsion formation during basic work-up.- Product has some water solubility. | - Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.- Perform multiple extractions (e.g., 3-5 times) with the organic solvent to ensure complete recovery. |
| TS-006 | Final product (HCl salt) is discolored (e.g., pink or brown) | - Presence of oxidized impurities from the amination step.- Degradation of the product during salt formation or drying. | - Consider a purification step for the crude free base before salt formation (e.g., activated carbon treatment or column chromatography).- Perform the salt formation and drying steps at lower temperatures.[2]- Use high-purity hydrochloric acid. |
| TS-007 | Poor crystal form or oily product after salt formation | - Incorrect solvent choice for crystallization.- Presence of impurities inhibiting crystallization. | - Screen different solvents (e.g., ethanol, methanol, acetone, or mixtures with ethers) for optimal crystallization.- Ensure the free base is of high purity before attempting salt formation. An impure starting material is a common cause of poor crystallization. |
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Start -> CheckByproducts [label="Yes"]; Start -> CheckSM [label="No"]; CheckByproducts -> IncreaseAmmonia [label="Yes"]; CheckByproducts -> CheckMixing [label="No"]; CheckSM -> IncreaseTimeTemp [label="Yes"]; CheckSM -> CheckMixing [label="No"]; }
Caption: Troubleshooting logic for the critical amination step.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the scale-up of this synthesis? A1: The main hazards are associated with the reagents used. Thionyl chloride (Step 2) is corrosive, reacts violently with water, and releases toxic gases (HCl, SO₂). The amination step (Step 3) can generate significant pressure from excess ammonia if the temperature is not controlled. The chlorination and amination reactions can also be exothermic, requiring adequate cooling and temperature monitoring to prevent runaway reactions. A thorough process safety review is essential before any scale-up.
Q2: What analytical techniques are recommended for in-process control (IPC)? A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress and purity at each stage due to its high resolution and quantitative capabilities.[3] Thin Layer Chromatography (TLC) can be used for quick qualitative checks. For the final product, techniques like NMR, FT-IR, and elemental analysis are necessary for full characterization, while Karl Fischer titration is important for determining water content.
Q3: How can the exothermic nature of the chlorination and amination steps be managed at scale? A3: Effective heat management is critical. Key strategies include:
-
Slow Reagent Addition: Adding the reactive agent (thionyl chloride or the chloromethyl intermediate) slowly and sub-surface allows the reactor's cooling system to dissipate the heat generated.
-
Adequate Cooling Capacity: Ensure the reactor's cooling jacket and coolant temperature are sufficient to handle the heat load of the reaction.
-
Dilution: Running the reaction at a more dilute concentration can help temper the exotherm, although this may impact cycle time and solvent costs.
Q4: Can a different amine be used in Step 3? A4: Yes, other primary or secondary amines can be used in place of ammonia, which would result in the corresponding N-substituted aminomethylphenols.[2] However, for the specific synthesis of 2-(Aminomethyl)-6-methylphenol, ammonia is the required reagent.
Q5: What is the best way to ensure consistent purity of the final hydrochloride salt batch-to-batch? A5: Consistency comes from strict control over process parameters. This includes:
-
Raw Material Quality: Use starting materials with consistent and high purity.
-
IPC Checkpoints: Implement strict in-process controls at the end of each step. Do not proceed to the next step until the intermediate meets its purity specification.
-
Controlled Crystallization: The final salt formation and crystallization should be performed under well-defined and consistent conditions (solvent, temperature profile, agitation rate) to ensure a consistent crystal habit and purity profile.
References
- The synthesis of 2-hydroxymethyl derivatives of phenols. ElectronicsAndBooks.
- Synthesis routes of 2-(Hydroxymethyl)-6-methylphenol. Benchchem.
- Reaction of 2-chloromethylphenols with enaminones. ResearchGate.
- Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. PrepChem.com.
- Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate.
- An In-depth Technical Guide to 2-(Aminomethyl)-4-methylphenol hydrochloride. Benchchem.
- Navigating the Synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride: A Technical Support Guide. Benchchem.
- 2-(Aminomethyl)-6-methylphenol | C8H11NO. BLD Pharm.
- 2-(Hydroxymethyl)-6-methylphenol | C8H10O2. PubChem.
- A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride. Benchchem.
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Technical Support Center: Long-Term Stability of Aminophenol Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term storage and stability of aminophenol salts. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to make informed decisions that ensure the integrity of your experiments and products.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns regarding the stability of aminophenol salts.
Q1: My container of 4-aminophenol, which was initially white, has turned pinkish-brown. Is it still usable?
A: This is the most frequently encountered issue and is a visual indicator of degradation. The discoloration is caused by oxidation.[1][2]
-
The Mechanism: Aminophenols, particularly the ortho- (2-) and para- (4-) isomers, are highly susceptible to oxidation. The electron-rich benzene ring, activated by both the amino (-NH₂) and hydroxyl (-OH) groups, readily reacts with atmospheric oxygen. This process is often accelerated by exposure to light and moisture.[1][3][4] The initial oxidation forms unstable quinone-imine intermediates, which are colored and can further polymerize into complex, dark-colored mixtures.[5][6] The meta- (3-) isomer is generally more stable against air oxidation.[4]
-
Usability: The usability of the discolored salt depends entirely on your application. For non-critical applications, it might be acceptable. However, for quantitative analysis, pharmaceutical formulation, or synthesis where stoichiometry is critical, the presence of these impurities can lead to failed reactions, inaccurate results, and potential toxicity.[7][8] It is strongly recommended to purify the material (e.g., by recrystallization) or use a fresh, unoxidized lot.[2]
Q2: What are the critical environmental factors that I need to control for ensuring long-term stability?
A: The stability of aminophenol salts is primarily influenced by a combination of four factors: atmosphere, light, temperature, and humidity.
-
Atmosphere (Oxygen): As discussed in Q1, oxygen is the primary culprit behind discoloration and degradation. Minimizing its presence is the most effective step you can take.
-
Light: Light, particularly UV light, provides the activation energy for photochemical degradation pathways.[3][9] It can accelerate the oxidation process, leading to a more rapid decline in purity.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other potential degradation pathways.[10][11] While some aminophenol salts are stable at room temperature for short periods, long-term storage requires controlled, cooler temperatures.
-
Humidity: Moisture can act as a catalyst and a medium for degradation reactions.[12][13] For salts, absorbed water can create a solution phase on the surface of the crystals, accelerating the reaction with atmospheric oxygen and potentially leading to hydrolysis.
Q3: What are the specific, recommended storage conditions for aminophenol salts?
A: Based on established safety data and chemical principles, the following conditions are recommended for maximizing the shelf-life of aminophenol salts.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 15–25 °C (Cool Room Temperature)[14][15] | This range minimizes the rate of thermal degradation without the need for refrigeration, which can sometimes introduce moisture condensation issues if not handled properly. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2][16] | For long-term storage (>6 months) or for high-purity grades, backfilling the container with an inert gas displaces oxygen, directly inhibiting the primary oxidation pathway. This is a critical step for sensitive applications. |
| Light Protection | Store in amber glass containers or in a dark location.[2][3] | Amber glass effectively blocks UV and other wavelengths of light that can initiate photodegradation. If amber containers are unavailable, wrapping a clear container in aluminum foil is a viable alternative. |
| Humidity | Store in a dry place, preferably in a desiccator. | Maintaining a low-humidity environment prevents the absorption of atmospheric water, which is crucial for preventing solution-mediated degradation on the solid's surface. |
| Container | Tightly sealed, well-closed containers.[3][16][17] | Prevents the ingress of both atmospheric oxygen and moisture. Ensure the cap and seal are of high quality and appropriate for chemical storage. |
Q4: I am developing a new drug substance based on an aminophenol derivative. How can I intrinsically improve its long-term stability?
A: This is an excellent question that gets at the heart of proactive drug development. The most effective strategy is salt formation .
-
Mechanism of Protection: The primary site of oxidation initiation is often the lone pair of electrons on the amino group. By reacting the aminophenol with an acid (e.g., hydrochloric acid, sulfuric acid, oxalic acid), you form a salt where the amino group is protonated (-NH₃⁺).[4][8] This protonation effectively "locks up" the lone pair, making the molecule significantly less susceptible to oxidation.
-
Choosing the Right Salt: Different acid counter-ions can impart different properties (solubility, melting point, hygroscopicity). Various salts of 4-aminophenol, for instance, include the hydrochloride, hydrosulfate, oxalate, and acetate, each with distinct physical properties.[4] The selection of the optimal salt form is a critical step in pre-formulation studies. Converting an aminophenol to its hydrochloride salt is a common and effective strategy for long-term storage.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My aminophenol salt has discolored. How do I confirm if it's simple oxidation or another impurity?
-
Solution: A multi-step analytical approach is required.
-
Visual Inspection: Note the color. Pinks, reds, and browns are classic signs of oxidation.[3]
-
Solubility Test: Oxidative degradation often leads to polymerization, creating larger, less soluble molecules. If your once-soluble material now leaves behind an insoluble residue in your chosen solvent, significant degradation has likely occurred.
-
Spectroscopic Analysis (HPLC-UV): This is the definitive method. Dissolve a sample and analyze it using a validated HPLC method.[18][19] Compare the chromatogram to a reference standard or a previous analysis of a fresh lot. The appearance of new peaks or a significant decrease in the area of the main peak confirms the presence of impurities. The degradation products often have different UV-Vis spectra, which can be observed with a Diode Array Detector (DAD).
-
Problem 2: I am observing inconsistent results in my assay, which uses an aminophenol salt solution prepared fresh daily from the same stock bottle.
-
Solution: This suggests that either the solid stock is degrading over time or the solution itself is unstable.
-
Assess the Solid Stock: First, re-qualify your solid starting material using the analytical methods described above. The stock bottle, opened multiple times, may have been repeatedly exposed to air and humidity, causing gradual degradation.
-
Evaluate Solution Stability: Aminophenols are often less stable in solution than in their solid salt form, especially in neutral or alkaline solutions.[20] Oxidation can occur rapidly in solution. Prepare a fresh solution and analyze its purity by HPLC immediately (T=0), and then re-analyze it after several hours under your typical laboratory conditions (light, temperature). A decrease in the main peak area over time indicates solution instability. If this is the case, solutions must be prepared immediately before use.
-
Visualizing Degradation & Storage Logic
Understanding the pathways and decision-making processes visually can reinforce best practices.
Caption: Primary degradation pathway for sensitive aminophenol salts.
Caption: Decision workflow for selecting appropriate storage conditions.
Experimental Protocol: Assessment of Long-Term Stability
This protocol outlines a self-validating system to quantitatively assess the stability of an aminophenol salt under defined conditions.
Objective: To determine the rate of degradation of an aminophenol salt under accelerated or long-term storage conditions.
Materials:
-
Aminophenol salt sample
-
Reference standard (high-purity)
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., phosphate or acetate)
-
Stability chambers or ovens set to desired temperature/humidity
-
Amber glass vials with inert caps
-
Validated HPLC system with a UV/DAD detector
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of your aminophenol salt sample at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase or diluent.
-
Perform an HPLC analysis to establish the initial purity profile.[18][19][21] This is your baseline (T=0) data. Record the peak area of the main compound and any impurities.
-
Confirm the identity of the main peak by comparing its retention time with the reference standard.
-
-
Sample Preparation for Storage:
-
Aliquot approximately 10-20 mg of the solid aminophenol salt into several amber glass vials.
-
For each condition being tested (e.g., 25°C/60% RH, 40°C/75% RH), prepare at least 3 vials per time point.
-
If testing the effect of atmosphere, backfill a set of vials with nitrogen or argon before sealing.
-
Leave the vial caps slightly loose for studies involving controlled humidity to allow for atmospheric exchange within the chamber.
-
-
Storage:
-
Place the prepared vials into the calibrated stability chambers set to the desired conditions.
-
Typical time points for sampling are 1, 3, and 6 months for long-term studies, or more frequent intervals for accelerated studies.
-
-
Analysis at Each Time Point:
-
At each designated time point, remove one set of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening to prevent condensation.
-
Accurately prepare a solution from the stored sample, identical in concentration to the T=0 sample.
-
Analyze by HPLC using the exact same method as the initial analysis.
-
-
Data Analysis and Interpretation:
-
Compare the chromatograms from each time point to the T=0 data.
-
Calculate the percentage of the main compound remaining.
-
Note the formation and growth of any new impurity peaks. A significant decrease (>2%) in the main peak area or the emergence of a significant impurity peak (>0.1%) indicates degradation.
-
This self-validating system, where each time point is compared against a well-defined T=0, provides robust and reliable stability data.
-
References
-
4-Aminophenol | C6H7NO | CID 403 - PubChem. (n.d.). PubChem. [Link]
-
Arun, K., & Jain, R. (2018). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed. [Link]
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Safety Data Sheet: 4-Aminophenol. (2024, September 18). Carl ROTH. [Link]
-
Impact of temperature on the oxidation of 2-Aminophenol. (n.d.). ResearchGate. [Link]
-
Safety Data Sheet: 4-Aminophenol. (2024, September 18). Carl ROTH. [Link]
-
Sun, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. [Link]
-
Aminophenol: Properties, Production, Reactions And Uses. (n.d.). Chemcess. [Link]
-
Manila, A., et al. (2019). Uncatalyzed peroxomonosulphate degradation of para aminophenol, a potential pollutant. ResearchGate. [Link]
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How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. (2024, June 20). Kajay Remedies. [Link]
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Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50, 113-118. [Link]
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Oancea, D., et al. (2006). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. [Link]
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Kalatzis, E., & Zarbi, I. (1976). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. Journal of Pharmaceutical Sciences, 65(1), 71-75. [Link]
-
Wyszecka-Kaszuba, E., et al. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329. [Link]
-
Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. (n.d.). ResearchGate. [Link]
-
Hassanein, M., et al. (2006). Study of the oxidation of 2-aminophenol by molecular oxygen catalyzed by cobalt(II) phthalocyaninetetrasodiumsulfonate in water. ResearchGate. [Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC. [Link]
-
A sensitive and rapid assay for 4-aminophenol in paracetamol drug and tablet formulation, by flow injection analysis with spectrophotometric detection. (2002). PubMed. [Link]
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Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). ResearchGate. [Link]
-
Degradation of 4-aminophenol by newly isolated Pseudomonas sp. strain ST-4. (2012). ResearchGate. [Link]
-
Bethu, M. S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. [Link]
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Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (2011). Biblioteka Nauki. [Link]
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Phenol, 4-amino-. (n.d.). NIST WebBook. [Link]
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4-Aminophenol - Solubility of Things. (n.d.). Solubility of Things. [Link]
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Opinion of the Scientific Committee on Consumer Safety on p-aminophenol (A16). (2011). European Commission. [Link]
-
Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical Research, 32(2), 549-561. [Link]
-
Oxidation of 2-aminophenol with molecular oxygen and hydrogen peroxide catalyzed by water soluble metalloporphyrins. (2007). ResearchGate. [Link]
-
Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress. (2004). PubMed. [Link]
-
Bethu, M. S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC - NIH. [Link]
-
Systematic Analysis of Poly(o-aminophenol) Humidity Sensors. (2017). ACS Omega. [Link]
-
Systematic Analysis of Poly( o -aminophenol) Humidity Sensors. (2017). ResearchGate. [Link]
-
Light effect on the stability of β-lapachone in solution: Pathways and kinetics of degradation. (2012). ResearchGate. [Link]
-
Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. (2013). NIH. [Link]
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Technical Support Center: Troubleshooting Poor Solubility of 2-(Aminomethyl)-6-methylphenol Hydrochloride
Welcome to the technical support guide for 2-(Aminomethyl)-6-methylphenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile chemical building block. As a compound possessing both a weakly acidic phenol group and a basic primary amine (present as a hydrochloride salt), its behavior in solution is highly dependent on environmental conditions, particularly pH. This guide provides in-depth, experience-driven answers to common questions, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve 2-(Aminomethyl)-6-methylphenol hydrochloride in neutral water. Why is it not dissolving as expected for a hydrochloride salt?
A: This is a common and excellent question that highlights the unique chemical nature of this molecule. While it is true that hydrochloride salts are formulated to enhance the aqueous solubility of basic compounds like amines[1][2][3], 2-(Aminomethyl)-6-methylphenol hydrochloride contains two key functional groups that influence its solubility in opposite ways depending on the pH.
-
The Aminomethyl Group (as Ammonium Chloride): The primary amine is protonated (R-NH₃⁺Cl⁻). This positive charge is what primarily confers water solubility to the molecule, as the ionic group interacts favorably with polar water molecules.[4]
-
The Phenolic Hydroxyl Group: The phenol group (-OH) is a weak acid. In neutral water (pH ≈ 7), this group is largely protonated and uncharged. Phenols themselves have limited water solubility that decreases as the size of the nonpolar ring structure increases.[5]
The core issue is that the pH of optimal solubility for the amine salt is acidic, while the phenol's solubility significantly increases at an alkaline pH where it deprotonates to form a highly polar phenolate ion (R-O⁻).[6][7] In neutral water, you are not in the optimal pH range for either group to maximize its contribution to solubility, potentially leading to poor dissolution.
Q2: What is the recommended starting solvent to achieve complete dissolution?
A: The choice of solvent is critical and depends on your experimental needs, such as the final desired concentration and compatibility with downstream applications. For general purposes, we recommend two primary approaches: preparing a diluted aqueous solution via pH adjustment or creating a concentrated organic stock solution.
| Solvent System | Concentration Potential | Recommended Use Case | Key Considerations |
| Acidified Deionized Water (pH 2-4) | Low to Moderate | Direct use in aqueous assays, formulations requiring a fully dissolved state in water. | The most direct way to leverage the hydrochloride salt form for aqueous solubility. Start with dilute HCl. |
| Dimethyl Sulfoxide (DMSO) | High | Creating high-concentration stock solutions for serial dilution into aqueous buffers. | DMSO is a powerful, polar aprotic solvent that can dissolve a wide array of compounds.[8][9] Ensure final DMSO concentration in your experiment is low (<0.5%) to avoid artifacts. |
| Ethanol (EtOH) | Low to Moderate | Intermediate solvent; can be useful for some formulations. | Solubility is generally lower than in DMSO or acidified water. May require warming. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low / Prone to Precipitation | Not recommended for initial dissolution. | The neutral pH is suboptimal. Furthermore, high chloride concentration from the buffer can suppress solubility due to the "common ion effect."[10][11] |
Q3: Can you explain in more detail how pH controls the solubility of this compound?
A: Certainly. The solubility of 2-(Aminomethyl)-6-methylphenol hydrochloride as a function of pH can be visualized as a "U-shaped" curve, where it is most soluble at very low and very high pH values, with a point of minimum solubility (the isoelectric point) in the intermediate pH range.
-
At Low pH (e.g., pH < 4): The aminomethyl group is fully protonated and positively charged (R-NH₃⁺), which promotes strong interaction with water. The phenol group is protonated (R-OH) and neutral. The overall molecule carries a net positive charge, rendering it highly soluble.
-
At Mid-range pH (e.g., pH 7-9): As the pH increases, the phenolic proton can begin to dissociate, creating a negative charge (R-O⁻), while the ammonium group begins to deprotonate, losing its positive charge (R-NH₂). In the pH range where the molecule has both charged and uncharged forms or exists as a neutral zwitterion, intermolecular forces can lead to aggregation and precipitation, resulting in minimal solubility.
-
At High pH (e.g., pH > 11): The aminomethyl group is fully deprotonated and neutral (R-NH₂). The phenol group is fully deprotonated to the phenolate anion (R-O⁻).[7][12] The molecule carries a net negative charge, which again promotes high water solubility.
This relationship is crucial for avoiding precipitation when diluting the compound into a final buffer system.
Caption: pH-dependent solubility of 2-(Aminomethyl)-6-methylphenol.
Troubleshooting Workflow & Protocols
Q4: I'm still having trouble dissolving the compound. What is a systematic workflow I can follow?
A: If you are encountering persistent issues, a logical, step-wise approach is the most effective way to solve the problem. The following workflow integrates physical and chemical methods to maximize your chances of success.
Caption: Systematic workflow for dissolving difficult compounds.
Protocol 1: Preparation of a 1 mg/mL Aqueous Solution
This protocol is designed for applications requiring a purely aqueous solution.
Objective: To prepare a clear, 1 mg/mL solution of 2-(Aminomethyl)-6-methylphenol hydrochloride in water.
Materials:
-
2-(Aminomethyl)-6-methylphenol hydrochloride powder
-
Deionized water (DI H₂O)
-
1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Sterile conical tube or glass vial
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh Compound: Accurately weigh 10 mg of 2-(Aminomethyl)-6-methylphenol hydrochloride and place it into a 15 mL conical tube.
-
Initial Solvent Addition: Add 9.0 mL of DI H₂O to the tube. Cap securely.
-
Initial Mixing: Vortex the suspension vigorously for 1 minute. The compound will likely not dissolve completely, forming a fine suspension.
-
pH Adjustment: Place the tube on a magnetic stirrer with a small stir bar. Place the pH probe into the suspension. Slowly add 1 M HCl dropwise until the pH of the solution is between 2.0 and 4.0.
-
Observe Dissolution: As the pH drops, the solid should begin to dissolve. Continue stirring for 5-10 minutes after the target pH is reached to ensure complete dissolution. The solution should become completely clear.
-
Final Volume Adjustment: Once fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original tube with a small amount of DI H₂O and add it to the flask. Bring the final volume to exactly 10.0 mL with DI H₂O.
-
Final Step (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter (e.g., PVDF or PES) to remove any potential microparticulates.
Protocol 2: Preparation of a 50 mg/mL High-Concentration DMSO Stock
This protocol is ideal for creating a concentrated stock that can be stored and diluted into experimental buffers as needed.
Objective: To prepare a clear, 50 mg/mL stock solution in 100% DMSO.
Materials:
-
2-(Aminomethyl)-6-methylphenol hydrochloride powder
-
Anhydrous, ACS-grade or higher Dimethyl Sulfoxide (DMSO)[9]
-
Glass vial with a PTFE-lined cap
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weigh Compound: Accurately weigh 50 mg of 2-(Aminomethyl)-6-methylphenol hydrochloride and add it to a clean, dry glass vial.
-
Solvent Addition: Add 1.0 mL of DMSO to the vial.
-
Vigorous Mixing: Cap the vial tightly and vortex at high speed for 2 minutes. The powder should largely disperse.
-
Sonication: Place the vial in a water bath sonicator. Sonicate for 15-30 minutes. The sonication provides localized energy to break apart the crystal lattice and facilitate dissolution.[13]
-
Gentle Warming (If Necessary): If a small amount of solid remains, warm the solution to 37-40°C for 10 minutes while mixing intermittently. Caution: Do not overheat, as this can degrade the compound.
-
Verification: The final solution should be completely clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: My compound dissolved in DMSO, but crashed out when I diluted it into my PBS buffer. What went wrong?
A: This is a classic solubility problem related to a phenomenon called "solvent shifting" or "antisolvent precipitation." You successfully dissolved the compound in a strong organic solvent (DMSO), but when you introduced this solution into an aqueous buffer where its intrinsic solubility is much lower, it precipitated.
The likely causes are:
-
Unfavorable pH: Your PBS buffer is at a physiological pH of ~7.4. As discussed in Q3, this is likely near the compound's isoelectric point, where its aqueous solubility is at a minimum.
-
Final Concentration Exceeds Solubility Limit: Even if the pH were optimal, the final concentration you are trying to achieve in the buffer may simply be higher than the compound's maximum solubility in that specific aqueous medium.
Solution:
-
Dilute into an Acidic Buffer: Instead of PBS, try diluting your DMSO stock into a buffer with a pH of 4 or lower (e.g., a citrate or acetate buffer).
-
Lower the Final Concentration: Perform serial dilutions to determine the maximum achievable concentration in your target buffer without precipitation.
-
Increase Co-solvent Percentage: For some in vitro assays, it may be acceptable to have a higher final percentage of DMSO (e.g., 1-2%), which can help maintain solubility. Always run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.
Reference Information
Comparison: Hydrochloride Salt vs. Free Base
Understanding the differences between the salt and free base forms is essential for selecting the right material for your application.[14]
| Property | 2-(Aminomethyl)-6-methylphenol Hydrochloride | 2-(Aminomethyl)-6-methylphenol (Free Base) | Rationale |
| Form | Salt (R-NH₃⁺Cl⁻) | Free Base (R-NH₂) | The HCl salt is formed by reacting the basic amine with hydrochloric acid.[2] |
| Aqueous Solubility | Generally Higher | Generally Lower | The ionic nature of the ammonium salt greatly enhances interactions with polar water molecules.[1][14] |
| Organic Solvent Solubility | Generally Lower | Generally Higher | The non-ionic free base is more soluble in less polar organic solvents. |
| Stability | More stable, less prone to air oxidation | Less stable, can oxidize over time | Protonation of the amine reduces its reactivity and susceptibility to oxidative degradation.[14] |
| Handling | Typically a crystalline, free-flowing solid | Can be an oil or a lower-melting-point solid | Salts often have higher melting points and better crystalline properties, making them easier to handle and weigh. |
| Primary Use | Aqueous formulations, drug products for oral/IV administration.[14] | Organic synthesis, reactions requiring a nucleophilic amine. | The free base is required for reactions where the amine's lone pair of electrons must be available to act as a nucleophile. |
References
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Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Jafvert, C. T., et al. (1997). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 42(6), 1165-1168. ACS Publications. [Link]
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Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]
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Solubility and pH of phenol. (n.d.). Creative Chemistry. Retrieved January 7, 2026, from [Link]
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Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-7. [Link]
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- Kanth, R. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
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Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]
- Wang, S., et al. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Molecules, 28(19), 6799.
- 2-(Aminomethyl)-6-methylphenol hydrochloride. (n.d.). African Rock Art.
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Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Amines. (n.d.). Purdue University. Retrieved January 7, 2026, from [Link]
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Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]
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Amines as Bases. (2014). Chemistry LibreTexts. [Link]
- Miyazaki, S., et al. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 72(1), 88-90.
- Application Notes and Protocols: 2-(Aminomethyl)-4-methylphenol Hydrochloride as a Pharmaceutical Building Block. (n.d.). Benchchem.
- Sudo, R., et al. (2015). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of pharmaceutical sciences, 104(7), 2242-2248.
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Why does HCl (hydrochloric acid) not dissolve in water but NaCl (sodium chloride) does? (2022). Quora. [Link]
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Scientific Committee on Consumer Safety. (2012). Opinion on 6-amino-m-cresol (A75). European Commission. [Link]
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-
2-(aminomethyl)phenol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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2-Chloro-6-methylphenol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical. [Link]
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Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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DMSO HCl. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Dimethyl Sulfoxide (DMSO). (n.d.). gChem Global. Retrieved January 7, 2026, from [Link]
-
2,4-bis(octylthiomethyl)-6-methylphenol. (n.d.). The Good Scents Company. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Optimizing HPLC Separation of Aminophenol Isomers
Welcome to the dedicated support center for resolving challenges in the HPLC separation of aminophenol isomers. This guide is structured to provide immediate, actionable solutions to common issues encountered in the laboratory. As researchers, scientists, and drug development professionals, your time is valuable. Therefore, this resource is designed to be a practical bench-top companion, blending fundamental chromatographic principles with field-proven troubleshooting strategies.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format. Each answer provides not just a solution, but also the underlying scientific reasoning to empower your future method development.
Q1: I'm seeing severe peak tailing for all my aminophenol isomers. What is the primary cause and how can I fix it?
A1: Peak tailing for aminophenol isomers, which are basic compounds, is most commonly caused by secondary interactions between the protonated amine groups of the analytes and acidic residual silanol groups (Si-OH) on the surface of conventional silica-based reversed-phase columns.[1][2][3] This interaction creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to lag and resulting in asymmetrical peaks.[1][3]
Here’s a systematic approach to mitigate this issue:
1. Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to control the ionization of both the analytes and the silanol groups.[3][4]
-
Lowering the pH: Operating at a lower pH (e.g., pH 2.5-3.5) using an additive like formic acid or phosphoric acid will protonate the silanol groups, minimizing their ability to interact with the protonated aminophenol isomers.[3][5]
-
Increasing the pH: Alternatively, increasing the pH (e.g., to pH > 8, if your column is stable at high pH) will deprotonate the aminophenol, neutralizing its charge and reducing its interaction with any ionized silanols. However, be aware that operating at a pH close to the pKa of the analytes can lead to peak shape issues if the buffering capacity is insufficient.[4]
2. Employ a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, less reactive group (like a trimethylsilyl group) to prevent these secondary interactions.[3] If you are using an older, non-end-capped column, switching to a modern, base-deactivated column is highly recommended for analyzing basic compounds like aminophenols.[6]
3. Use of Mobile Phase Additives: A competing base, such as triethylamine (TEA), can be added to the mobile phase in low concentrations (e.g., 10-25 mM).[7] TEA will preferentially interact with the active silanol sites, effectively shielding the aminophenol isomers from these secondary interactions. However, with modern high-purity silica columns, the use of TEA is often unnecessary.[7]
Q2: My o-, m-, and p-aminophenol isomers are co-eluting or have very poor resolution. How can I improve their separation?
A2: Achieving baseline separation of positional isomers like aminophenols can be challenging due to their similar physicochemical properties. Here are several strategies to enhance resolution, ranging from simple mobile phase adjustments to more advanced column chemistry considerations.
1. Optimize the Mobile Phase Composition:
-
Organic Modifier: The choice and concentration of the organic modifier (typically acetonitrile or methanol) significantly impact selectivity.[8][9] If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions with the stationary phase and improve separation.[9]
-
Gradient Elution: If you are running an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.[8]
2. Adjust the Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially resolving co-eluting peaks.[6][10] Try increasing the temperature in 5 °C increments (e.g., from 30 °C to 40 °C) and observe the effect on your separation.
3. Change the Stationary Phase: If mobile phase optimization is insufficient, a change in stationary phase chemistry is the next logical step.[11]
-
Phenyl-Hexyl Columns: These columns provide alternative selectivities to C18 phases through π-π interactions with the aromatic ring of the aminophenols.[6]
-
Pentafluorophenyl (PFP) Columns: PFP phases are particularly effective for separating positional isomers and compounds with polar functional groups due to a combination of hydrophobic, aromatic, and dipole-dipole interactions.[6]
-
Mixed-Mode Chromatography: This is a powerful technique for separating compounds with varying properties. A mixed-mode column combines reversed-phase and ion-exchange functionalities on a single stationary phase.[12][13] For aminophenol isomers, a column with both C18 and strong cation exchange (SCX) moieties can provide excellent separation.[12][14]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[15][16][17] It utilizes a polar stationary phase (like silica or an amino-bonded phase) with a high organic content mobile phase.[18][19]
Q3: I'm observing inconsistent retention times from one injection to the next. What are the likely causes?
A3: Shifting retention times are a common problem in HPLC and can usually be traced back to a few key areas.[20]
1. Insufficient Column Equilibration: This is a very common cause, especially when changing mobile phase composition or after a gradient run.[21] Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved.[1]
2. Mobile Phase Preparation Issues:
-
Inaccurate Composition: Small errors in preparing the mobile phase can lead to significant shifts in retention time.[21] Always use volumetric flasks for accurate measurements.
-
Buffer Instability: If you are using a buffer, ensure it is freshly prepared and within its effective buffering range.[21]
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inconsistencies and retention time shifts.[21]
3. Pump and System Issues:
-
Leaks: A leak in the system will cause a drop in pressure and an increase in retention times. Carefully inspect all fittings and connections.
-
Pump Malfunction: Worn pump seals or faulty check valves can lead to an inconsistent flow rate.[20] If you suspect a pump issue, perform a flow rate accuracy test.
4. Column Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times.[21] Using a thermostatted column compartment will provide more consistent results.[10]
Section 2: Frequently Asked Questions (FAQs)
Q: What are the pKa values for the aminophenol isomers, and why are they important for method development?
A: The pKa values for the aminophenol isomers are crucial for optimizing the mobile phase pH. There are two ionizable groups: the amino group (-NH2) and the phenolic hydroxyl group (-OH).
| Isomer | pKa1 (-NH3+) | pKa2 (-OH) |
| o-Aminophenol | 4.72[22] | 9.71[22] |
| m-Aminophenol | 4.30 | ~9.8 |
| p-Aminophenol | 5.48 | 10.30[23][24] |
Knowing these values allows you to select a mobile phase pH that ensures the analytes are in a consistent ionization state, which is critical for reproducible retention and good peak shape. For example, to ensure the amino groups are fully protonated, a mobile phase pH of ~2.5-3.5 would be appropriate.
Q: What is a good starting point for a generic HPLC method for aminophenol isomers?
A: A good starting point for method development would be a reversed-phase method using a modern, end-capped C18 column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 285 nm[14]
-
Injection Volume: 10 µL
This method provides a good starting point for further optimization based on the results you obtain.
Q: Can I use a single method to separate aminophenol isomers from their precursor, nitrobenzene?
A: Yes, it is possible to develop a single HPLC method to separate aminophenol isomers and nitrobenzene. Given the difference in polarity (nitrobenzene being significantly less polar than the aminophenols), a gradient reversed-phase method would be the most suitable approach. Nitrobenzene will be more strongly retained on a C18 column, eluting later than the aminophenol isomers.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Systematic Troubleshooting for Poor Peak Shape (Tailing)
This protocol provides a step-by-step workflow to diagnose and resolve peak tailing for aminophenol isomers.
Objective: To systematically identify the cause of peak tailing and implement corrective actions to achieve symmetrical peaks (Asymmetry Factor < 1.2).
Methodology:
-
Initial Assessment:
-
Inject a standard solution of the aminophenol isomers and record the chromatogram.
-
Calculate the asymmetry factor for each peak.
-
-
Mobile Phase pH Optimization:
-
Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using appropriate buffers (e.g., phosphate or formate).
-
Sequentially run the analysis at each pH, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection (minimum 15 column volumes).
-
Compare the peak asymmetry at each pH to determine the optimal condition.
-
-
Column Evaluation:
-
If pH optimization does not resolve the tailing, the issue may be with the column.
-
Switch to a new, high-quality, base-deactivated C18 or Phenyl-Hexyl column and repeat the analysis with the optimized mobile phase.
-
-
Mobile Phase Additive (If Necessary):
-
If tailing persists even with a new column, consider adding a competing base like triethylamine (TEA) to the mobile phase at a concentration of 10-25 mM. Note: This is generally a last resort with modern columns.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for peak tailing.
Protocol 2: Method Development for Baseline Resolution of o-, m-, and p-Aminophenol
Objective: To develop an HPLC method that achieves baseline resolution (Rs > 1.5) for all three aminophenol isomers.
Methodology:
-
Initial Screening with Different Stationary Phases:
-
Screen three different column chemistries: a standard C18, a Phenyl-Hexyl, and a Mixed-Mode (RP/SCX) column.
-
For each column, run a generic gradient (e.g., 5-95% Acetonitrile in 0.1% Formic Acid over 20 minutes).
-
Identify the column that provides the best initial selectivity.
-
-
Optimization of Mobile Phase:
-
Using the best column from the initial screening, optimize the mobile phase.
-
Organic Modifier: Compare the separation using acetonitrile versus methanol.
-
Gradient Slope: Adjust the gradient slope to improve the separation of the most closely eluting pair. A shallower gradient will increase resolution.
-
-
Temperature Optimization:
-
Evaluate the effect of column temperature on the separation. Test at 30°C, 40°C, and 50°C.
-
Select the temperature that provides the best balance of resolution and analysis time.
-
-
Flow Rate Adjustment:
-
If necessary, reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to increase the number of theoretical plates and improve resolution, at the cost of a longer run time.[6]
-
Method Development Workflow
Caption: Systematic approach to method development.
References
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. Available at: [Link]
-
Hydrophilic Interaction (HILIC) Columns - Biocompare. Available at: [Link]
-
Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]
-
Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Available at: [Link]
-
4-Aminophenol | C6H7NO | CID 403 - PubChem. Available at: [Link]
-
The pK a values for aminophenols isomers | Download Table - ResearchGate. Available at: [Link]
-
2-Aminophenol | C6H7NO | CID 5801 - PubChem. Available at: [Link]
-
4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Available at: [Link]
-
Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography - ResearchGate. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing). Available at: [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - NIH. Available at: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. Available at: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
-
Common Issues in HPLC Analysis - Medikamenter Quality Services. Available at: [Link]
-
Separation of Isomers - Pyvot Tech. Available at: [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. Available at: [Link]
-
Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Available at: [Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]
-
What are the Common Peak Problems in HPLC - Chromatography Today. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
- US3845129A - Purification of p-aminophenol - Google Patents.
-
Access our Mixed-Mode Universe - HELIX Chromatography. Available at: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. Available at: [Link]
-
Separation of 3-Aminophenol on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
Determination of aminophenol isomers by high-speed liquid chromatography - PubMed. Available at: [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. Available at: [Link]
-
Reversed Phase Selectivity. Available at: [Link]
-
Experimental and Theoretical Study on the Interaction of P-Aminophenol Hydrochloride with H2O - ResearchGate. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines : Waters. Available at: [Link]
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- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
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- 19. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
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- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating the Challenges in the Characterization of Aminomethylated Phenols
Welcome, researchers and drug development professionals, to our dedicated resource for overcoming the hurdles in the characterization of aminomethylated phenols, also known as phenolic Mannich bases. These molecules are of immense interest in medicinal chemistry and materials science due to their diverse biological activities. However, their unique structural features—combining a phenolic hydroxyl group, an amino group, and an aromatic ring—present a distinct set of analytical challenges. This guide is structured to provide you with not only troubleshooting steps but also the underlying scientific rationale to empower your experimental choices.
The Core Challenge: A Molecule of Dual Personality
Aminomethylated phenols are bifunctional compounds, and this duality is the primary source of characterization difficulties. The acidic phenolic hydroxyl group and the basic aminomethyl group can engage in intra- and intermolecular interactions, influencing solubility, stability, and spectral properties. Furthermore, the synthesis of these compounds via the Mannich reaction can often lead to a variety of byproducts and isomers that complicate purification and analysis.[1][2]
Section 1: Troubleshooting Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of aminomethylated phenols. However, their polar and basic nature often leads to poor chromatographic performance.[3]
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for my aminomethylated phenol in reverse-phase HPLC?
A1: Peak tailing is a common issue for basic compounds like aminomethylated phenols on standard C18 columns. This is often due to strong interactions between the basic amino group and residual acidic silanol groups on the silica stationary phase. This secondary interaction leads to a mixed-mode retention mechanism, causing broader, asymmetric peaks.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to improve peak shape is to control the ionization state of your analyte.[4] By adjusting the mobile phase pH to be at least 2 units below the pKa of the aminomethyl group, you ensure it is consistently protonated. This minimizes interactions with silanol groups. A buffered mobile phase (e.g., using phosphate or acetate buffers) is crucial for reproducibility.[4]
-
Column Selection:
-
End-capped C18 Columns: Opt for columns that are thoroughly end-capped to minimize the number of accessible silanol groups.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the surface of the stationary phase, which helps to shield the silanol groups and provides alternative interactions, often improving peak shape for polar and basic compounds.[3]
-
Phenyl Columns: The pi-pi interactions offered by a phenyl stationary phase can provide a different selectivity for your aromatic analyte, potentially improving resolution from impurities.
-
-
Use of Additives: Low concentrations of additives like trifluoroacetic acid (TFA) can act as ion-pairing agents, improving peak shape. However, be mindful that TFA can suppress ionization in mass spectrometry. Formic acid or acetic acid are often better choices for LC-MS applications.[3]
Q2: My aminomethylated phenol has poor retention on a C18 column and elutes near the void volume. How can I increase its retention?
A2: This is a common problem for highly polar compounds.[3] When the analyte is significantly more polar than the mobile phase, it has minimal interaction with the non-polar stationary phase, leading to poor retention.
Troubleshooting Protocol:
-
Highly Aqueous Mobile Phases: Increase the aqueous component of your mobile phase. However, be aware that using more than 95% water on a conventional C18 column can lead to "phase dewetting" or collapse, resulting in a sudden loss of retention.[5] Using columns specifically designed for highly aqueous conditions (e.g., "AQ" type columns) is recommended.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[3][5] It utilizes a polar stationary phase (like silica or amide-bonded phases) and a mobile phase with a high organic content. Water acts as the strong eluting solvent.
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) into the mobile phase can form a neutral complex with your ionized analyte, increasing its hydrophobicity and retention on a reverse-phase column.
| Parameter | Standard RP-HPLC | HILIC |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide) |
| Mobile Phase | High Aqueous | High Organic |
| Analyte Suitability | Non-polar to moderately polar | Highly polar, ionizable |
| Common Issues | Poor retention of polar compounds | Salt solubility, equilibration times |
Table 1. Comparison of RP-HPLC and HILIC for Aminomethylated Phenol Analysis.
Section 2: Tackling NMR Spectroscopy Challenges
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. However, aminomethylated phenols can yield complex or uninformative spectra if not handled correctly.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals for my aminomethylated phenol broad, especially the -OH and -NH protons?
A1: Signal broadening is often a result of chemical exchange phenomena. The protons on the hydroxyl (-OH) and amino (-NH) groups can exchange with each other, with residual water in the solvent, or with acidic/basic impurities. This exchange occurs on a timescale that is similar to the NMR measurement, leading to a broadening of the signals. The rate of this exchange is highly dependent on temperature, concentration, and the solvent used.
Troubleshooting Protocol:
-
D₂O Exchange: To definitively identify the -OH and -NH protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The deuterium will exchange with the labile protons, causing their signals to disappear. This is a classic technique for identifying exchangeable protons.
-
Solvent Choice: Using a hydrogen-bond-accepting solvent like DMSO-d₆ can slow down the exchange rate of the -OH proton by forming strong hydrogen bonds, often resulting in a sharper signal.
-
Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow the exchange rate enough to sharpen the signals. Conversely, a higher temperature might coalesce exchange peaks into a single, sharper average peak.
Q2: I'm having trouble assigning the aromatic protons due to complex splitting patterns. How can I simplify the spectrum?
A2: The substitution pattern on the phenol ring dictates the complexity of the aromatic region. Ortho, meta, and para substitutions will give rise to distinct splitting patterns. The aminomethyl group is typically directed to the ortho or para position relative to the hydroxyl group during the Mannich reaction.[2][6]
Troubleshooting Workflow:
Caption: 2D NMR workflow for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are spin-spin coupled, helping you trace the connectivity of protons around the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to, allowing for unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for determining regiochemistry. It shows correlations between protons and carbons that are 2-3 bonds away. For example, the methylene protons of the aminomethyl group will show a correlation to the aromatic carbon they are attached to, confirming the site of substitution.
Section 3: Demystifying Mass Spectrometry Data
Mass spectrometry (MS) is vital for confirming molecular weight and probing fragmentation patterns. The choice of ionization technique is critical for aminomethylated phenols.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing the molecular ion peak for my compound using Electrospray Ionization (ESI). What's happening?
A1: Aminomethylated phenols are readily ionizable, so the absence of a molecular ion signal is unusual but can happen. ESI is a soft ionization technique that relies on the analyte being charged in solution.[7]
Troubleshooting Protocol:
-
Check Ionization Mode: Ensure you are running in positive ion mode. The basic aminomethyl group is easily protonated to form a [M+H]⁺ ion.
-
Optimize Mobile Phase: The pH of the solution being infused into the mass spectrometer is critical.[7] Adding a small amount of an acid like formic acid (0.1%) to your sample or mobile phase will promote protonation and enhance the [M+H]⁺ signal.
-
Look for Adducts: In addition to the [M+H]⁺ ion, look for adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present as trace contaminants. Sometimes, these adducts can be more stable and prominent than the protonated molecule.
Q2: What are the expected fragmentation patterns for an aminomethylated phenol in MS/MS?
A2: The fragmentation is typically directed by the most labile bonds and the formation of stable fragments.
Common Fragmentation Pathways:
-
Benzylic Cleavage: The most common fragmentation is the cleavage of the C-C bond between the aromatic ring and the aminomethyl group. This results in the loss of the amine moiety and the formation of a stable benzyl-type cation.
-
Loss of Water: The phenolic hydroxyl group can participate in the loss of a water molecule, especially in the gas phase.
-
Ring Fragmentation: The aromatic ring itself can fragment, though this usually requires higher collision energy.
Caption: Key MS/MS fragmentation pathways.
Section 4: Synthesis and Stability Concerns
The purity and stability of your starting material are paramount for accurate characterization.
Frequently Asked Questions (FAQs)
Q1: My aminomethylated phenol sample is discolored (yellow or brown). Is it degrading?
A1: Yes, discoloration is a strong indicator of degradation. Phenols are highly susceptible to oxidation, which can be catalyzed by light, air (oxygen), high pH, and trace metal ions.[8] This oxidation leads to the formation of colored quinone-type structures and other byproducts.[8]
Prevention and Handling:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Light Protection: Store samples in amber vials or protected from light to prevent photolytic degradation.[8]
-
pH Control: Solutions are generally more stable under slightly acidic conditions.[8]
-
Storage Temperature: Store solids and solutions at low temperatures (e.g., 2-8°C) to slow the rate of degradation.[9]
Q2: My reaction mixture from a Mannich synthesis is complex, with multiple spots on TLC. What are the likely byproducts?
A2: The Mannich reaction, while powerful, can generate several side products.[2][10]
Common Byproducts:
-
Bis-aminomethylation: If both ortho positions (and the para position) to the hydroxyl group are available, di- or even tri-substitution can occur.[10] Controlling the stoichiometry of the reactants is key to favoring mono-substitution.[10]
-
O-alkylation: The phenolic oxygen can compete with the ring carbons in attacking the iminium ion, leading to O-alkylated byproducts.[1]
-
Starting Material: Unreacted phenol, amine, or formaldehyde may remain.
-
Formaldehyde Polymers: Paraformaldehyde can polymerize, especially in the presence of impurities.[10]
Purification Strategies:
-
Acid-Base Extraction: This can be used to separate the basic aminomethylated product from neutral or acidic impurities like unreacted phenol.[1]
-
Column Chromatography: Silica gel chromatography is effective, but the polar and basic nature of the product may require the addition of a small amount of a base (like triethylamine or ammonia) to the eluent to prevent streaking and improve recovery.
By understanding the inherent chemical properties of aminomethylated phenols, you can proactively design your experiments to mitigate common characterization challenges. This guide serves as a starting point; always consult detailed analytical literature for specific method development.
References
- Benchchem. (n.d.). Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 3-(Aminomethyl)phenol Quantification.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- Benchchem. (n.d.). Technical Support Center: Improving the Stability of 3-(Aminomethyl)phenol in Solution.
- AK Scientific, Inc. (n.d.). 3-(Aminomethyl)phenol Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
- ResearchGate. (n.d.). Mannich reaction mechanism for phenols.
- Benchchem. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
- ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?
- Gasanov, B. R., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Not specified.
- Benchchem. (n.d.). A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases.
- Ciuciu, C., et al. (2016).
- Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 2-(Aminomethyl)-6-methylphenol Hydrochloride by Titration
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-(Aminomethyl)-6-methylphenol hydrochloride is a cornerstone of reliable and reproducible research. The choice of analytical methodology for this critical task directly impacts the quality and integrity of downstream applications, from preclinical studies to formulation development. While modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are often seen as the default, classical methods such as titration offer distinct advantages in terms of speed, cost-effectiveness, and precision for bulk purity assessment.
This guide provides an in-depth, field-proven perspective on the validation of 2-(Aminomethyl)-6-methylphenol hydrochloride purity using non-aqueous potentiometric titration. We will delve into the causality behind the experimental choices, present a detailed, self-validating protocol, and objectively compare its performance against the more contemporary HPLC method, supported by experimental data principles.
The Rationale for Non-Aqueous Titration of an Amine Hydrochloride
2-(Aminomethyl)-6-methylphenol hydrochloride is the salt of a weak organic base (the aminomethylphenol) and a strong acid (hydrochloric acid). The core of its basicity lies in the nitrogen atom of the aminomethyl group. In an aqueous solution, this amine hydrochloride exists in equilibrium, and the basicity of the amine is not sufficiently pronounced to yield a sharp, discernible endpoint with a standard aqueous titrant. This is a common challenge with amine salts and is a primary driver for moving to a non-aqueous solvent system.
The chosen methodology, non-aqueous potentiometric titration with perchloric acid , is a classic and robust approach for the assay of amine hydrochlorides.[1][2] The entire system is designed to overcome the limitations of water and enhance the basic character of the analyte.
-
The Solvent: Glacial Acetic Acid. Water is an amphiprotic solvent, meaning it can act as both a weak acid and a weak base. This allows it to compete with the weak base analyte for the titrant, leading to an indistinct endpoint.[3] Glacial acetic acid, a protogenic (acidic) solvent, is used to create a "leveling effect."[3] It enhances the basicity of the weak amine, making it behave as a stronger base than it would in water.
-
The Titrant: Perchloric Acid. Perchloric acid (HClO₄) dissolved in glacial acetic acid is a very strong acidic titrant, far stronger than aqueous mineral acids.[4] This ensures a complete and stoichiometric reaction with the weakly basic analyte, resulting in a sharp and significant potential change at the equivalence point.
-
The Chloride Sequestration: Mercuric Acetate. A critical consideration for titrating hydrochloride salts in acetic acid is the presence of the chloride ion (Cl⁻). The chloride ion itself is a weak proton acceptor and can interfere with the endpoint. To negate this, mercuric acetate is added to the sample solution. It reacts with the chloride ions to form poorly dissociated mercuric chloride, effectively removing the interfering ions from the reaction.[2]
-
The Detection: Potentiometry. Instead of a visual indicator, which can be subjective, potentiometric endpoint detection is employed. This involves monitoring the change in potential (in millivolts) of the solution as the titrant is added. A glass electrode and a reference electrode are used to measure this potential. The equivalence point, where the moles of titrant equal the moles of analyte, is identified as the point of the most rapid change in potential. This instrumental approach provides greater accuracy and precision.[5]
Experimental Protocol: Purity Assay by Non-Aqueous Potentiometric Titration
This protocol is a self-validating system, designed for accuracy and reproducibility in a research or quality control setting.
Apparatus
-
Automatic Potentiometric Titrator with a glass electrode and a sleeve-type calomel or silver-silver chloride reference electrode.
-
20 mL burette (minimum resolution of 0.02 mL).
-
Analytical balance (readable to at least 0.1 mg).
-
100 mL titration beakers.
-
Magnetic stirrer and stir bars.
Reagents and Solutions
-
Glacial Acetic Acid, AR grade.
-
Acetic Anhydride, AR grade.
-
Perchloric Acid (70%), AR grade.
-
Mercuric Acetate Solution: Dissolve 6 g of mercuric acetate in 100 mL of glacial acetic acid. Warm gently to dissolve if necessary.
-
Potassium Hydrogen Phthalate (KHP), primary standard: Dried at 120 °C for 2 hours and cooled in a desiccator.
-
Crystal Violet Indicator (for standardization): 0.1% w/v in glacial acetic acid.
Preparation of 0.1 M Perchloric Acid
-
To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid while stirring.
-
Slowly add 30 mL of acetic anhydride to the solution. Caution: This reaction is exothermic.
-
Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any residual water.
Standardization of 0.1 M Perchloric Acid
-
Accurately weigh approximately 500 mg of dried primary standard Potassium Hydrogen Phthalate (KHP) and dissolve it in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the prepared 0.1 M perchloric acid to a blue-green endpoint.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the titrant volume.
-
Calculate the molarity (M) of the perchloric acid solution.
Sample Preparation and Titration Procedure
-
Accurately weigh approximately 150 mg of 2-(Aminomethyl)-6-methylphenol hydrochloride into a 100 mL titration beaker.
-
Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Add 10 mL of the mercuric acetate solution and stir.
-
Immerse the electrodes in the solution and ensure the burette tip is below the surface of the liquid.
-
Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume (mL). The titrator should be set to record the first derivative to accurately determine the equivalence point.
-
Perform the titration in triplicate.
Calculation of Purity
The purity of 2-(Aminomethyl)-6-methylphenol hydrochloride is calculated as follows:
Purity (%) = (V × M × F × 100) / W
Where:
-
V = Volume of perchloric acid consumed at the equivalence point (mL)
-
M = Molarity of the standardized perchloric acid (mol/L)
-
F = Molar mass of 2-(Aminomethyl)-6-methylphenol hydrochloride (173.64 g/mol )
-
W = Weight of the sample (mg)
Experimental Workflow Diagram
Caption: Workflow for the purity validation of 2-(Aminomethyl)-6-methylphenol hydrochloride by non-aqueous potentiometric titration.
Comparative Analysis: Titration vs. High-Performance Liquid Chromatography (HPLC)
While titration is a powerful tool for determining the purity of a bulk substance, it is not a separation technique. This is a crucial distinction when comparing it to HPLC, which excels at separating the main component from its impurities.
| Feature | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction between the basic analyte and an acidic titrant in a non-aqueous solvent. | Differential partitioning of analytes between a stationary phase and a mobile phase. |
| Specificity | Lower. Titrates the total basic content. It may not distinguish between the main compound and basic impurities. | High. Can separate and individually quantify the main peak from impurities and degradation products.[6] |
| Precision | Very high. Relative Standard Deviation (RSD) is often ≤ 0.2%.[7] | High. RSD is typically < 1-2%.[7] |
| Accuracy | High, provided the specificity is adequate for the sample. | High. Determined by recovery studies of a spiked placebo. |
| Sensitivity | Lower. Typically used for assay of the main component (mg scale). | High. Can detect and quantify impurities at very low levels (ppm or ppb). |
| Analysis Time | Fast. A single titration can be completed in 5-10 minutes. | Slower. A typical HPLC run can be 15-30 minutes, plus system setup and equilibration time. |
| Cost & Complexity | Lower cost instrumentation. Simpler to perform for routine analysis. | Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance. Requires more extensive operator training. |
| Typical Use Case | Bulk purity assay, in-process controls, raw material testing where impurities are not expected to be basic. | Final product release testing, stability studies, impurity profiling, and when high specificity is required. |
Causality in Method Selection
The choice between titration and HPLC is driven by the specific question being asked.
-
For bulk purity and content uniformity, titration is often superior in precision and speed. If the manufacturing process is well-controlled and the impurity profile is known to be free of other basic substances, titration provides a highly accurate and efficient measure of the API content.[8]
-
For a complete picture of product quality, including impurities, HPLC is indispensable. The high specificity of HPLC allows for the separation and quantification of process-related impurities and degradation products that would be invisible to a titration method.[5][6] This is a regulatory expectation for final product release and stability testing.
Logical Relationship Diagram
Caption: The complementary roles of titration and HPLC in comprehensive purity validation.
Conclusion and Recommendations
The non-aqueous potentiometric titration method for the purity validation of 2-(Aminomethyl)-6-methylphenol hydrochloride is a robust, precise, and cost-effective technique. Its scientific foundation lies in leveraging a non-aqueous solvent system to enhance the basicity of the amine hydrochloride, allowing for a sharp and accurate endpoint that is unattainable in water. This method is exceptionally well-suited for:
-
Routine quality control of incoming raw materials.
-
In-process checks where a rapid assessment of bulk purity is required.
-
Assay determination where the impurity profile is well-characterized and known to be non-basic.
However, it is crucial to recognize the limitations of titration in terms of specificity. For a complete validation that aligns with modern pharmaceutical standards, especially for final product release and stability testing, the titration assay should be complemented by a high-specificity method like HPLC. HPLC provides the necessary granularity to detect, identify, and quantify individual impurities, ensuring a comprehensive understanding of the product's quality and safety profile.
Ultimately, the integration of both titration and chromatographic techniques provides a powerful and holistic approach to the purity validation of 2-(Aminomethyl)-6-methylphenol hydrochloride, ensuring data integrity from the laboratory bench to clinical application.
References
-
ResearchGate. (2020). Which one is better between assay by HPLC or assay by titration? [Online discussion]. Available at: [Link]
-
ResearchGate. (2015). Comparison of back-titration and HPLC concentration determinations... [Online publication]. Available at: [Link]
-
Pharmaceutical Technology. (2026). Multi-Compendial Compliance for Pharmaceutical Excipients–Part 2: A Detailed Assessment for Specification Equivalence. [Online article]. Available at: [Link]
-
PubChem. (n.d.). 2-(Aminomethyl)phenol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2023). Why titration method is more accurate than HPLC method? [Online discussion]. Available at: [Link]
-
Pharmaguideline Forum. (2020). Difference between auto titration assay and hplc assay. [Online forum post]. Available at: [Link]
-
H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). UNIT 2(b): Non-aqueous Titration. [Educational material]. Available at: [Link]
-
Slideshare. (n.d.). Non Aqueous Titrations. [Presentation]. Available at: [Link]
-
Allied Academies. (2016). Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami.... [Journal article]. Available at: [Link]
-
ASBASJSM College of Pharmacy. (n.d.). Theory of Non Aqueous Titrations. [Educational material]. Available at: [Link]
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A Comparative Guide to the Reactivity of Ortho- vs. Para-Aminomethylphenols
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
Ortho- and para-aminomethylphenols are foundational building blocks in medicinal chemistry and materials science. Their structures, combining a nucleophilic aromatic ring, a phenolic hydroxyl group, and a basic aminomethyl side chain, offer a rich tapestry of synthetic possibilities. However, the seemingly subtle difference in the placement of the aminomethyl group—adjacent (ortho) or opposite (para) to the hydroxyl function—imparts dramatically different chemical personalities to these isomers.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the reactivity of these two isomers. Moving beyond simple classification, we will explore the causality behind their divergent behaviors in key chemical transformations. By synthesizing mechanistic principles with experimental observations, this document aims to provide a predictive framework for leveraging the unique properties of each isomer in complex synthetic campaigns.
Part 1: The Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of a substituted phenol is fundamentally governed by the interplay between electronic effects (resonance and induction) and steric hindrance. In aminomethylphenols, both the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are classified as activating, ortho, para-directors for electrophilic aromatic substitution (EAS).[1][2]
The potent activating nature of the -OH group stems from its ability to donate a lone pair of electrons into the aromatic π-system, significantly increasing electron density at the positions ortho and para to it.[3][4] This donation stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack.[1] The aminomethyl group, while its nitrogen lone pair is not directly conjugated with the ring, acts as a weak electron-donating group through induction, further activating the ring.
Caption: Formation and reactivity of quinone methide intermediates.
D. Oxidation Reactions
The positional isomerism dictates fundamentally different outcomes upon oxidation. While direct comparative studies on aminomethylphenols are not abundant, compelling evidence from the closely related aminophenols shows that ortho-aminophenols tend to undergo oxidative condensation to form phenoxazone structures. [5]In contrast, para-aminophenols are oxidized to quinonimines that readily participate in addition reactions with nucleophiles, such as thiols. [5]This suggests that the ortho-aminomethylphenol isomer is predisposed to intramolecular cyclization or rapid condensation pathways upon oxidation, while the para isomer is more likely to form stable intermediates that engage in intermolecular reactions.
Part 3: Experimental Data & Protocols
Direct quantitative kinetic comparisons for these specific isomers are sparse in the literature. However, the collective body of synthetic work allows for a qualitative summary of their reactivity profiles.
Summary of Comparative Reactivity
| Feature / Reaction Type | ortho-Aminomethylphenol | para-Aminomethylphenol | Rationale & Causality |
| Intramolecular H-Bonding | Present | Absent | Proximity of -OH and -CH₂NH₂ groups in the ortho isomer. |
| Mannich Synthesis | Often the major, kinetically favored product. | Typically the minor product unless conditions are altered. | Chelation and transition state stabilization by the ortho hydroxyl group. [6] |
| Electrophilic Substitution | Favored at C4 (para to -OH) due to steric hindrance at C6. | Favored at C2/C6 (ortho to -OH) due to low steric hindrance. [7] | |
| Condensation Reactions | High reactivity, prone to self-condensation. | Moderate reactivity, favors linear polymerization or addition. | Facilitated by proximity of reacting groups via an ortho-quinone methide intermediate. [8] |
| Oxidation Pathway | Likely to undergo intramolecular cyclization/condensation. | Forms quinonimine intermediates that undergo intermolecular addition. | Analogy to aminophenol reactivity; proximity of groups dictates the subsequent reaction pathway. [5] |
Experimental Protocol 1: The Mannich Reaction for Ortho-Selective Aminomethylation
This protocol describes a general procedure for the synthesis of an ortho-aminomethylphenol, a reaction that typically shows a preference for the ortho isomer.
Materials:
-
Phenol (1.0 eq)
-
Secondary Amine (e.g., Dimethylamine, 40% aq. solution) (1.0 eq)
-
Formaldehyde (37% aq. solution) (1.0 eq)
-
Ethanol
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the phenol in ethanol.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
To the cooled solution, add the secondary amine dropwise, ensuring the temperature remains below 10 °C.
-
After the addition of the amine is complete, add the formaldehyde solution dropwise at the same temperature.
-
Once all reagents are added, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.
Causality Note: The high ortho selectivity observed in many phenolic Mannich reactions is attributed to the formation of a six-membered transition state involving the phenolic proton, which directs the electrophilic iminium ion to the adjacent position.
Experimental Protocol 2: Comparative Oxidation using a Mild Oxidant
This workflow is designed to qualitatively assess the different reaction pathways of the two isomers upon oxidation.
Caption: Experimental workflow for comparing isomer reactivity.
Conclusion
The reactivity of aminomethylphenols is a fascinating case study in how positional isomerism dictates chemical function. While both ortho and para isomers are activated aromatic systems, their reaction pathways diverge significantly.
-
The para-isomer generally behaves as a sterically unhindered, highly activated phenol, making it an ideal substrate for predictable electrophilic aromatic substitution at the positions ortho to the hydroxyl group.
-
The ortho-isomer's reactivity is profoundly influenced by intramolecular hydrogen bonding and the proximity of its two functional groups. This leads to unique, often rapid, condensation and cyclization pathways that are not readily accessible to the para isomer.
For the drug development professional and synthetic chemist, understanding these nuances is paramount. The choice between an ortho- or para-aminomethylphenol precursor is not arbitrary; it is a strategic decision that will guide the outcome of subsequent transformations. The ortho isomer offers a gateway to complex, fused heterocyclic systems and specific oligomeric structures, while the para isomer provides a reliable platform for building molecular complexity through standard aromatic substitution reactions.
References
-
Activity of different positions in phenol with respect to electrophilic aromatic substitution. (2015). Chemistry Stack Exchange. [Link]
-
Cinar, Z. et al. (2014). Reactivity Indices for ortho/para Monosubstituted Phenols. ResearchGate. [Link]
-
Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]
-
Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
-
Reddy, T. et al. (2018). Synthesis of aminomethylphenol derivatives via magnetic nano Fe3O4 catalyzed one pot Petasis borono-Mannich reaction. Journal of Chemical Sciences. [Link]
-
Li, J. et al. (2021). Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction. Bentham Science Publishers. [Link]
-
Eckert, K. G., & Eyer, P. (1983). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. Biochemical Pharmacology. [Link]
-
Wang, Y. et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PNAS. [Link]
-
Al-Amiery, A. A. et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]
-
Roman, G. (2010). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [Link]
-
Yang, P. et al. (2020). V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. Asian Journal of Organic Chemistry. [Link]
-
16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]
-
Liu, S. et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]
-
Weinhold, F. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Swarthmore College. [Link]
-
Ortho, meta and para substitution in aromatic compounds. (2018). YouTube. [Link]
-
Rokhina, E. & Virkutyte, J. (2011). Electrophilic substitution of phenol at orto and para positions. ResearchGate. [Link]
-
Csonka, R. et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
-
Arend, M. et al. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition. [Link]
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A Comparative Guide to the Biological Activity of 2-(Aminomethyl)-6-methylphenol and Related Aminophenols
Introduction
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry, renowned for their broad spectrum of biological activities. Within this class, aminophenols, which possess both hydroxyl and amino functionalities, exhibit particularly interesting properties, most notably as antioxidants and radical scavengers. The relative position of these functional groups (ortho, meta, or para) profoundly influences their chemical reactivity and biological efficacy.
This guide provides an in-depth comparison of the biological activities of 2-(Aminomethyl)-6-methylphenol against other structurally significant aminophenols. We will delve into the structure-activity relationships that govern their antioxidant, anti-inflammatory, and cytotoxic profiles. A special focus will be placed on the emerging role of closely related structures, such as 2-amino-6-methylphenol derivatives, as potent inhibitors of ferroptosis—a unique form of regulated cell death. By synthesizing experimental data and elucidating the causality behind established protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Section 1: The Foundation of Activity: Structure-Activity Relationships (SAR)
The biological activity of aminophenol derivatives is intrinsically linked to their molecular architecture. The presence of both a hydroxyl (-OH) group (a hydrogen donor) and an amino (-NH2) or aminomethyl (-CH2NH2) group on the aromatic ring is fundamental to their function, particularly in neutralizing free radicals.[1]
Key Structural Considerations:
-
Isomer Positioning: The spatial arrangement of the hydroxyl and amino groups is critical. It is well-established that ortho (1,2-substituted) and para (1,4-substituted) aminophenols exhibit significantly higher antioxidant activity than their meta (1,3-substituted) counterparts.[1][2] This is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after donating a hydrogen atom.[1]
-
The Aminomethyl Group: In 2-(Aminomethyl)-6-methylphenol, the amino group is not directly attached to the ring but is separated by a methylene (-CH2-) bridge. This modification can influence the compound's electronic properties, steric hindrance, and hydrogen-bonding capabilities, thereby altering its biological profile compared to a simple aminophenol.
-
Ring Substituents: The methyl group at the 6-position in the target molecule also plays a role. Alkyl groups are electron-donating, which can increase the electron density on the aromatic ring and enhance the hydrogen-donating ability of the phenolic hydroxyl group, potentially boosting antioxidant activity.
Below is a comparison of the key structures discussed in this guide.
Caption: Key aminophenol structures compared in this guide.
Section 2: Comparative Antioxidant and Radical Scavenging Activity
Antioxidant capacity is the most widely studied biological activity of aminophenols. This activity is primarily mediated through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] Assays like DPPH and ABTS are commonly used to quantify this potential.
The core principle of these assays is the neutralization of a stable colored radical by the antioxidant compound. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's scavenging ability.[4] The potency is typically expressed as the IC50 value (the concentration required to inhibit 50% of the radicals).
Comparative Antioxidant Data
| Compound | Assay | IC50 / Activity Metric | Source / Comments |
| 2-Amino-6-methylphenol Derivatives | Ferroptosis Inhibition | EC50: 25 nM - 207 nM | Potently prevent lipid peroxide accumulation, a key antioxidant function in this context.[5] |
| p-Aminophenol (para) | DPPH Radical Scavenging | Potent reactivity | Significantly more active than the meta isomer.[1][2] |
| o-Aminophenol (ortho) | DPPH Radical Scavenging | Potent reactivity | Significantly more active than the meta isomer.[1][2] |
| m-Aminophenol (meta) | DPPH Radical Scavenging | Little to no reactivity | The meta position hinders the formation of a stable radical.[1][2] |
| 4-Methyl-2-prenylphenol Derivatives | Fe²⁺-Chelation / Hemolysis Inhibition | High Activity | Aminomethyl derivatives showed high radical-scavenging and membrane-protective properties.[6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the ability of a compound to act as a free radical scavenger or hydrogen donor.[4]
Principle: The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color fades to a pale yellow. The decrease in absorbance is proportional to the antioxidant capacity.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in an amber bottle in the dark to prevent degradation.
-
Prepare a series of dilutions of the test compounds (e.g., 2-(Aminomethyl)-6-methylphenol, other aminophenols) and a standard antioxidant (e.g., Trolox, Gallic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control well, add 100 µL of DPPH solution and 100 µL of methanol.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the sample that causes 50% inhibition) from the graph. A lower IC50 value indicates higher antioxidant activity.
-
Caption: Standard workflow for the DPPH radical scavenging assay.
Section 3: Comparative Anti-inflammatory Activity
Inflammation is a biological response intrinsically linked to oxidative stress. Many compounds that are potent antioxidants also exhibit anti-inflammatory properties, often by interfering with inflammatory signaling pathways like NF-κB or inhibiting pro-inflammatory enzymes.[7][8]
Studies have shown that introducing an aminomethyl group to a phenolic compound can enhance its anti-inflammatory activity compared to the parent molecule.[9] This suggests that 2-(Aminomethyl)-6-methylphenol could possess significant anti-inflammatory potential. A common in vitro method to screen for this activity is the inhibition of albumin denaturation assay.
Comparative Anti-inflammatory Data
| Compound/Extract | Assay | % Inhibition / IC50 | Source / Comments |
| Aminomethyl Derivatives of a Pyrazolylphenol | Protein Denaturation | Higher activity than parent compound; some more active than Diclofenac standard. | Demonstrates the positive contribution of the aminomethyl moiety to anti-inflammatory action.[9] |
| Bulgarian Propolis Extracts (Phenolic-rich) | Albumin Denaturation | 73.59% - 78.44% | Significantly higher inhibition than Aspirin (58.44%).[10] |
| Phenolic Compounds from Habenaria digitata | COX-1/2, 5-LOX Inhibition | Potent, dose-dependent inhibition. | Highlights the ability of phenolics to target key inflammatory enzymes.[11][12] |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay uses heat to induce the denaturation of bovine serum albumin (BSA). An effective anti-inflammatory agent will protect the protein from denaturation.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Prepare various concentrations of the test compounds and a standard drug (e.g., Diclofenac Sodium, Aspirin).
-
-
Assay Procedure:
-
To 2 ml of the 1% BSA solution, add 200 µL of the test compound or standard drug solution.
-
The control consists of 2 ml of BSA solution and 200 µL of the vehicle (e.g., DMSO).
-
-
Incubation:
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
-
Measurement:
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
A higher percentage of inhibition indicates greater anti-inflammatory activity.
-
Section 4: Comparative Cytotoxicity
While biologically active, it is crucial to assess the potential toxicity of any compound intended for therapeutic use. Some aminophenols, particularly p-aminophenol (PAP), are known to be nephrotoxic (toxic to the kidneys).[13][14] The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan precipitate.[16][17] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Comparative Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity Metric (IC50) | Source / Comments |
| p-Aminophenol (PAP) | Jurkat T cells | Toxic at 10-250 µM | Toxicity involves GSH depletion and apoptosis.[18] |
| p-Aminophenol (PAP) | Rat Renal Epithelial Cells | More susceptible than hepatocytes | Demonstrates selective nephrotoxicity.[13] |
| N-acetyl-p-aminophenol (APAP) | Mouse Hepatocytes | Toxic over 18 hours | The common analgesic, acetaminophen, serves as a benchmark for aminophenol toxicity.[19] |
| N-acetyl-m-aminophenol (AMAP) | Mouse Hepatocytes | ~10-fold less toxic than APAP | Highlights how isomer position affects toxicity.[19] |
Experimental Protocol: MTT Cytotoxicity Assay
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells (e.g., a relevant cancer cell line or a normal cell line like HK-2) in a 96-well plate at a density of 1 × 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Gently shake the plate to ensure the formazan is fully dissolved.
-
Measure the absorbance using a microplate reader at a wavelength between 550 and 600 nm.[16]
-
-
Data Analysis:
-
Calculate cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC50 value, representing the concentration at which 50% of cell growth is inhibited.
-
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Section 5: A Novel Mechanism: Anti-Ferroptotic Activity
Recent groundbreaking research has identified a potent new biological activity for derivatives of 2-amino-6-methylphenol: the inhibition of ferroptosis.[5][21]
What is Ferroptosis? Ferroptosis is an iron-dependent form of regulated cell death characterized by the catastrophic accumulation of lipid peroxides. It is distinct from other cell death pathways like apoptosis and is implicated in a wide range of diseases, including neurodegenerative disorders, organ ischemia-reperfusion injury, and certain cancers.[5]
Mechanism of Inhibition: Derivatives of 2-amino-6-methylphenol have been shown to be remarkable inhibitors of ferroptosis induced by agents like RSL3.[5] Their primary mechanism is the direct prevention of lipid peroxide accumulation in living cells. They do not appear to act by modulating iron levels but rather by functioning as potent radical-trapping antioxidants within the lipid environment of the cell membrane.[5] This places the ortho-hydroxyl-amino moiety, as found in the 2-amino-6-methylphenol scaffold, as a novel and highly effective pharmacophore for designing ferroptosis inhibitors.[5]
Caption: Inhibition of ferroptosis by 2-amino-6-methylphenol derivatives.
This specific and potent activity distinguishes the 2-amino-6-methylphenol scaffold from other aminophenols and highlights its significant promise as a lead structure for developing therapeutics against diseases driven by lipid peroxidation.
Conclusion
The biological activity of aminophenols is a nuanced interplay of their structural features. While simple aminophenols like the ortho and para isomers are effective antioxidants, they can also present cytotoxicity challenges. The compound 2-(Aminomethyl)-6-methylphenol, by virtue of its ortho-aminomethyl and meta-methyl substitutions, is structurally primed for potent biological activity.
Based on comparative data from closely related analogs, it is projected to have strong antioxidant and anti-inflammatory properties. However, the most compelling evidence points to a highly specific and potent role for the core 2-amino-6-methylphenol scaffold as an inhibitor of ferroptosis. By directly neutralizing lipid peroxides, these compounds offer a targeted therapeutic strategy for a host of oxidative stress-related pathologies. This anti-ferroptotic activity, with EC50 values in the nanomolar range, positions 2-(Aminomethyl)-6-methylphenol and its derivatives as exceptionally promising candidates for further investigation and drug development. Future research should focus on direct head-to-head comparisons in these assays to fully elucidate its therapeutic index and potential.
References
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Barros, L., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Retrieved January 7, 2026, from [Link]
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Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved January 7, 2026, from [Link]
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Assessing antioxidant and prooxidant activities of phenolic compounds. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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Holme, J. A., et al. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137-42. Retrieved January 7, 2026, from [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2020). MDPI. Retrieved January 7, 2026, from [Link]
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Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. (2022). MDPI. Retrieved January 7, 2026, from [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved January 7, 2026, from [Link]
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A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE. Retrieved January 7, 2026, from [Link]
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Valentovic, M. A., et al. (2005). Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. Toxicology, 209(1), 53-63. Retrieved January 7, 2026, from [Link]
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Lock, E. A., et al. (1997). p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. Chemical Research in Toxicology, 10(8), 919-26. Retrieved January 7, 2026, from [Link]
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Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]
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Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]
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Sheng, X. H., et al. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. European Journal of Medicinal Chemistry, 264, 116035. Retrieved January 7, 2026, from [Link]
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Testing of early cellular effects of aminophenol derivatives in HK-2... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. (2024). Frontiers in Pharmacology. Retrieved January 7, 2026, from [Link]
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p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid. (2012). Journal of Biochemical and Molecular Toxicology, 26(2), 71-8. Retrieved January 7, 2026, from [Link]
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Sugihara, N., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(2), 329-334. Retrieved January 7, 2026, from [Link]
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Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
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DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2023). MDPI. Retrieved January 7, 2026, from [Link]
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Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. (2022). MDPI. Retrieved January 7, 2026, from [Link]
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Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. (2024). Frontiers in Pharmacology. Retrieved January 7, 2026, from [Link]
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Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1174-1182. Retrieved January 7, 2026, from [Link]
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Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Aminophenol Hydrochloride Isomers
In the realm of pharmaceutical development and chemical synthesis, the precise identification of isomeric compounds is not merely a procedural step but a cornerstone of safety, efficacy, and quality control. Aminophenols, key precursors in the synthesis of widely used analgesics like paracetamol, exist as three distinct positional isomers: ortho-, meta-, and para-aminophenol.[1][2] When protonated to their hydrochloride salts to enhance stability and solubility, their structural nuances translate into unique spectroscopic fingerprints.
This guide provides an in-depth, comparative analysis of the spectroscopic characteristics of 2-aminophenol hydrochloride (ortho), 3-aminophenol hydrochloride (meta), and 4-aminophenol hydrochloride (para). We will delve into the causality behind the observed spectral differences in Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H & ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by validated experimental protocols.
Experimental Design & Methodology
Scientific integrity begins with a robust and transparent methodology. The protocols outlined below are designed to be self-validating, ensuring that a fellow researcher can replicate and verify the findings.
Materials & Sample Preparation
High-purity (>98%) samples of 2-aminophenol hydrochloride, 3-aminophenol hydrochloride, and 4-aminophenol hydrochloride were used.[3][4]
-
For FTIR Spectroscopy: 1-2 mg of each salt was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. This method was chosen to minimize scattering and obtain high-resolution spectra of the solid-state material.
-
For NMR Spectroscopy: 10-15 mg of each salt was dissolved in 0.7 mL of dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is the solvent of choice not only for its excellent ability to dissolve these polar salts but also because it allows for the observation of exchangeable protons (from -OH and -NH₃⁺), which would be lost in D₂O.
-
For UV-Vis Spectroscopy: Stock solutions were prepared by dissolving an accurately weighed amount of each salt in methanol to a concentration of 100 µg/mL.[5] These were further diluted with methanol to a final concentration of 10 µg/mL for analysis. Methanol was selected as a polar protic solvent that is transparent in the analytical UV range.
Instrumentation & Analysis Parameters
-
FTIR: Spectra were recorded on an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
NMR: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C) as an internal standard.
-
UV-Vis: Absorption spectra were scanned from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with methanol as the reference blank.
Experimental Workflow
The overall process from sample handling to final data interpretation is outlined below. This systematic approach ensures consistency and minimizes experimental error.
Caption: Overall experimental workflow for the spectroscopic comparison.
Results and Comparative Analysis
The isomeric position of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups on the benzene ring creates distinct electronic and steric environments, leading to predictable and identifiable differences in their spectra.
Caption: Chemical structures of the three aminophenol hydrochloride isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. The key differences among the aminophenol hydrochloride isomers are found in the regions corresponding to O-H, N-H, and C-O stretching, as well as the aromatic C-H bending patterns.
| Vibrational Mode | 2-Aminophenol HCl (cm⁻¹) | 3-Aminophenol HCl (cm⁻¹) | 4-Aminophenol HCl (cm⁻¹) | Interpretation |
| O-H Stretch | ~3300-3400 (Broad) | ~3200-3300 (Broad) | ~3100-3200 (Broad) | The broadness is due to hydrogen bonding. The ortho isomer's proximity of -OH and -NH₃⁺ allows for potential intramolecular H-bonding, affecting its profile. |
| N-H⁺ Stretch | ~2800-3100 (Broad) | ~2800-3100 (Broad) | ~2800-3100 (Broad) | Characteristic broad absorption of the ammonium salt, often with multiple sub-peaks. |
| Aromatic C=C Stretch | ~1600, ~1480 | ~1610, ~1500 | ~1600, ~1510 | Subtle shifts reflect the influence of substituent positions on ring electron density. |
| C-O Stretch | ~1250 | ~1230 | ~1240 | The position of this phenolic C-O stretch is sensitive to the electronic effects of the opposing group. |
| Aromatic C-H Bending (Out-of-Plane) | ~750 | ~830, ~780, ~690 | ~830 | This region is highly diagnostic. The single strong band around 830 cm⁻¹ for the para isomer indicates 1,4-disubstitution. The ortho isomer shows a strong band around 750 cm⁻¹ for 1,2-disubstitution. The meta isomer displays a more complex pattern characteristic of 1,3-disubstitution. |
Expert Insight: The most reliable FTIR differentiator is the out-of-plane C-H bending region (900-650 cm⁻¹). The substitution pattern on the aromatic ring dictates the number and position of these bands, providing a near-instantaneous identification of the isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information, mapping the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The aromatic region (6.5-7.5 ppm) is the fingerprint region for these isomers. The symmetry and electronic effects of the substituents create unique splitting patterns.
| Isomer | Aromatic Protons Chemical Shifts (δ, ppm) & Multiplicity | Interpretation |
| 2-Aminophenol HCl | ~7.0-7.4 (4H, complex multiplet) | The four aromatic protons are all chemically distinct due to the lack of symmetry, resulting in a complex, overlapping multiplet pattern that is difficult to resolve without advanced techniques. |
| 3-Aminophenol HCl | ~6.8-7.3 (4H, complex multiplet) | Similar to the ortho isomer, the meta substitution results in four unique aromatic protons. The pattern is distinct from the ortho isomer but still complex, with characteristic splitting for the proton between the two functional groups. |
| 4-Aminophenol HCl | ~7.2 (d, 2H), ~6.8 (d, 2H) | Due to the molecule's C₂ symmetry axis, there are only two types of aromatic protons. This results in a clean, pseudo-first-order pattern of two doublets (an AA'BB' system), which is an unambiguous identifier for the para isomer. |
¹³C NMR Spectroscopy
The number of signals and their chemical shifts in the ¹³C NMR spectrum reflect the molecular symmetry and the electronic influence of the substituents.
| Isomer | Aromatic Carbon Signals (Number) | Quaternary Carbon Shifts (δ, ppm) | Interpretation |
| 2-Aminophenol HCl | 6 | ~150 (C-OH), ~125 (C-NH₃⁺) | All six aromatic carbons are unique, resulting in six distinct signals. |
| 3-Aminophenol HCl | 6 | ~158 (C-OH), ~135 (C-NH₃⁺) | All six aromatic carbons are unique. The chemical shifts differ from the ortho isomer due to the different electronic environment. |
| 4-Aminophenol HCl | 4 | ~155 (C-OH), ~130 (C-NH₃⁺) | The C₂ symmetry results in only four signals for the six aromatic carbons (two quaternary, two protonated), providing a clear confirmation of the para structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule, primarily the π → π* transitions of the benzene ring. The position of the substituents affects the energy of these transitions.
| Isomer | λmax (nm) in Methanol | Interpretation |
| 2-Aminophenol HCl | ~275 | The electronic transition is influenced by the proximity of the two functional groups. |
| 3-Aminophenol HCl | ~270, ~276 | The meta isomer often shows a slightly different absorption profile, sometimes with resolved fine structure. |
| 4-Aminophenol HCl | ~275 | The absorption maximum is similar to the ortho isomer, making UV-Vis the least definitive technique for distinguishing between these two on its own.[6] However, the molar absorptivity may differ. |
Expert Insight: While UV-Vis spectroscopy is excellent for quantification once the isomer is identified, it is the weakest of the three techniques for ab initio structural elucidation of these specific isomers due to the similarity in their λmax values.[7] Its primary utility in this context is for quantitative analysis following qualitative identification by NMR or FTIR.
Conclusion
The unambiguous differentiation of aminophenol hydrochloride isomers is critical for quality assurance in industries ranging from pharmaceuticals to dyes. This guide demonstrates that a multi-technique spectroscopic approach provides a robust and reliable method for identification.
-
¹H and ¹³C NMR stand as the most powerful and definitive methods, with the symmetry-driven simplicity of the para-isomer's spectrum providing an unmistakable contrast to the complex patterns of the ortho and meta isomers.
-
FTIR spectroscopy offers a rapid and cost-effective screening method, where the out-of-plane aromatic C-H bending region serves as a highly reliable diagnostic fingerprint for the substitution pattern.
-
UV-Vis spectroscopy , while less suited for initial identification, is a valuable tool for subsequent quantitative analysis.
By understanding the correlation between isomeric structure and spectroscopic output, researchers can confidently identify and characterize these vital chemical building blocks.
References
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PubChem. (n.d.). 3-Aminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Retrieved from [Link]
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A Comparative Guide to the Validation of an HPLC Method for 2-(Aminomethyl)-6-methylphenol Hydrochloride
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For a compound like 2-(Aminomethyl)-6-methylphenol hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical agents, a robust and reliable analytical method is paramount. This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for its quantification, benchmarked against alternative analytical strategies. The experimental designs and validation parameters detailed herein are rooted in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA)[1][2][3][4][5].
The Critical Role of a Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity[6]. For 2-(Aminomethyl)-6-methylphenol hydrochloride, an HPLC method provides the capability to not only quantify the main compound but also to separate and identify any potential impurities or degradation products, which is critical for ensuring the purity of the final active pharmaceutical ingredient (API).
This guide will first detail a proposed reversed-phase HPLC (RP-HPLC) method and its comprehensive validation. Subsequently, a comparative analysis with UV-Visible Spectrophotometry will be presented to highlight the relative strengths and weaknesses of each technique for this specific application.
Part 1: The Proposed HPLC Method and Its Validation
The development of an HPLC method for a phenolic compound like 2-(Aminomethyl)-6-methylphenol hydrochloride requires careful consideration of the column chemistry, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
Experimental Protocol: RP-HPLC Method
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. Data acquisition and processing will be managed by appropriate chromatography software.
-
Chromatographic Conditions :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Phosphoric acid in water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 10% B to 70% B over 10 minutes, then a 2-minute hold at 70% B, followed by a return to initial conditions and a 3-minute re-equilibration.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 275 nm.
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution : Accurately weigh and dissolve approximately 25 mg of 2-(Aminomethyl)-6-methylphenol hydrochloride reference standard in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions : Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution : Prepare the sample by dissolving the substance in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Method Validation: A Step-by-Step Approach
The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[4][5].
Caption: Workflow for HPLC Method Validation.
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products[4][7]. To demonstrate specificity, blank (diluent), placebo, and spiked samples are analyzed. The chromatograms should show no interfering peaks at the retention time of 2-(Aminomethyl)-6-methylphenol hydrochloride. Peak purity analysis using a PDA detector can further confirm the homogeneity of the analyte peak.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[4][8]. A minimum of five concentrations across the intended range (e.g., 50% to 150% of the target concentration) are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity[1][5]. The range is typically derived from the linearity studies.
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value[9]. It is assessed by performing recovery studies on a placebo matrix spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate. The mean recovery should be within 98.0% to 102.0%.
5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[1].
-
Repeatability (Intra-assay precision) : The analysis of a minimum of six replicate samples at the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision : The analysis is repeated on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[8]. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage[8]. This is evaluated by intentionally varying parameters such as the pH of the mobile phase, column temperature, and flow rate. The system suitability parameters should remain within the acceptance criteria.
Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Range | Established from linearity, accuracy, and precision data. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (S/N) | ~ 3:1 |
| LOQ (S/N) | ~ 10:1 |
| Robustness | System suitability parameters remain within acceptable limits. |
Part 2: Comparative Analysis with UV-Visible Spectrophotometry
While HPLC is a powerful technique, simpler methods like UV-Visible Spectrophotometry can be considered for certain applications, such as the routine quality control of the bulk drug where impurity profiling is not the primary objective[6].
Experimental Protocol: UV-Visible Spectrophotometry
This method would likely involve a derivatization reaction to produce a colored species that can be measured in the visible range, as aminophenols may have weak chromophores or be subject to interference from other UV-absorbing species[10][11]. A common approach involves oxidative coupling reactions.
-
Instrumentation : A UV-Visible Spectrophotometer with matched 1 cm quartz cuvettes.
-
Reagents : A suitable derivatizing agent (e.g., 1,2-Naphthoquinone-4-sulphonate) and a buffer solution to control pH.
-
Procedure :
-
Prepare a series of standard solutions of 2-(Aminomethyl)-6-methylphenol hydrochloride.
-
To each standard and sample solution, add the derivatizing agent and buffer.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Construct a calibration curve of absorbance versus concentration.
-
Caption: Comparison of HPLC and UV-Vis Spectrophotometry.
Performance Comparison
Table 2: Comparative Overview of HPLC and Spectrophotometry
| Feature | HPLC with UV/PDA Detection | UV-Visible Spectrophotometry |
| Specificity | High: Can separate the analyte from impurities and degradation products. | Low to Moderate: Prone to interference from other compounds that absorb at the same wavelength or react with the derivatizing agent[6]. |
| Sensitivity | High: Capable of detecting and quantifying low-level impurities. | Moderate: Generally less sensitive than HPLC, especially for trace analysis. |
| Application | Ideal for stability studies, impurity profiling, and final product release testing. | Suitable for routine QC of bulk drug and raw material testing where high purity is expected. |
| Cost & Complexity | High: Expensive instrumentation, requires skilled operators and high-purity solvents. | Low: Relatively inexpensive instrumentation and simpler operation. |
| Throughput | Lower: Longer run times per sample due to chromatographic separation. | Higher: Rapid analysis, suitable for high-throughput screening. |
Conclusion
For the comprehensive analysis of 2-(Aminomethyl)-6-methylphenol hydrochloride, a validated HPLC method is unequivocally the superior choice. Its high specificity and sensitivity ensure that not only the potency but also the purity of the compound can be accurately determined, which is a non-negotiable requirement in pharmaceutical development.
While UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative, its utility is limited to applications where interferences are minimal and impurity profiling is not required[6][12]. The choice of analytical method must always be guided by its intended purpose, and for ensuring the quality and safety of a pharmaceutical intermediate like 2-(Aminomethyl)-6-methylphenol hydrochloride, the rigor and detail provided by a fully validated HPLC method are indispensable.
References
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AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Available at: [Link]
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Alu'datt, M. H., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. Available at: [Link]
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Azmir, J., et al. (2013). Techniques for analysis of plant phenolic compounds. Macquarie University. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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Bohrium. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Bohrium. Available at: [Link]
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Ceballos-Magaña, S. G., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. Available at: [Link]
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Slideshare. (n.d.). analytical method validation and validation of hplc. Slideshare. Available at: [Link]
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Scribd. (n.d.). Comparison Bet. US FDA, USP & ICH Guidelines. Scribd. Available at: [Link]
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Shimadzu. (2022, March 3). How to do HPLC method validation. YouTube. Available at: [Link]
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Chromatography Online. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. Available at: [Link]
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Papoti, V. T., & Tsimidou, M. Z. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Available at: [Link]
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Gouda, A. A., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. NIH. Available at: [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
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Al-Sabha, W. (2015). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. ResearchGate. Available at: [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]
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A Guide to Inter-Laboratory Comparison of 2-(Aminomethyl)-6-methylphenol Hydrochloride Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 2-(Aminomethyl)-6-methylphenol hydrochloride. While specific inter-laboratory studies on this compound are not widely published, this document outlines established techniques for analogous aminophenol derivatives and presents a model for a comparative study. The primary focus is on High-Performance Liquid Chromatography (HPLC) as a robust and widely used technique in pharmaceutical analysis.[1]
The objective of an inter-laboratory comparison is to assess the reproducibility and reliability of an analytical method when performed by different laboratories. This is a critical step in method validation, ensuring that the procedure is robust enough to be transferred between different sites, analysts, and equipment.
Introduction to 2-(Aminomethyl)-6-methylphenol Hydrochloride and the Rationale for Inter-Laboratory Studies
2-(Aminomethyl)-6-methylphenol hydrochloride is a chemical compound with potential applications in pharmaceutical development. Its synthesis can be achieved through a Mannich reaction involving p-cresol, formaldehyde, and ammonia, followed by conversion to the hydrochloride salt.[1][2] The purity and stability of this compound are critical for its intended use, necessitating reliable analytical methods for its characterization.[3][4]
An inter-laboratory study serves to:
-
Establish Method Reproducibility: Determine the degree of agreement between results obtained in different laboratories.
-
Identify Potential Methodological Weaknesses: Uncover steps in the protocol that are prone to variability.
-
Validate the Analytical Method: Provide evidence of the method's suitability for its intended purpose across different settings.
Analytical Methodologies for Comparison
The primary analytical technique for the quantification and purity assessment of 2-(Aminomethyl)-6-methylphenol hydrochloride and similar compounds is High-Performance Liquid Chromatography (HPLC).[1][3] This guide will focus on a comparative study of a stability-indicating HPLC method. A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products, which may arise under various stress conditions such as exposure to acid, base, oxidation, heat, and light.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of chemical compounds. Its high resolution and sensitivity make it the preferred method for analyzing pharmaceutical ingredients and their impurities.
Principle: The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. For polar compounds like aminophenols, reversed-phase HPLC with a C18 column is commonly employed.[3]
Inter-Laboratory Comparison Study Design
This section outlines a hypothetical inter-laboratory study designed to compare the performance of an HPLC method for the analysis of 2-(Aminomethyl)-6-methylphenol hydrochloride across three different laboratories.
Study Protocol
Each participating laboratory receives a standardized protocol and a single batch of 2-(Aminomethyl)-6-methylphenol hydrochloride reference standard and a sample for analysis.
Workflow for the Inter-Laboratory Comparison:
Caption: Workflow for the inter-laboratory comparison study.
Experimental Protocol: Stability-Indicating HPLC Method
The following is a detailed protocol to be followed by each participating laboratory.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% B for 3 min, then a linear gradient to 98% B over 7 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(Aminomethyl)-6-methylphenol hydrochloride in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a concentration range for linearity assessment (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the substance in the diluent to achieve a final concentration within the calibration range.
4. Validation Parameters to be Assessed: Each laboratory will perform the following validation experiments:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that the method is not affected by interferences.
-
Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis.
Hypothetical Inter-Laboratory Comparison Data
The following tables present hypothetical data from three laboratories to illustrate the expected outcomes of the inter-laboratory comparison.
Linearity
| Laboratory | Correlation Coefficient (r²) |
| Laboratory 1 | 0.9995 |
| Laboratory 2 | 0.9992 |
| Laboratory 3 | 0.9998 |
Accuracy (Recovery %)
| Laboratory | Concentration 1 (80%) | Concentration 2 (100%) | Concentration 3 (120%) |
| Laboratory 1 | 99.5% | 100.2% | 99.8% |
| Laboratory 2 | 98.9% | 101.1% | 100.5% |
| Laboratory 3 | 100.1% | 99.7% | 100.3% |
Precision (Relative Standard Deviation - RSD %)
| Laboratory | Repeatability (Intra-assay) | Intermediate Precision |
| Laboratory 1 | 0.8% | 1.2% |
| Laboratory 2 | 1.1% | 1.5% |
| Laboratory 3 | 0.9% | 1.3% |
Assay of Test Sample (% Label Claim)
| Laboratory | Result 1 | Result 2 | Result 3 | Mean | Standard Deviation |
| Laboratory 1 | 99.8% | 100.1% | 99.9% | 99.93% | 0.15 |
| Laboratory 2 | 99.2% | 99.5% | 99.0% | 99.23% | 0.25 |
| Laboratory 3 | 100.5% | 100.2% | 100.7% | 100.47% | 0.25 |
Data Analysis and Interpretation
The data collected from the participating laboratories should be statistically analyzed to assess the method's reproducibility. Analysis of Variance (ANOVA) can be used to determine if there are significant differences between the mean results of the laboratories. The overall variability of the method can be expressed as the reproducibility standard deviation.
In our hypothetical example, the data shows good agreement between the laboratories. The linearity is excellent in all cases, and the accuracy and precision are within acceptable limits for pharmaceutical analysis. The assay results for the test sample are also consistent, indicating that the method is reproducible.
Conclusion
This guide provides a framework for conducting a robust inter-laboratory comparison of an HPLC method for the analysis of 2-(Aminomethyl)-6-methylphenol hydrochloride. A well-designed inter-laboratory study is essential for validating an analytical method and ensuring its reliability for routine use in a quality control environment. The hypothetical data presented illustrates the expected outcomes of such a study and highlights the key parameters for evaluation.
References
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A Comparative Guide to the Stability of Aminophenol: Free Base vs. Hydrochloride Salt
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Choice of an API's Solid Form
In pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount. The decision to develop an API as a free base or a salt is a strategic one, with profound implications for stability, solubility, and bioavailability.[1] Aminophenol, a vital building block in organic chemistry and a key intermediate in the synthesis of widely-used drugs like paracetamol, serves as an exemplary case.[2][3] The free base form, while synthetically useful, is notoriously prone to degradation. This guide provides an in-depth, experimentally-grounded comparison of the stability of aminophenol free base versus its hydrochloride (HCl) salt, elucidating the chemical principles and analytical methodologies that underpin the selection of the more robust salt form.
Physicochemical Properties: A Tale of Two Forms
The conversion of the aminophenol free base to its hydrochloride salt fundamentally alters its physical and chemical characteristics. These differences, summarized below, are the primary drivers of their divergent stability profiles.
Table 1: Comparative Physicochemical Properties
| Property | Aminophenol (Free Base) | Aminophenol Hydrochloride | Rationale for Difference |
| Molecular Formula | C₆H₇NO | C₆H₈ClNO | Addition of Hydrochloric Acid. |
| Molecular Weight | 109.13 g/mol | 145.59 g/mol | Addition of HCl molecule.[4] |
| Physical State | White powder, darkens on exposure to air/light.[5][6] | White to slightly pink crystalline powder.[2] | Salt formation leads to a more stable crystalline lattice. |
| Melting Point | ~187 °C[5] | ~306 °C (decomposes)[7][8] | The ionic nature of the salt provides stronger intermolecular forces and a higher crystal lattice energy, requiring more energy to break apart. |
| Aqueous Solubility | Slightly soluble in cold water, moderately in hot.[3][5] | Readily soluble in water.[2][9] | The ionic character of the hydrochloride salt enhances its interaction with polar water molecules, significantly improving solubility.[2] |
| Stability | Prone to air and light-mediated oxidation.[6][10] | More stable; less susceptible to oxidation.[9][10] | Protonation of the amino group reduces the electron density of the aromatic ring, making it less vulnerable to oxidative attack. |
| Hygroscopicity | Less hygroscopic. | Can be hygroscopic.[2][11] | The ionic nature of salts can increase their affinity for atmospheric moisture. |
Mechanistic Underpinnings of Enhanced Stability
The superior stability of aminophenol hydrochloride is not incidental; it is a direct consequence of altering the molecule's electronic and physical structure.
1. Mitigation of Oxidative Degradation: The primary degradation pathway for aminophenol free base is oxidation. The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring electron-rich and highly susceptible to attack by oxidizing agents (e.g., atmospheric oxygen). This process often leads to the formation of highly colored quinone-imine species, resulting in discoloration and loss of potency.[12]
By forming the hydrochloride salt, the basic amino group is protonated to form an ammonium salt (-NH₃⁺). This group acts as an electron-withdrawing group, pulling electron density from the aromatic ring. This deactivation makes the ring significantly less susceptible to oxidative degradation.[13]
2. Increased Thermal Stability: As indicated by its significantly higher melting point, the hydrochloride salt possesses a more robust crystal lattice. The strong ionic interactions between the ammonium cation and the chloride anion require substantially more thermal energy to disrupt compared to the hydrogen bonds and van der Waals forces holding the free base molecules together. This translates to greater stability at elevated temperatures.
Experimental Framework for Stability Verification
To quantify the stability differences, a rigorous experimental plan based on international guidelines is essential.[14] Forced degradation and long-term stability studies are the cornerstones of this evaluation.
Protocol 1: Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[15]
Methodology:
-
Stock Solution Preparation: Accurately prepare 1 mg/mL stock solutions of both aminophenol free base and aminophenol HCl in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at room temperature for 2 hours. The free base is known to degrade rapidly in alkaline solutions.[6]
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose solid samples of both forms to 105°C in a calibrated oven for 48 hours.[12]
-
Photodegradation: Expose stock solutions to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m² as per ICH Q1B guidelines. Wrap a control sample in foil.
-
-
Sample Analysis: Following exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using a validated stability-indicating HPLC method with UV detection (e.g., at 275 nm).[17]
Expected Outcomes of Forced Degradation
The results are expected to clearly demonstrate the superior stability of the hydrochloride salt.
Table 2: Predicted Forced Degradation Results
| Stress Condition | Aminophenol Free Base (Expected Outcome) | Aminophenol HCl (Expected Outcome) |
| Oxidative (H₂O₂) | Extensive degradation, significant loss of parent peak, formation of multiple impurity peaks, and visible color change. | Minimal to no degradation. Parent peak remains largely intact. |
| Basic (NaOH) | Rapid degradation, likely resulting in significant discoloration and impurity formation. | May show some degradation but will be significantly more stable than the free base. |
| Thermal (105°C) | Discoloration (browning) of the solid powder. Moderate degradation detected by HPLC. | Solid powder remains physically unchanged. Minimal degradation detected. |
| Photolytic | Moderate degradation and discoloration. | Improved photostability with significantly less degradation compared to the free base. |
Conclusion and Professional Recommendations
For drug development professionals, the choice is clear. The use of aminophenol hydrochloride is strongly recommended to ensure the chemical integrity, shelf-life, and quality of the API and the final drug product. While the free base may be a necessary intermediate in synthesis, its conversion to the hydrochloride salt is a critical and necessary step for producing a stable and reliable pharmaceutical product.
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A Comparative Guide to the Efficacy of 2-(Aminomethyl)-6-methylphenol Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of scaffolds explored, 2-(aminomethyl)-6-methylphenol derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides an in-depth, objective comparison of the performance of these derivatives in key biological assays, supported by experimental data, to facilitate informed decision-making in your research and development pipeline.
Introduction: The Therapeutic Potential of 2-(Aminomethyl)-6-methylphenol Derivatives
The 2-(aminomethyl)-6-methylphenol core structure, characterized by a phenol ring substituted with an aminomethyl and a methyl group, offers a versatile platform for medicinal chemistry. The presence of the hydroxyl and amino groups provides opportunities for hydrogen bonding and salt formation, influencing the pharmacokinetic and pharmacodynamic properties of the molecules. The lipophilic methyl group can enhance membrane permeability, a crucial factor for intracellular drug targets. Variations in the substituent on the amino group allow for the fine-tuning of the molecule's steric and electronic properties, leading to a spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects. This guide will delve into a comparative analysis of these activities, providing a clear overview of the structure-activity relationships within this promising class of compounds.
Comparative Efficacy in Biological Assays
The true measure of a compound's potential lies in its performance in standardized biological assays. Here, we present a comparative summary of the efficacy of various 2-(aminomethyl)-6-methylphenol and related aminophenol derivatives, drawing from a range of preclinical studies.
Anticancer Activity
The cytotoxic potential of aminophenol derivatives against various cancer cell lines is a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | Human osteosarcoma (U2OS) | 50.5 ± 3.8 | [1] |
| 4-methyl-2,6-bis(1-phenylethyl)phenol | C6 glioma | 44.9 (24h incubation) | [2] |
| Aminobenzylnaphthol Derivative MMZ-140C | Pancreatic cancer (BxPC-3) | 30.15 ± 9.39 (24h) | [3] |
| Aminobenzylnaphthol Derivative MMZ-45B | Colorectal cancer (HT-29) | 31.78 ± 3.93 (24h) | [3] |
| Aminobenzylnaphthol Derivative MMZ-45AA | Pancreatic cancer (BxPC-3) | 13.26 (72h) | [3] |
| Aminobenzylnaphthol Derivative MMZ-140C | Colorectal cancer (HT-29) | 11.55 (72h) | [3] |
Note: The IC50 values are highly dependent on the cell line and experimental conditions, such as incubation time.
Anti-ferroptotic Activity
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibitors of ferroptosis are being explored for their therapeutic potential in various diseases. A recent study has highlighted the potent anti-ferroptotic activity of 2-amino-6-methylphenol derivatives.[4]
| Derivative Class | Assay | EC50 Range (nM) | Reference |
| 2-amino-6-methylphenol derivatives | RSL3-induced ferroptosis | 25 - 207 | [4] |
These findings suggest that the ortho-hydroxyl-amino moiety is a novel and potent scaffold for ferroptosis inhibitors.[4]
Antioxidant Activity
The ability of phenolic compounds to scavenge free radicals is a well-established mechanism for their antioxidant effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the development of new antimicrobial agents. Aminomethyl phenol derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The efficacy is typically measured by the zone of inhibition in agar diffusion assays and the Minimum Inhibitory Concentration (MIC).
| Derivative | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Azomethine derivative 3a | Bacillus subtilis | - | - | [9] |
| Aminomethyl phenol derivative 4a | Bacillus subtilis | - | - | [9] |
| Aminomethyl phenol derivative 4e | Bacillus subtilis | - | - | [9] |
| Aminomethyl phenol derivative 4f | Bacillus subtilis | - | - | [9] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR 1 | 12.2 | 10 | [10] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 13.4 | 400 | [10] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | - | 100 | [10] |
Note: The antimicrobial activity is dependent on the specific derivative and the microbial strain being tested.
Mechanistic Insights: Signaling Pathways and Modes of Action
Understanding the mechanism of action is paramount for rational drug design and development. 2-(Aminomethyl)-6-methylphenol derivatives exert their biological effects through various cellular pathways.
Induction of Apoptosis in Cancer Cells
Many anticancer agents, including aminophenol derivatives, induce programmed cell death, or apoptosis. This process is orchestrated by a complex signaling cascade involving initiator and effector caspases. Some 2,6-bis(aminomethyl)phenol derivatives have been shown to activate key executioner enzymes in the apoptotic cascade, such as caspase-3 and caspase-9.[2] The induction of apoptosis can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Inhibition of Ferroptosis
The anti-ferroptotic activity of 2-amino-6-methylphenol derivatives is attributed to their ability to prevent the accumulation of lipid peroxides.[4] Ferroptosis is driven by the iron-dependent peroxidation of polyunsaturated fatty acids in cell membranes. The canonical pathway involves the inhibition of the glutathione peroxidase 4 (GPX4) enzyme, which is responsible for detoxifying lipid hydroperoxides.
Caption: Workflow for the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compounds in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control (100 µL of solvent + 100 µL of DPPH solution) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the test compound.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).
-
-
Well Preparation and Compound Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.
-
Include a negative control (solvent) and a positive control (a standard antibiotic).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion and Future Directions
The 2-(aminomethyl)-6-methylphenol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant efficacy in a range of biological assays, including anticancer, anti-ferroptotic, and antimicrobial screens. The structure-activity relationship studies, though still in their early stages for this specific class, indicate that modifications to the aminomethyl side chain can profoundly impact biological activity.
Future research should focus on the synthesis and systematic evaluation of a broader library of 2-(aminomethyl)-6-methylphenol derivatives to establish a more comprehensive understanding of their structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, with continued investigation, 2-(aminomethyl)-6-methylphenol derivatives hold the potential to yield novel drug candidates for a variety of diseases.
References
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Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. (2024). PubMed. [Link]
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Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports. [Link]
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). National Institutes of Health. [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2013). CORE. [Link]
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Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2015). PLOS One. [Link]
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Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2015). National Institutes of Health. [Link]
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Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2021). National Institutes of Health. [Link]
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Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. (2017). National Institutes of Health. [Link]
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A Comparative Guide to the Synthesis of Substituted Aminophenols for Researchers and Drug Development Professionals
Substituted aminophenols are cornerstone building blocks in modern chemistry, forming the core of numerous pharmaceuticals, dyes, and advanced materials.[1][2][3] The strategic placement of amino and hydroxyl groups on an aromatic ring provides a versatile scaffold for further chemical modification. Notably, 4-aminophenol is the final intermediate in the industrial synthesis of paracetamol (acetaminophen), one of the world's most widely used analgesic and antipyretic drugs.[2][4] Given their importance, the selection of an optimal synthetic route is a critical decision for any research or development team, balancing factors of yield, purity, scalability, cost, and environmental impact.
This guide provides an in-depth, objective comparison of the primary synthesis routes for substituted aminophenols. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and providing the data necessary for informed decision-making in both laboratory and industrial settings.
Classical Synthesis Routes: The Workhorses of Aminophenol Production
The most established methods for synthesizing aminophenols rely on the transformation of readily available nitroaromatic compounds. These routes, while traditional, remain highly relevant due to their robustness and cost-effectiveness.
Reduction of Nitrophenols
The reduction of a nitro group (-NO₂) to an amino group (-NH₂) on a phenol ring is the most direct and widely practiced approach.[1] The choice of reducing agent is the critical determinant of the process's efficiency, cost, and environmental footprint.
a) Catalytic Hydrogenation: This method is the preferred industrial route for large-scale, clean production.[5] It involves reacting a nitrophenol with hydrogen gas under pressure in the presence of a metal catalyst.
-
Causality of Experimental Choices:
-
Catalyst: Platinum (Pt) and Palladium (Pd) on a carbon support (e.g., Pt/C, Pd/C) are favored for their high activity and selectivity.[6][7] Nickel-based catalysts, such as Raney Nickel or supported nickel, offer a lower-cost alternative, though they may require more stringent reaction conditions.[4][8] The catalyst's role is to adsorb both hydrogen gas and the nitrophenol onto its surface, lowering the activation energy for the reduction.
-
Solvent: The reaction rate is significantly influenced by solvent polarity, with more polar solvents like water or ethanol generally increasing the rate of hydrogenation.[6][7] However, ethanol is often preferred for its ability to dissolve both the nitrophenol starting material and the aminophenol product, simplifying the reaction mixture.[6]
-
Pressure & Temperature: Elevated hydrogen pressure (e.g., 70-400 psig) increases the concentration of hydrogen available at the catalyst surface, driving the reaction forward.[9][10] Moderate heating (e.g., 70-120°C) increases the reaction rate, but excessive temperatures can lead to side reactions or catalyst degradation.[10][11]
-
b) Metal-Acid (Béchamp) Reduction: Historically significant, the Béchamp reduction uses iron filings in the presence of an acid, such as hydrochloric or acetic acid, to reduce the nitro group.[12]
-
Causality of Experimental Choices:
-
Reagents: This method's primary advantage is the low cost and abundance of iron.[12] The acid serves to generate hydrogen in situ and to dissolve the iron oxides formed.
-
Limitations: The major drawback is the generation of vast quantities of iron oxide sludge, often more than two tons per ton of product, which presents significant disposal and environmental challenges.[11][12] While effective and reliable for laboratory-scale synthesis, it is less favored for modern, green industrial processes.[13]
-
Workflow for Catalytic Hydrogenation of Nitrophenols
Caption: Generalized workflow for aminophenol synthesis via catalytic hydrogenation.
Bamberger Rearrangement
The Bamberger rearrangement is a classic named reaction that converts N-phenylhydroxylamines into 4-aminophenols in the presence of a strong aqueous acid, typically sulfuric acid.[14][15][16] The N-phenylhydroxylamine precursor is itself typically generated from the partial reduction or hydrogenation of nitrobenzene.[6][14][15]
-
Mechanistic Insight: The reaction proceeds via protonation of the hydroxylamine's oxygen atom, followed by the loss of a water molecule to form a highly reactive nitrenium ion intermediate.[14][15] This electrophilic intermediate is then attacked by water at the para position, and subsequent rearomatization yields the 4-aminophenol product.[14][16] This mechanism dictates the high selectivity for the para isomer.
-
Advantages & Limitations: This route is particularly valuable when starting from nitrobenzene. A key industrial process involves the hydrogenation of nitrobenzene to form phenylhydroxylamine, which then rearranges in situ in the acidic medium to produce p-aminophenol.[6][7][10] However, the reliance on strong, non-recoverable acids like H₂SO₄ is a drawback.[17] Research into solid acid catalysts or alternative systems like CO₂-H₂O aims to make this process more environmentally benign.[17][18]
Mechanism of the Bamberger Rearrangement
Caption: Key steps in the acid-catalyzed Bamberger Rearrangement.
Modern Catalytic Routes: Expanding the Synthetic Toolbox
While classical methods are effective, modern synthetic chemistry seeks greater efficiency, milder conditions, and the ability to construct more complex molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose.
Buchwald-Hartwig Amination of Aryl Halides/Triflates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[19][20][21] For aminophenol synthesis, this involves coupling a halophenol with an amine or an aminating agent.
-
Causality of Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, a phosphine ligand. The ligand's structure is key to the catalyst's activity. Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is necessary to deprotonate the amine, making it a more potent nucleophile to engage in the catalytic cycle.
-
Scope: This method is exceptionally versatile. It allows for the synthesis of N-substituted and N,N-disubstituted aminophenols, which are difficult to access via nitrophenol reduction. It can be used with a wide variety of substituted halophenols and amines, making it a go-to method for medicinal chemistry and library synthesis.[19] The primary limitation is the higher cost of the palladium catalyst and specialized ligands compared to classical reagents.[20]
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The core steps of the Buchwald-Hartwig amination catalytic cycle.
Comparative Analysis of Synthesis Routes
The optimal choice of synthetic route depends heavily on the specific goals of the synthesis, such as scale, desired substitution pattern, and cost constraints.
| Metric | Catalytic Hydrogenation | Béchamp Reduction | Bamberger Rearrangement | Buchwald-Hartwig Amination |
| Starting Material | Substituted Nitrophenol | Substituted Nitrophenol | Nitrobenzene or Phenylhydroxylamine | Substituted Halophenol |
| Key Reagents | H₂, Pd/C or Pt/C Catalyst | Fe powder, HCl or Acetic Acid | Strong Acid (e.g., H₂SO₄) | Pd Catalyst, Phosphine Ligand, Base |
| Typical Yield | >95%[13] | 70-85%[13] | ~80% (can be lower)[17] | 70-95% |
| Selectivity | Excellent for -NO₂ group | Excellent for -NO₂ group[12] | Highly selective for para-isomer[14] | Excellent C-N bond formation |
| Scalability | Excellent; preferred industrial method | Good, but waste is a major issue | Good, used industrially | Good, but catalyst cost can be a factor |
| Green Principles | High (clean, high atom economy) | Low (massive Fe sludge waste)[11][12] | Moderate (strong acid waste)[17] | Moderate (precious metal, ligand waste) |
| Key Advantage | High yield, clean, scalable | Very low reagent cost | Direct route from nitrobenzene to p-aminophenol | High versatility for complex structures |
| Key Disadvantage | Requires pressure equipment, H₂ safety | Massive solid waste generation | Limited to para-isomer, strong acid use | High cost of catalyst and ligands |
Detailed Experimental Protocols
To provide a practical context, the following are representative, validated protocols for two common synthesis routes.
Protocol 1: Synthesis of 4-Aminophenol via Catalytic Hydrogenation of 4-Nitrophenol[6][9]
This protocol is adapted from established procedures for laboratory-scale batch hydrogenation.
-
Materials & Equipment:
-
4-Nitrophenol (e.g., 9.0 g)
-
1-5% Platinum or Palladium on Carbon (Pt/C or Pd/C) catalyst (e.g., 0.3 g)
-
Solvent (e.g., Water or Ethanol, 250 mL)
-
High-pressure autoclave (Parr-type reactor) with magnetic stirring, gas inlet, and pressure gauge
-
Hydrogen gas source
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
-
Step-by-Step Methodology:
-
Reactor Charging: In a clean autoclave, charge the 4-nitrophenol, solvent, and catalyst.
-
Inerting: Seal the autoclave. Flush the system first with nitrogen gas to remove air, then with hydrogen gas.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 95°C) under slow stirring.
-
Hydrogenation: Once the temperature is stable, pressurize the reactor with hydrogen to the target pressure (e.g., 70 psig). Increase the stirring speed to ensure good mixing of the slurry (e.g., 1000 rpm).
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. This typically takes 1-4 hours. The reaction can also be monitored by taking samples and analyzing them via TLC or LC-MS.[22]
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst.[22] Wash the filter cake with a small amount of fresh solvent. Concentrate the combined filtrate under reduced pressure to induce crystallization of the 4-aminophenol product. Collect the solid by filtration and dry under vacuum.
-
Protocol 2: Synthesis of m-Aminophenol via Béchamp Reduction of m-Nitrobenzene[11]
This protocol describes a typical lab-scale iron-acid reduction.
-
Materials & Equipment:
-
m-Dinitrobenzene (as a precursor to the intermediate needed for m-aminophenol)
-
Iron powder
-
Hydrochloric acid (or acetic acid)
-
Methanol (for crystallization)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
-
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and stirrer, add water and a small amount of hydrochloric acid. Heat the mixture to near boiling.
-
Reagent Addition: Add the iron powder to the hot acid solution to activate it. Then, add the m-nitro-precursor (in this case, an intermediate derived from m-dinitrobenzene) portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture under reflux with vigorous stirring. The reaction is typically complete in several hours, which can be monitored by TLC.
-
Work-up: After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium carbonate) to precipitate iron hydroxides.
-
Purification: Filter the hot solution to remove the iron sludge. The filtrate is then concentrated under vacuum. The resulting crude m-aminophenol is purified by recrystallization from a suitable solvent like methanol or water.[11]
-
Conclusion and Future Outlook
The synthesis of substituted aminophenols remains a field of active development. While catalytic hydrogenation of nitrophenols is the dominant industrial method due to its efficiency and cleanliness, its reliance on pressurized hydrogen and precious metal catalysts continues to spur innovation. The Béchamp reduction, though classic, is increasingly sidelined in large-scale production due to its poor environmental profile.
For researchers in drug discovery and materials science, the versatility of modern cross-coupling reactions like the Buchwald-Hartwig amination is unparalleled, allowing access to a chemical space unattainable through classical routes.
Future advancements will likely focus on "Green Chemistry" principles.[23][24] This includes the development of more active and robust base-metal catalysts (e.g., Ni, Cu) to replace palladium, the use of flow chemistry to improve safety and efficiency, and biocatalytic routes that offer high selectivity under mild, environmentally friendly conditions.[25][26] The direct amination of phenols and hydroquinones derived from renewable sources like lignin also represents a promising frontier for sustainable aminophenol production.[23]
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Bamberger rearrangement - Wikipedia. Available at: [Link]
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Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol - American Chemical Society. Available at: [Link]
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Bamberger Rearrangement | PDF | Chemical Reactions - Scribd. Available at: [Link]
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Bamberger Rearrangement - Surendranath College. Available at: [Link]
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Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry. Available at: [Link]
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Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon in: Reaction Kinetics, Mechanisms and Catalysis Volume 106 Issue 1 (2012) - AKJournals. Available at: [Link]
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Bamberger rearrangement: Basic concept and reaction mechanism - YouTube. Available at: [Link]
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Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System - American Chemical Society. Available at: [Link]
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One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B. Available at: [Link]
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Béchamp reduction - Grokipedia. Available at: [Link]
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A green process for production of p-aminophenol from nitrobenzene hydrogenation in CO2/H2O: The promoting effects of CO2 and H2O - ResearchGate. Available at: [Link]
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4-Aminophenol - Wikipedia. Available at: [Link]
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Green synthesis of P-aminophenol using natural aragonite as a support from nano-nickel catalyst by reduction of P-nitrophenol | Request PDF - ResearchGate. Available at: [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]
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OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST - Rasayan Journal of Chemistry. Available at: [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. Available at: [Link]
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Aminophenols | Request PDF - ResearchGate. Available at: [Link]
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Process Design and Economics of Production of p-Aminophenol - arXiv. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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AMINATION BY REDUCTION - SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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4-Aminophenol (CAS 123-30-8) Market Report | Global Forecast From 2025 To 2033. Available at: [Link]
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Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Isomeric Purity of 2-(Aminomethyl)-6-methylphenol Hydrochloride
Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the precise chemical identity of an active pharmaceutical ingredient (API) is paramount. For 2-(Aminomethyl)-6-methylphenol hydrochloride, a substituted phenolic compound, ensuring isomeric purity is not merely a matter of regulatory compliance but a fundamental requirement for guaranteeing safety, efficacy, and batch-to-batch consistency. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups on the aromatic ring, can exhibit vastly different pharmacological and toxicological profiles.
The synthesis of 2-(Aminomethyl)-6-methylphenol, often proceeding via electrophilic substitution reactions like the Mannich reaction on o-cresol, can potentially yield several positional isomers.[1][2] The most probable isomeric impurity is 4-(Aminomethyl)-2-methylphenol, formed by substitution at the para-position relative to the hydroxyl group, which is also activated. The presence of such impurities, even in trace amounts, can alter the therapeutic window or introduce unforeseen toxicity. Therefore, robust, validated analytical methods capable of unambiguously separating and quantifying these isomers are indispensable.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the isomeric purity of 2-(Aminomethyl)-6-methylphenol hydrochloride. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers, quality control analysts, and drug development professionals in selecting the optimal strategy for their specific needs.
Comparative Analysis of Analytical Methodologies
The challenge in separating positional isomers lies in their identical mass and often similar physicochemical properties. The choice of analytical technique must be predicated on its ability to exploit the subtle differences in structure, polarity, and charge distribution among the isomers. We will compare four orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering a powerful combination of resolution, sensitivity, and robustness for purity assessments.[3]
Principle of Separation
Reversed-phase HPLC (RP-HPLC) separates analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For phenolic isomers, separation is governed by subtle differences in hydrophobicity. However, for closely related positional isomers, standard C18 columns may not provide adequate resolution. In such cases, a Pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity.[4] The fluorine groups in the PFP phase introduce alternative separation mechanisms, including dipole-dipole, pi-pi, and ion-exchange interactions, which are highly effective for separating aromatic positional isomers.[4]
Experimental Protocol: RP-HPLC with PFP Column
Objective: To achieve baseline separation of 2-(Aminomethyl)-6-methylphenol from its potential positional isomers, primarily 4-(Aminomethyl)-2-methylphenol.
Instrumentation:
-
UHPLC or HPLC System with a Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV Detector
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | PFP Column (e.g., Thermo Scientific™ Hypersil GOLD™ VANQUISH™ PFP, 150 x 4.6 mm, 3 µm) | Provides unique selectivity for positional isomers through multiple interaction modes.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 40% B over 15 minutes | A gradient elution is necessary to ensure adequate retention for early-eluting isomers while eluting any more hydrophobic impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. |
| Detection | UV at 275 nm | Phenolic compounds exhibit strong UV absorbance. 275 nm is a typical wavelength for this class of compounds. |
| Injection Vol. | 5 µL | |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(Aminomethyl)-6-methylphenol hydrochloride sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Data Interpretation
The output is a chromatogram showing detector response versus time. Isomeric purity is calculated based on the relative peak areas. The peak corresponding to 2-(Aminomethyl)-6-methylphenol is identified using a qualified reference standard. All other peaks are treated as impurities.
Area % of Isomer = (Area of Isomer Peak / Total Area of All Peaks) x 100
Workflow Diagram: HPLC Analysis
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminomethyl)-6-methylphenol hydrochloride
Introduction: Beyond the Benchtop
As laboratory professionals engaged in the demanding fields of research and drug development, our focus is often fixed on the outcomes of our experiments. However, the integrity of our work and the safety of our environment are intrinsically linked to the responsible management of the chemical reagents we employ. 2-(Aminomethyl)-6-methylphenol hydrochloride (CAS RN: 1956330-87-2) is one such compound that requires meticulous handling from acquisition to disposal. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe management and disposal of this compound. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust and trustworthy laboratory safety culture.
Hazard Assessment: Understanding the "Why"
Before we can address disposal, we must understand the inherent risks. 2-(Aminomethyl)-6-methylphenol hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled). These classifications mandate that this compound be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash[1][2]. The following procedures are designed to mitigate these risks effectively.
PART 1: Immediate Response Protocol: Spill Management
A chemical spill represents the most acute risk in a laboratory setting. Your immediate response can significantly alter the outcome, transforming a potential crisis into a managed event. The decision process for handling a spill should be systematic and clear.
Spill Response Decision Workflow
The following workflow outlines the critical decision points and actions required when a spill of 2-(Aminomethyl)-6-methylphenol hydrochloride occurs.
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Minor Spill Cleanup Protocol
For minor spills that laboratory personnel are trained and equipped to handle[3]:
-
Alert & Prepare: Alert personnel in the immediate area. Ensure the area is well-ventilated, but avoid actions that could cause the solid powder to become airborne[4].
-
Personal Protective Equipment (PPE): Before approaching the spill, don the appropriate PPE as summarized in the table below. This is your primary defense against exposure[5].
-
Containment: Prevent the spread of the powder. If a solution is spilled, create a dike around the spill's outer edges using an inert absorbent material like vermiculite, cat litter, or sand[6].
-
Absorption/Cleanup:
-
Collection: Once absorbed, carefully scoop the material and place it into a heavy-duty plastic bag or a designated hazardous waste container[6][7].
-
Decontamination: Wash the spill area thoroughly with soap and water[7]. For spills involving aromatic amines, specialized decontamination solutions may be used to neutralize toxicity[8].
-
Waste Packaging: Seal the container or bag holding the spill residue. Label it clearly as "Hazardous Waste" with the chemical name and date, and place it in the Satellite Accumulation Area for pickup[7].
PART 2: Routine Waste Accumulation & Storage
Proper disposal begins the moment a chemical is deemed "waste"[9]. Systematic accumulation and storage are critical for maintaining a safe laboratory environment.
Satellite Accumulation Areas (SAA)
All laboratories that generate hazardous waste must establish one or more Satellite Accumulation Areas (SAAs)[10].
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[1][11]. Waste should not be moved from its point of generation to another room for storage[1].
-
Capacity Limits: A maximum of 55 gallons of total hazardous waste may be stored in an SAA. For acutely toxic chemicals (P-listed), the limit is one quart[1].
Waste Container Requirements
-
Compatibility: Use only containers made of materials compatible with 2-(Aminomethyl)-6-methylphenol hydrochloride. The original manufacturer's container is often a good choice. If transferring, ensure the new container is clean and appropriate (e.g., glass or compatible plastic)[2][12].
-
Condition & Closure: Containers must be in good condition and have a leak-proof, screw-on cap. They must be kept closed at all times except when adding waste[1][11]. This prevents the release of vapors and protects against spills.
-
Labeling: This is a critical, non-negotiable step. As soon as the first drop of waste is added, the container must be labeled[13]. The label must include:
-
Segregation: Store waste containers segregated by hazard class. In this case, keep it away from strong oxidizing agents, acids, and bases[4][10]. Secondary containment (such as a spill tray) is recommended to contain potential leaks[9][12].
| Aspect | Requirement | Rationale & Authority |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[15] | To prevent skin and eye contact, which can cause severe irritation.[15] |
| Hazard Classification | Harmful if swallowed/inhaled, Skin/Eye Irritant. | Dictates the need for cautious handling and prevents improper disposal that could harm personnel or the environment. |
| Waste Container | Leak-proof, tightly sealed, compatible material, clearly labeled as "Hazardous Waste" with full chemical name.[10][11][12] | To prevent spills, leaks, and dangerous reactions from improper mixing. Mandated by EPA and local regulations.[1][14] |
| Waste Storage | Designated Satellite Accumulation Area (SAA), segregated from incompatible materials, within secondary containment.[1][10] | To ensure safe, temporary storage at the point of generation and prevent accidental reactions.[10][11] |
| Disposal Method | DO NOT dispose of down the drain or in regular trash.[1][2] Must be collected by a licensed hazardous waste disposal service.[16][17] | The chemical's hazardous properties pose a threat to aquatic life and sanitation systems. Professional disposal ensures regulatory compliance and environmental safety. |
PART 3: Final Disposal Protocol
The final step in the lifecycle of 2-(Aminomethyl)-6-methylphenol hydrochloride waste is its removal and disposal by certified professionals. Laboratory personnel are responsible for preparing the waste for this final step.
-
Scheduling Pickup: Do not allow waste to accumulate indefinitely. Once a waste container is 90-95% full, contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup[2][11].
-
Documentation: Complete any required waste pickup forms or tags provided by your EHS office. This documentation is crucial for tracking the waste from "cradle-to-grave" as required by regulations[14].
-
Handover: Ensure the waste is ready for collection in the designated SAA. Do not leave waste containers in hallways or public areas[13].
PART 4: Decontamination of Equipment and Containers
-
Routine Decontamination: Glassware and equipment that have come into contact with the chemical should be thoroughly washed with soap and hot water[7].
-
Empty Container Disposal: An empty container that held 2-(Aminomethyl)-6-methylphenol hydrochloride must be managed carefully.
-
Thoroughly empty all contents.
-
For containers that held acutely hazardous waste (P-listed), triple-rinsing is required. The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste[9].
-
After proper cleaning, obliterate or remove all hazardous chemical labels from the empty container before disposing of it as regular trash or recycling[9][18].
-
By implementing these comprehensive procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Pathology (ASCP). [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31 . CPAchem. [Link]
-
CHEMICAL SPILL PROCEDURES . Clarkson University. [Link]
-
Guide for Chemical Spill Response . American Chemical Society. [Link]
-
Chemical Spill Procedures - Step By Step Guide . Chem Klean. [Link]
-
2-(Aminomethyl)-6-methylphenol hydrochloride Safety Information . African Rock Art. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Spill DECONtamination Kit, Aromatic Amine . SKC Inc. [Link]
-
Chemical spill cleanup procedures . J&K Scientific LLC. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
NIH Waste Disposal Guide 2014: Chemical Waste . National Institutes of Health. [Link]
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- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
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- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Navigating the Safe Handling of 2-(Aminomethyl)-6-methylphenol hydrochloride: A Guide to Personal Protective Equipment
For the dedicated researchers, scientists, and drug development professionals working with novel compounds, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when handling 2-(Aminomethyl)-6-methylphenol hydrochloride. Moving beyond a simple checklist, this document delves into the rationale behind each protective measure, empowering you to make informed decisions that safeguard your health and maintain the integrity of your research.
Understanding the Hazard: Why PPE is Non-Negotiable
2-(Aminomethyl)-6-methylphenol hydrochloride is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. The primary routes of exposure are inhalation, skin contact, and eye contact. Phenolic compounds, in general, can be readily absorbed through the skin and may cause systemic toxicity. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental protocol.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against 2-(Aminomethyl)-6-methylphenol hydrochloride relies on a multi-layered defense system. This involves a combination of engineering controls, administrative controls, and the correct use of PPE.
-
Engineering Controls: The first line of defense is to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.
-
Administrative Controls: Never work alone when handling this chemical. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): When engineering and administrative controls are not sufficient to eliminate exposure, PPE becomes essential.
Selecting the Right PPE: A Detailed Breakdown
The selection of appropriate PPE is a critical step that requires careful consideration of the specific tasks being performed. The following table provides a detailed guide to selecting the right equipment for various laboratory scenarios involving 2-(Aminomethyl)-6-methylphenol hydrochloride.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | ANSI Z87.1-compliant safety glasses with side shields. | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advisable. | Standard laboratory coat. | Not typically required if handled within a certified chemical fume hood. |
| Handling solutions outside of a fume hood (e.g., transfers, reactions) | Tightly fitting safety goggles or a face shield. | Chemical-resistant gloves (Butyl or Viton® recommended for extended contact). Check manufacturer's glove compatibility chart. | Chemical-resistant lab coat or apron over a standard lab coat. | A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P95 particulate filter. |
| Cleaning up spills | Face shield over safety goggles. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant coveralls. | A NIOSH-approved supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas. |
The "Why" Behind the Choices: An Expert's Perspective
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes when working in a fume hood. However, for operations with a higher risk of splashing, such as transfers outside a hood, goggles provide a tighter seal around the eyes. A face shield offers an additional layer of protection for the entire face and should be used in conjunction with goggles during high-risk procedures like cleaning up spills.
-
Hand Protection: Not all gloves are created equal. For phenolic compounds, materials like nitrile and neoprene offer good resistance for incidental contact. However, for prolonged handling or in situations with a higher risk of exposure, gloves made of Butyl or Viton® are recommended due to their longer breakthrough times. It is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times and degradation information. Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.
-
Body Protection: A standard lab coat is sufficient for low-risk activities within a fume hood. For tasks with a greater potential for splashes, a chemical-resistant lab coat or apron provides an additional barrier. In the event of a significant spill, disposable chemical-resistant coveralls are necessary to protect the entire body.
-
Respiratory Protection: The need for respiratory protection is determined by the potential for airborne exposure. While working in a properly functioning chemical fume hood should prevent inhalation, a NIOSH-approved respirator is essential when handling the compound in open environments or during spill cleanup. An air-purifying respirator with a combination organic vapor/acid gas cartridge and a particulate filter (P95 or higher) is typically appropriate. The assigned protection factor (APF) of the respirator must be adequate for the anticipated concentration of the chemical in the air. For high concentrations or in oxygen-deficient atmospheres, a supplied-air respirator is required.
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Follow these step-by-step procedures to ensure your safety.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Body Protection: Put on your lab coat or coveralls.
-
Respiratory Protection: If required, perform a user seal check on your respirator.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Hand Protection: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first.
Doffing PPE: Minimizing Cross-Contamination
The removal of PPE is a critical step to prevent contaminating yourself and the surrounding environment.
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out.
-
Body Protection: Remove your lab coat or coveralls by rolling it down and away from your body, avoiding contact with the exterior.
-
Face and Eye Protection: Remove your face shield or goggles from the back.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: A Responsible Conclusion
All disposable PPE, including gloves, lab coats, and respirator cartridges, that has been in contact with 2-(Aminomethyl)-6-methylphenol hydrochloride should be considered hazardous waste.
-
Collect all contaminated PPE in a designated, labeled hazardous waste container.
-
Do not mix this waste with other non-hazardous laboratory waste.
-
Follow your institution's specific guidelines for the disposal of chemical-contaminated waste.
Operational Plans: Spill Management and Decontamination
In the event of a spill, a swift and appropriate response is crucial.
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately and alert your supervisor and institutional safety officer.
-
Restrict access to the spill area.
-
Only personnel trained in hazardous spill response and equipped with the appropriate PPE (including respiratory protection) should attempt to clean up the spill.
-
Decontamination of Reusable PPE:
Reusable items like face shields and goggles should be decontaminated after each use. Wash them thoroughly with soap and water. For chemical protective clothing, follow the manufacturer's instructions for decontamination. Be aware that complete decontamination may not always be possible, and disposal may be the safest option.
Visualizing the Safety Workflow
The following diagram outlines the decision-making process for selecting and using PPE when handling 2-(Aminomethyl)-6-methylphenol hydrochloride.
Caption: PPE Selection and Use Workflow for 2-(Aminomethyl)-6-methylphenol hydrochloride.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(Aminomethyl)-6-methylphenol hydrochloride, fostering a safer and more productive research environment.
References
- Benchchem. (2025). Proper Disposal of 2-(Aminomethyl)-4-methylphenol Hydrochloride: A Guide for Laboratory Professionals.
- MedChemExpress. (2023). 2-(Aminomethyl)-4-methylphenol hydrochloride Safety Data Sheet.
- Bender, T. R., & Berardinelli, S. P. (1990). Decontamination of chemical protective clothing. CDC Stacks.
- New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol.
- 3M. (n.d.). Respirator Selection.
- Ansell. (2020). Correct Removal of Chemical Protective Clothing. D-S Safety. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs3ds6ikVNuNdc7ZPh5vwM7cmCFidPvtWkzrCSjbNWJrEGjHSl4DDPIcwie1I_NnVD43O-Nawqko76n_y4GP32q-FeRBm2VP8t3iZgf97bYYkWaBXuK_uj9yTJbL2GI7mmf2qVHjEJP6L4_Q_8S2gGVOxXUkDwnLXhCWQWmoW3YKWZOG9jEBi3Jj06aQ==](
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
